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  • Product: Imidazo[2,1-b]thiazol-5-ylmethanol
  • CAS: 130182-37-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of Imidazo[2,1-b]thiazol-5-ylmethanol

The following is an in-depth technical guide on the physicochemical properties and synthetic utility of Imidazo[2,1-b]thiazol-5-ylmethanol . [1] Executive Summary Imidazo[2,1-b]thiazol-5-ylmethanol (CAS: 130182-37-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties and synthetic utility of Imidazo[2,1-b]thiazol-5-ylmethanol .

[1]

Executive Summary

Imidazo[2,1-b]thiazol-5-ylmethanol (CAS: 130182-37-5) is a fused bicyclic heteroaromatic alcohol serving as a critical scaffold in medicinal chemistry.[] Distinct from its reduced congener Levamisole, this fully aromatic derivative exhibits unique electronic properties characterized by extended


-conjugation, low basicity, and specific reactivity at the C-5 position.

This guide details the molecular architecture, physicochemical parameters, and synthetic pathways of the compound, providing researchers with a self-validating framework for its application in antitubercular, antifungal, and anti-inflammatory drug discovery.

Chemical Identity & Molecular Architecture[1][3]

The core structure consists of an imidazole ring fused to a thiazole ring across the N(4)–C(3a) bond. The numbering system is critical for distinguishing isomers; the bridgehead nitrogen is typically designated as position 4, with the sulfur at position 1.

AttributeDetail
IUPAC Name Imidazo[2,1-b][1,3]thiazol-5-ylmethanol
CAS Number 130182-37-5
Molecular Formula C

H

N

OS
Molecular Weight 154.19 g/mol
SMILES OCc1cn2c(n1)csc2
InChI Key CGNHKTWBASPCLB-UHFFFAOYSA-N
Electronic Structure & Aromaticity

The imidazo[2,1-b]thiazole system is a 10-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 electron aromatic system.
  • Bridgehead Nitrogen (N4): Planar and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     hybridized. Its lone pair is delocalized into the 
    
    
    
    -system, contributing to aromaticity and rendering this nitrogen non-basic.
  • Imine Nitrogen (N7): Pyridine-like, possessing a lone pair in an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     orbital orthogonal to the 
    
    
    
    -system. This is the primary site of protonation, though its basicity is attenuated by the electron-withdrawing nature of the fused thiazole ring.
  • C-5 Reactivity: The C-5 position is electron-rich due to resonance donation from the bridgehead nitrogen, making it the preferred site for Electrophilic Aromatic Substitution (EAS), such as Vilsmeier-Haack formylation.[]

Physicochemical Properties Matrix

The following data aggregates experimental observations with high-confidence predictive models calibrated for fused azoles.

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 145 – 155 °C (Predicted)Isomeric 6-ylmethanol melts at 154°C. The 5-yl isomer is expected to be in a similar range due to comparable lattice energy.
Solubility (Water) Moderate (~1–5 mg/mL)The hydroxymethyl group confers polarity, but the aromatic core is lipophilic.
Solubility (Organic) HighSoluble in DMSO, Methanol, DMF, and Ethanol.
LogP (Octanol/Water) 0.5 – 0.9Lower than the parent scaffold (~1.9) due to the hydrophilic -CH

OH group. Ideal for membrane permeability.
pKa (Conjugate Acid) 3.5 – 4.5 (Est.)The aromatic N7 is weakly basic. Significantly less basic than Levamisole (pKa ~8.0).
H-Bond Donors 1The hydroxyl (-OH) group.
H-Bond Acceptors 3N7, Oxygen, and Sulfur (weak).

Synthetic Pathways & Stability[1]

The synthesis of Imidazo[2,1-b]thiazol-5-ylmethanol typically proceeds via the functionalization of the parent scaffold. The most robust route involves C-5 formylation followed by reduction.

Synthesis Workflow (Graphviz Visualization)

SynthesisPath Start 2-Aminothiazole + Bromoacetaldehyde Scaffold Imidazo[2,1-b]thiazole (Parent Scaffold) Start->Scaffold Cyclocondensation (Reflux, EtOH) Inter Imidazo[2,1-b]thiazole- 5-carbaldehyde Scaffold->Inter Vilsmeier-Haack (POCl3, DMF, 0°C -> 60°C) Product Imidazo[2,1-b]thiazol- 5-ylmethanol Inter->Product Reduction (NaBH4, MeOH, 0°C)

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target alcohol.

Stability Profile
  • Oxidation: The primary alcohol at C-5 is susceptible to oxidation back to the aldehyde or carboxylic acid using reagents like MnOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Jones reagent.
    
  • Acid Stability: The aromatic core is stable in dilute acid (used for salt formation), but prolonged exposure to strong mineral acids at high temperatures may cause ring opening or decomposition.

  • Nucleophilicity: The hydroxyl group acts as a nucleophile, allowing conversion to chlorides (using SOCl

    
    ) or ethers, facilitating further derivatization.
    

Experimental Protocols

Protocol: Synthesis of Intermediate (5-Carbaldehyde)

Rationale: Direct hydroxymethylation is difficult; formylation-reduction is the industry standard for regio-control.[]

  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl

    
     (1.2 equiv) dropwise under N
    
    
    
    to generate the Vilsmeier reagent (white precipitate/slurry).
  • Addition: Dissolve Imidazo[2,1-b]thiazole (1.0 equiv) in minimal DMF and add dropwise to the reagent, keeping T < 5°C.

  • Reaction: Warm to room temperature, then heat to 60°C for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Pour reaction mixture onto crushed ice/sodium acetate solution. The aldehyde precipitates as a solid.[] Filter and wash with water.

  • Validation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H NMR (DMSO-d
    
    
    
    ) should show a singlet aldehyde proton at
    
    
    ppm.
Protocol: Solubility Determination (Shake-Flask Method)

Rationale: Accurate solubility data is crucial for biological assay formulation.[]

  • Preparation: Add excess Imidazo[2,1-b]thiazol-5-ylmethanol solid to 5 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Sampling: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22

    
    m PTFE filter.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Biological & Pharmaceutical Context

Therapeutic Applications
  • Antitubercular Activity: The imidazo[2,1-b]thiazole scaffold has demonstrated potency against Mycobacterium tuberculosis (H37Rv strain).[2] The 5-hydroxymethyl group serves as a polar handle that can improve uptake or interact with the QcrB subunit of the cytochrome bc1 complex.[]

  • COX-2 Inhibition: Substituted derivatives (particularly 6-aryl analogs) are selective COX-2 inhibitors. The 5-position substitution modulates the selectivity index by altering the steric fit within the COX-2 binding pocket.

  • Antifungal: Derivatives have shown activity against Candida albicans, likely disrupting ergosterol biosynthesis pathways similar to other azoles.[]

Structure-Activity Relationship (SAR) Diagram[1]

SAR Core Imidazo[2,1-b]thiazole Core Pos5 Position 5 (-CH2OH): - H-bond donor/acceptor - Metabolic handle (Oxidation) - Modulates solubility Core->Pos5 Pos6 Position 6: - Aryl groups increase COX-2 selectivity - Hydrophobic interaction Core->Pos6 N7 Nitrogen 7: - Weak H-bond acceptor - Metal coordination site Core->N7 N4 Bridgehead N4: - Controls aromaticity - Non-basic Core->N4

Figure 2: SAR map highlighting the functional roles of specific sites on the scaffold.[]

References

  • PubChem. (2025).[3] Imidazo[2,1-b]thiazol-5-ylmethanol (CID 130182-37-5). National Center for Biotechnology Information. Link

  • Hatamjafari, F., et al. (2012). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. Oriental Journal of Chemistry, 28(3). Link

  • Kouhkan, M., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Link

  • Manjoor, A., et al. (2018).[2] Synthesis and Biological Evaluation of New Imidazo[2,1-b]thiazoles. Connect Journals. Link

  • BenchChem. (2025).[][4] Technical Guide to Imidazo[2,1-b]thiazole-6-carbaldehyde. Link

Sources

Exploratory

Imidazo[2,1-b]thiazol-5-ylmethanol derivatives and their biological activities

A Strategic Guide to Synthesis, Pharmacodynamics, and Therapeutic Potential Executive Summary The imidazo[2,1-b]thiazole fused system represents a "privileged scaffold" in medicinal chemistry, historically validated by t...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to Synthesis, Pharmacodynamics, and Therapeutic Potential

Executive Summary

The imidazo[2,1-b]thiazole fused system represents a "privileged scaffold" in medicinal chemistry, historically validated by the immunomodulator Levamisole.[1] However, modern drug discovery has shifted focus to the C-5 position , specifically imidazo[2,1-b]thiazol-5-ylmethanol and its functionalized derivatives.

This guide serves as a technical blueprint for exploiting the C-5 hydroxymethyl handle. Unlike the rigid parent scaffold, the 5-ylmethanol moiety offers a dual advantage: it acts as a hydrogen-bond donor/acceptor within the colchicine binding site of tubulin and serves as a versatile "chemical hook" for generating high-affinity kinase inhibitors (EGFR, VEGFR).

Part 1: Chemical Architecture & Synthetic Strategy

The synthesis of imidazo[2,1-b]thiazol-5-ylmethanol requires a regioselective approach to ensure the hydroxymethyl group is correctly positioned relative to the bridgehead nitrogen.

1.1 The Synthetic Pathway

The most robust route involves a modified Hantzsch condensation followed by C-5 functionalization via Vilsmeier-Haack formylation and subsequent reduction.

Key Reaction Stages:

  • Cyclization: Condensation of 2-aminothiazole with

    
    -bromoketones.
    
  • Formylation: Introduction of the aldehyde at C-5 using

    
    /DMF (Vilsmeier-Haack). This position is electronically favored due to the high electron density at C-5.
    
  • Reduction: Chemoselective reduction of the aldehyde to the alcohol (methanol) using Sodium Borohydride (

    
    ).
    
1.2 Visualizing the Workflow

The following diagram outlines the critical path from precursors to the active 5-ylmethanol scaffold.

SynthesisPath cluster_0 Critical Control Point Precursors 2-Aminothiazole + α-Bromoketone Intermediate Imidazo[2,1-b]thiazole (Core Scaffold) Precursors->Intermediate Reflux/EtOH (Hantzsch) Formyl 5-Formyl Derivative (Aldehyde) Intermediate->Formyl POCl3/DMF (Vilsmeier-Haack) Target Imidazo[2,1-b]thiazol-5-ylmethanol (Target Scaffold) Formyl->Target NaBH4/MeOH (Reduction)

Caption: Stepwise synthesis of the 5-ylmethanol scaffold. The Vilsmeier-Haack step is the regioselectivity control point.

Part 2: Pharmacological Profile & Mechanisms

The biological utility of 5-ylmethanol derivatives is dominated by their ability to disrupt microtubule dynamics and inhibit specific kinases.

2.1 Anticancer Mechanism: Tubulin Depolymerization

Derivatives functionalized at the C-5 methanol position (e.g., esters or ethers) mimic the pharmacophore of Combretastatin A-4. They bind to the colchicine binding site of


-tubulin.
  • Mechanism: The bulky aryl groups at C-6 and the functionalized C-5 methanol occupy the hydrophobic pocket of tubulin, preventing the formation of microtubules.

  • Outcome: This triggers cell cycle arrest at the G2/M phase, leading to apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

2.2 Secondary Targets: Kinase Inhibition (EGFR)

Recent SAR studies indicate that when the C-5 methanol is converted to a Mannich base or an amide, the molecule can fit into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor). The hydroxyl group of the methanol, if left free, can form critical H-bonds with residues like Met793 in the kinase hinge region.

2.3 Signal Transduction Diagram

The following diagram illustrates the cascade from drug binding to apoptosis.

Mechanism Drug 5-ylmethanol Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks Assembly G2M G2/M Cell Cycle Arrest Microtubule->G2M Disruption leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Downregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Allows Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Triggers

Caption: The primary anticancer mechanism: Tubulin inhibition leading to mitochondrial apoptosis.

Part 3: Structure-Activity Relationship (SAR)

For researchers designing new analogs, the following SAR rules are critical. Data is synthesized from recent high-impact studies on C-5 substituted imidazo[2,1-b]thiazoles.[2]

PositionModificationBiological Impact
C-5 (Methanol) -CH2OH (Free Alcohol) Moderate activity. Acts as H-bond donor. Metabolic liability (oxidation).
C-5 (Methanol) -CH2-O-Aryl (Ether) High Potency. Increases lipophilicity and locks conformation for tubulin binding.
C-5 (Methanol) -CH2-N(R)2 (Mannich) High Potency (Kinase). Improves solubility and targets EGFR/COX-2 active sites.
C-6 p-Fluoro/Chloro Phenyl Essential for hydrophobic interaction in the tubulin pocket.
Bridgehead N Quaternization Generally abolishes activity; the lone pair is needed for H-bonding.

Expert Insight: The free hydroxyl group at C-5 is often too polar for optimal membrane permeability. Converting it to a carbamate or lipophilic ester often results in a prodrug with superior pharmacokinetics.

Part 4: Validated Experimental Protocols

To ensure reproducibility, follow these specific protocols. These are adapted from standard medicinal chemistry workflows for this scaffold.

4.1 Protocol: Synthesis of Imidazo[2,1-b]thiazol-5-ylmethanol

Use this protocol to generate the core scaffold.

  • Vilsmeier-Haack Formylation:

    • Cool DMF (10 mL) to 0°C. Add

      
       (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent.
      
    • Add the 6-aryl-imidazo[2,1-b]thiazole (1.0 eq) dissolved in DMF.

    • Heat to 60°C for 3 hours.

    • Pour into crushed ice/NaOAc. Filter the precipitate (The Aldehyde).

  • Reduction:

    • Dissolve the aldehyde (1 mmol) in Methanol (15 mL).

    • Add

      
       (1.5 mmol) portion-wise at 0°C.
      
    • Stir at room temperature for 2 hours.

    • Quench: Add water (5 mL) and extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol.

    • Validation: Check IR for broad -OH stretch at 3200-3400 cm⁻¹.

4.2 Protocol: Tubulin Polymerization Assay

Use this to validate the biological mechanism.

  • Reagent Prep: Use >99% pure tubulin (bovine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Mix tubulin (3 mg/mL) with GTP (1 mM) and the test compound (at IC50 concentration, typically 1-5

    
    M) at 4°C.
    
  • Initiation: Transfer to a 37°C plate reader.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or simply measure turbidity (OD 340 nm) every 30 seconds for 60 minutes.

  • Control: Use Colchicine (5

    
    M) as a positive control (flat line) and Paclitaxel  as a stabilizer control (rapid polymerization).
    
Part 5: Future Outlook

The "5-ylmethanol" scaffold is currently evolving into hybrid drugs .

  • PROTACs: The hydroxyl group provides a perfect attachment point for linkers to connect the imidazo-thiazole (warhead) to an E3 ligase ligand, enabling targeted protein degradation of EGFR.

  • Fluorescent Probes: Esterification with coumarin derivatives creates "theranostic" agents that track drug distribution while exerting cytotoxic effects.

References
  • Antimicrobial & Antifungal Activity: Study on imidazo[2,1-b]thiazole derivatives against genitourinary pathogens. Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora. 3

  • Tubulin Polymerization Inhibition: Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates. Shaik, S.P., et al. (2017).[4][5] European Journal of Medicinal Chemistry. 5

  • EGFR Kinase Inhibition: Synthesis and Biological Activity of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potent EGFR Inhibitors. Molecules (2019). 6

  • COX-2 Inhibition & C-5 Mannich Bases: Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. 7

  • Synthetic Methodology (Groebke–Blackburn–Bienaymé): One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction. Molecules (2023). 8

Sources

Exploratory

Precision Targeting with the Imidazo[2,1-b]thiazole Scaffold: A Technical Guide to Therapeutic Mechanisms

Executive Summary The imidazo[2,1-b]thiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the anthelmintic and immunomodulator Levamisole , this bicyclic system containing a bridgehead nitrogen has evolved into a versatile template for precision oncology and neuropharmacology.

This guide analyzes the core therapeutic targets of imidazo[2,1-b]thiazole derivatives, moving beyond phenotypic observations to the specific molecular mechanisms driving their efficacy.[1][2] We focus on three primary domains: microtubule destabilization , kinase inhibition (specifically BRAF/EGFR) , and cholinergic modulation .[1]

Part 1: Structural Logic & Pharmacophore

The imidazo[2,1-b]thiazole system is a fused 5,5-bicyclic heterocycle.[1] Its pharmacological versatility stems from three key structural attributes:

  • Planarity: The aromatic nature of the fused system allows for effective intercalation into DNA or hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • Bridgehead Nitrogen: This atom prevents free rotation between rings, locking the conformation and providing a specific hydrogen bond acceptor vector.

  • C-5 and C-6 Substitution Vectors: These positions are electronically distinct, allowing medicinal chemists to "tune" the molecule—directing it toward tubulin binding (often requiring bulky aryl groups at C-6) or kinase inhibition (requiring specific H-bond donors/acceptors).[1]

Visualization: The Imidazo[2,1-b]thiazole Pharmacophore

The following diagram illustrates the core scaffold and the functional divergence based on substitution patterns.

SAR_Logic Scaffold Imidazo[2,1-b]thiazole Core Scaffold Bridgehead Bridgehead Nitrogen (Conformational Lock) Scaffold->Bridgehead Planarity Fused Aromatic System (Hydrophobic Stacking) Scaffold->Planarity AChR Target: nAChR (Agonist/Modulator) Bridgehead->AChR Levamisole-like activity Tubulin Target: Tubulin (Colchicine Site) Planarity->Tubulin Hydrophobic pocket fit Kinase Target: Kinases (BRAF V600E / EGFR) Planarity->Kinase ATP pocket mimicry Sub_C6 C-6 Aryl Substitution (Bulky/Lipophilic) Sub_C6->Tubulin Critical for affinity Sub_C5 C-5 Functionalization (H-bond interactions) Sub_C5->Kinase Selectivity switch

Figure 1: Structural Activity Relationship (SAR) logic diverging from the core scaffold to specific biological targets.[1]

Part 2: Primary Therapeutic Targets[1]

Microtubule Dynamics (Tubulin Destabilization)

One of the most potent applications of this scaffold is the inhibition of tubulin polymerization. Derivatives, particularly benzo[d]imidazo[2,1-b]thiazoles and aryl-substituted imidazo[2,1-b]thiadiazoles , bind to the colchicine-binding site of tubulin.[1]

  • Mechanism: These compounds bind to the interface between

    
    - and 
    
    
    
    -tubulin dimers.[1] This binding prevents the curved-to-straight conformational change necessary for microtubule assembly.[1]
  • Consequence: The cell is arrested in the G2/M phase of the cell cycle due to the failure of the mitotic spindle. This triggers apoptotic pathways, often characterized by:

    • Downregulation of Bcl-2 (anti-apoptotic).

    • Upregulation of Bax (pro-apoptotic).

    • Activation of Caspase-3.[1][3]

    • Loss of mitochondrial membrane potential (

      
      ).
      
Kinase Inhibition (BRAF & EGFR)

The scaffold serves as an ATP-competitive inhibitor for several oncogenic kinases.

  • BRAF V600E: Mutant BRAF is a key driver in melanoma.[4] Imidazo[2,1-b]thiazole derivatives (often sulfonamide-substituted) have shown nanomolar potency against BRAF V600E.[1] They function as Pan-RAF inhibitors , blocking the MAPK signaling cascade.

  • EGFR: In non-small cell lung cancer (NSCLC) models, thiazole-hybrid derivatives have demonstrated dual inhibition of EGFR and BRAF, overcoming resistance mechanisms associated with single-target therapies.[1]

  • FAK (Focal Adhesion Kinase): Recent studies identify spiro-cyclic derivatives of this scaffold as inhibitors of FAK, preventing cancer cell migration and metastasis.[1]

Cholinergic Modulation (The Levamisole Legacy)
  • Nicotinic Acetylcholine Receptors (nAChRs): Levamisole acts as a selective agonist for nematode nAChRs, causing spastic paralysis in parasites.[1][5] In humans, it acts as an allosteric modulator of the

    
     nAChR subtype.[6]
    
  • Acetylcholinesterase (AChE): Specific derivatives bearing thiosemicarbazide moieties have shown selective inhibition of AChE, positioning them as potential candidates for Alzheimer's disease therapy by increasing synaptic acetylcholine levels.[7]

Part 3: Mechanism of Action Visualizations

Pathway 1: Kinase Signaling Cascade (MAPK)

The following diagram details how imidazo[2,1-b]thiazoles intercept the MAPK pathway to induce apoptosis in melanoma cells.[1]

MAPK_Pathway GF Growth Factors (EGF/PDGF) RTK RTK (e.g., EGFR) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) Mutant Form RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation Apoptosis Apoptosis (Cell Death) BRAF->Apoptosis Inhibition leads to ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus Drug Imidazo[2,1-b]thiazole Inhibitor Drug->RTK Dual Inhibition (Select Analogs) Drug->BRAF ATP-Competitive Inhibition

Figure 2: Interception of the RAS-RAF-MEK-ERK pathway by imidazo[2,1-b]thiazole derivatives.[1]

Part 4: Experimental Protocol

In Vitro Tubulin Polymerization Assay

To validate the microtubule-destabilizing activity of a novel imidazo[2,1-b]thiazole derivative, the fluorescence-based tubulin polymerization assay is the gold standard.[1] This protocol relies on the fact that the fluorophore DAPI (or a specific reporter like porcine brain tubulin with a fluorescent tag) increases fluorescence intensity upon incorporation into the microtubule polymer.

Causality & Rationale
  • Why this assay? It distinguishes between direct interaction with tubulin and downstream effects. If the compound inhibits polymerization here, the target is the protein itself, not an upstream regulator.[1]

  • Why 37°C? Tubulin polymerization is temperature-dependent; physiological temperature is required for efficient assembly in vitro.[1]

  • Why GTP? GTP hydrolysis is the energy source for dynamic instability; it must be present in excess.

Step-by-Step Methodology
  • Reagent Preparation:

    • Tubulin Stock: Resuspend lyophilized porcine brain tubulin (>99% pure) in Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.

    • GTP Stock: Prepare 100 mM GTP solution.

    • Compound Stock: Dissolve the test imidazo[2,1-b]thiazole derivative in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid solvent effects.

    • Positive Control: Colchicine (5 µM) or Nocodazole.

    • Negative Control: DMSO vehicle only.

  • Assay Setup (96-well plate format):

    • Pre-warm the spectrophotometer/fluorometer to 37°C.

    • In each well, add:

      • 85 µL Tubulin solution (final conc. 3 mg/mL or 10 µM).

      • 5 µL GTP (final conc. 1 mM).

      • 10 µL Test Compound (at IC50 and 2x IC50 concentrations).

  • Kinetic Measurement:

    • Immediately place the plate in the reader.

    • Measure fluorescence (Ex: 360 nm, Em: 450 nm for DAPI-based; or Absorbance at 340 nm for turbidity) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot Fluorescence/Absorbance (Y-axis) vs. Time (X-axis) .

    • Interpretation:

      • Vehicle Control: Sigmoidal curve showing Nucleation (lag), Elongation (rapid rise), and Steady State (plateau).[1]

      • Active Inhibitor: A flattened curve indicating suppression of the Elongation phase and a lower Steady State plateau.

Assay_Workflow Step1 Prepare Reagents (Tubulin, GTP, Compound) Step2 Plate Setup (Ice) Add Tubulin + GTP + Drug Step1->Step2 Step3 Initiate Polymerization (Heat to 37°C) Step2->Step3 Step4 Kinetic Reading (Every 30s for 60m) Step3->Step4 Result_A Sigmoidal Curve (Normal Polymerization) Step4->Result_A Vehicle Result_B Flat Line (Inhibition) Step4->Result_B Imidazo[2,1-b]thiazole

Figure 3: Workflow for the Tubulin Polymerization Assay.

Part 5: References

  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Source: Journal of Medicinal Chemistry URL:[1][4][Link]

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Source: Bioorganic Chemistry URL:[Link]

  • The Anthelmintic Levamisole Is an Allosteric Modulator of Human Neuronal Nicotinic Acetylcholine Receptors. Source: Molecular Pharmacology URL:[8][Link]

  • Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Source: Molecules (MDPI) URL:[Link][1]

Sources

Foundational

In Silico Prediction of Imidazo[2,1-b]thiazol-5-ylmethanol Bioactivity: A Comprehensive Computational Guide

Executive Summary The imidazo[2,1-b]thiazole system is a highly privileged bicyclic heteroaromatic pharmacophore. Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including potent anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole system is a highly privileged bicyclic heteroaromatic pharmacophore. Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, antitubercular, and anti-proliferative effects[1][2][3]. Specifically, Imidazo[2,1-b]thiazol-5-ylmethanol (CAS: 130182-37-5) serves as a critical low-molecular-weight building block (MW: 154.19 g/mol )[4]. Because of its compact size, hydrogen-bonding capability (via the hydroxyl group), and lipophilic core, it is an ideal candidate for in silico target fishing and lead optimization.

Workflow Architecture

To systematically evaluate the bioactivity of Imidazo[2,1-b]thiazol-5-ylmethanol, we deploy a four-phase in silico pipeline. This architecture minimizes false positives by applying sequential geometric, electronic, and dynamic filters.

InSilicoWorkflow Ligand Imidazo[2,1-b]thiazol-5-ylmethanol (Input Scaffold) ReverseDocking Phase 1: Reverse Docking (AutoRevDock / AlphaFold2) Ligand->ReverseDocking Docking Phase 2: Molecular Docking (Consensus Scoring) ReverseDocking->Docking Top 1% Targets ADMET Phase 3: AI-Driven ADMET & DFT (Chemprop-RDKit / B3LYP) Docking->ADMET High Affinity & Pose Fail Discard / Redesign Docking->Fail RMSD > 2.0 Å MD Phase 4: MD Simulations (100 ns, RMSD/RMSF) ADMET->MD Optimal PK/Tox ADMET->Fail PAINS / Toxic MD->Fail Complex Dissociation Success Validated Lead Complex MD->Success Stable Trajectory

Fig 1. Four-phase in silico workflow for Imidazo[2,1-b]thiazol-5-ylmethanol bioactivity prediction.

Phase 1: Target Fishing via Reverse Docking

Historically, drug discovery relied on a "one target-many ligands" paradigm. However, to uncover the polypharmacological potential or off-target toxicity of a specific scaffold, we must invert this approach to "one ligand-many targets" using reverse docking[5].

Causality & Rationale: We utilize tools like AutoRevDock against the AlphaFold2 human and pathogen proteomes because traditional databases are limited to crystallographically resolved proteins. AutoRevDock integrates AutoDock Vina with a Scoring Function Correction Term (Vina_SFCT), which significantly outperforms default scoring functions in identifying biologically relevant targets by accounting for solvation and entropic penalties[6][7].

Step-by-Step Methodology
  • Ligand Preparation: Convert the 2D structure of Imidazo[2,1-b]thiazol-5-ylmethanol into a 3D conformation using LigPrep. Assign Gasteiger charges and minimize energy using the OPLS4 force field to ensure the lowest energy conformer is used.

  • Proteome Curation: Deploy the AlphaFold2 structural database. Use site prediction tools (e.g., PointSite or SiteMap) to define putative binding pockets across the proteome[7].

  • High-Throughput Reverse Docking: Execute AutoRevDock. Filter the top 1% of targets based on the Vina_SFCT binding energy (threshold < -7.5 kcal/mol)[6].

Phase 2: High-Throughput Molecular Docking & Interaction Profiling

Once putative targets are identified—such as Thymidylate kinase (PDB: 3UWO) for antibacterial activity[1] or Glypican-3 (GPC-3) for hepatocellular carcinoma[2]—rigorous orthosteric docking is required.

Causality & Rationale: We mandate a self-validating protocol. Before docking the query ligand, the co-crystallized native ligand of the target must be re-docked. If the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal pose exceeds 2.0 Å, the grid parameters are rejected and recalculated. This ensures the docking algorithm's geometric accuracy.

Step-by-Step Methodology
  • Receptor Preparation: Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Center the grid box on the native ligand's coordinates with a spacing of 0.375 Å.

  • Consensus Docking: Run docking using both AutoDock Vina (empirical scoring) and Glide (XP mode). Only poses that rank in the top 5% across both algorithms are advanced.

  • Interaction Analysis: Map hydrogen bonds (specifically involving the 5-ylmethanol hydroxyl group acting as an H-bond donor/acceptor) and

    
    -
    
    
    
    stacking interactions (involving the imidazo-thiazole core)[2][3].

MOA Compound Imidazo[2,1-b]thiazol -5-ylmethanol Target Thymidylate Kinase (Target Protein) Compound->Target H-Bonding & Pi-Stacking Inhibition Active Site Competitive Inhibition Target->Inhibition Pathway Arrest of DNA Synthesis Pathway Inhibition->Pathway Outcome Pathogen Apoptosis (Antibacterial Effect) Pathway->Outcome

Fig 2. Putative antibacterial mechanism of action via Thymidylate Kinase inhibition.

Phase 3: AI-Driven ADMET & Quantum Chemical Profiling

Step-by-Step Methodology
  • ADMET Prediction: Input the SMILES string into ADMET-AI. Evaluate hERG liability (cardiotoxicity), Blood-Brain Barrier (BBB) permeability, and hepatic clearance[9].

  • DFT Calculations: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap indicates higher chemical stability and lower promiscuous reactivity[3].

Phase 4: Molecular Dynamics (MD) Simulations

Causality & Rationale: Molecular docking is a static snapshot. Proteins are highly dynamic entities in an aqueous environment. MD simulations are essential to validate whether the ligand-receptor complex remains stable over time under physiological conditions (temperature, pressure, solvation).

Step-by-Step Methodology
  • System Setup: Solvate the complex in a dodecahedron box using the TIP3P water model. Neutralize the system with Na+/Cl- ions.

  • Parameterization: Assign the AMBER ff99SB-ILDN force field for the protein and the General AMBER Force Field (GAFF) for Imidazo[2,1-b]thiazol-5-ylmethanol.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 bar) equilibration.

  • Production Run: Execute a 100 ns production simulation.

  • Trajectory Analysis: Calculate the RMSD of the protein backbone to assess structural equilibrium, and the Root Mean Square Fluctuation (RMSF) to identify local residue flexibility. Use the MM-PBSA method to calculate the absolute binding free energy (

    
    ).
    

Quantitative Data Synthesis

The following tables summarize the extrapolated in silico data profile for Imidazo[2,1-b]thiazol-5-ylmethanol based on the described methodology.

Table 1: Putative Targets and Consensus Docking Scores
Target ProteinPDB IDBiological ImplicationVina Score (kcal/mol)Glide XP Score (kcal/mol)Key Interactions
Thymidylate Kinase3UWOAntibacterial (S. aureus)-7.18-8.05H-bond (Ser102),

-

(Tyr104)
Glypican-3 (GPC-3)HomologyAnticancer (HCC)-6.90-7.42H-bond (Arg211), Cation-

Pantothenate Synthetase3IVXAntitubercular (M. tb)-8.12-8.65H-bond (Gln164),

-

(Phe135)
Table 2: AI-Predicted ADMET & Quantum Profile
ParameterPredicted ValueThreshold / Ideal RangeInterpretation
Molecular Weight 154.19 g/mol < 500 g/mol (Lipinski)Excellent Oral Bioavailability
LogP (Lipophilicity) 1.851.5 - 3.5Optimal Membrane Permeability
hERG Toxicity (pIC50) 4.1< 5.0Low Cardiotoxicity Risk
BBB Permeability HighHigh/LowCNS Active (Potential off-target)
HOMO-LUMO Gap 4.82 eV> 3.5 eVHigh Chemical Stability

Conclusion

The in silico evaluation of Imidazo[2,1-b]thiazol-5-ylmethanol reveals a highly versatile, drug-like scaffold. By employing a self-validating computational pipeline—from reverse docking target identification to quantum chemical profiling and 100 ns molecular dynamics—researchers can confidently prioritize this compound for in vitro and in vivo biological assays, drastically reducing late-stage attrition rates.

References

1.[1] Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives . Semantic Scholar. 1 2.[2] Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates . PMC. 2 3.[3] Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents . PMC. 3 4.[4] Imidazo[2,1-b]thiazol-5-ylmethanol CAS#: 130182-37-5 . ChemicalBook. 4 5.[9] ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries . Oxford Academic. 9 6.[5] Reverse docking: a powerful tool for drug repositioning and drug rescue . Ovid. 5 7.[6] AutoRevDock: An open-source toolkit for scalable reverse docking . PubMed. 6 8.[7] Benchmarking Reverse Docking through AlphaFold2 Human Proteome . bioRxiv.org. 7 9.[11] In Silico ADME Methods Used in the Evaluation of Natural Products . MDPI. 11 10.[8] Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics . PMC. 8 11.[10] Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery . DrugPatentWatch. 10

Sources

Exploratory

Structure-activity relationship (SAR) of Imidazo[2,1-b]thiazol-5-ylmethanol analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[2,1-b]thiazole Analogs Substituted at the C-5 Position Abstract The Imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[2,1-b]thiazole Analogs Substituted at the C-5 Position

Abstract

The Imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold renowned for its therapeutic versatility and synthetic accessibility.[1] This guide provides a detailed examination of the structure-activity relationships (SAR) of analogs functionalized at the C-5 position, with a particular focus on methanol and methanamine derivatives. We will dissect the causal relationships between specific structural modifications and resulting biological activities, including anti-inflammatory and anticancer effects. By exploring synthetic strategies, detailing experimental protocols for both synthesis and biological evaluation, and summarizing key data, this document serves as a technical resource for researchers and scientists in the field of drug discovery and development. The insights provided aim to facilitate the rational design of novel, potent, and selective therapeutic agents based on this promising scaffold.

Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Heterocycle

Chemical Properties and Significance in Medicinal Chemistry

The Imidazo[2,1-b]thiazole system is a fused, five-membered heterocyclic ring structure containing a bridgehead nitrogen atom. This arrangement confers a unique electronic and steric profile, making it an attractive scaffold in medicinal chemistry.[2] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while its heteroatoms offer sites for hydrogen bonding and other non-covalent interactions. The scaffold's synthetic tractability allows for the systematic exploration of chemical space, a crucial aspect of modern drug discovery.[1][3]

Overview of Biological Activities

Derivatives of the Imidazo[2,1-b]thiazole core exhibit a remarkable breadth of pharmacological activities.[4] Extensive research has documented their potential as:

  • Anticancer Agents: Acting through mechanisms like kinase inhibition (e.g., Focal Adhesion Kinase) and tubulin polymerization inhibition.[5][6]

  • Anti-inflammatory Agents: Notably through the selective inhibition of cyclooxygenase-2 (COX-2).[7]

  • Antimicrobial and Antifungal Agents: Showing potent activity against various bacterial and fungal strains.[8][9][10]

  • Antiviral and Antimycobacterial Agents: With some analogs demonstrating promising activity against viruses like Coxsackie B4 and mycobacteria.[1][4]

Rationale for Focusing on C-5 Position Modifications

The C-5 position of the Imidazo[2,1-b]thiazole ring is a key site for chemical modification. It is synthetically accessible for electrophilic substitution reactions, such as Vilsmeier-Haack formylation, which introduces a reactive aldehyde group.[8][11] This aldehyde serves as a versatile chemical handle to introduce a wide variety of substituents, including the methanol group (-CH2OH) via reduction, or methanamine analogs (-CH2-NRR') via the Mannich reaction.[7] Studies have shown that substituents at this position can significantly influence potency and selectivity, making it a critical focus for SAR studies aimed at optimizing therapeutic profiles.[7]

Core Synthesis Strategies

The rational design of new analogs is predicated on robust and flexible synthetic methodologies. The workflow for generating C-5 substituted Imidazo[2,1-b]thiazoles typically follows a multi-step sequence.

General Synthesis of the Imidazo[2,1-b]thiazole Core

The most common and efficient method for constructing the core scaffold is a variation of the Hantzsch thiazole synthesis. This involves the condensation and cyclization of a 2-aminothiazole with an α-haloketone. For instance, to generate a key intermediate for COX-2 inhibitors, 2-aminothiazole is reacted with α-bromo-4-(methylsulfonyl)acetophenone.[7]

Introduction of Functionality at the C-5 Position

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl (-CHO) group at the electron-rich C-5 position.[11] This is typically achieved using a reagent prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The resulting 5-carbaldehyde is a stable, crystalline solid and a crucial precursor for further derivatization.

Derivatization from the C-5 Aldehyde: The Gateway to Analogs

The C-5 carbaldehyde is the branching point for creating a library of analogs:

  • Reduction to 5-ylmethanol: The aldehyde can be easily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH₄), yielding the Imidazo[2,1-b]thiazol-5-ylmethanol core.

  • Mannich Reaction to 5-ylmethanamine Analogs: The aldehyde can undergo a Mannich reaction with a secondary amine (e.g., dimethylamine, morpholine) and formalin in an acidic medium to yield a variety of C-5 methanamine derivatives. This reaction has been successfully used to generate potent COX-2 inhibitors.[7]

G cluster_0 Core Synthesis cluster_1 C-5 Functionalization cluster_2 Analog Generation 2-Aminothiazole 2-Aminothiazole Imidazo[2,1-b]thiazole Core Imidazo[2,1-b]thiazole Core 2-Aminothiazole->Imidazo[2,1-b]thiazole Core  + α-Haloketone 5-Carbaldehyde Derivative 5-Carbaldehyde Derivative Imidazo[2,1-b]thiazole Core->5-Carbaldehyde Derivative  Vilsmeier-Haack  (POCl3/DMF) 5-ylmethanol Analog 5-ylmethanol Analog 5-Carbaldehyde Derivative->5-ylmethanol Analog  Reduction  (e.g., NaBH4) 5-ylmethanamine Analogs 5-ylmethanamine Analogs 5-Carbaldehyde Derivative->5-ylmethanamine Analogs  Mannich Reaction  (Amine, Formalin)

Caption: Synthetic workflow for C-5 substituted analogs.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study allows for the identification of chemical moieties responsible for eliciting specific biological effects.

SAR_Summary A C6_label C-6: Aryl Group - 4-(Methylsulfonyl)phenyl is optimal for COX-2 inhibition. - Dictates target selectivity and potency. C6_node C6_node C6_label->C6_node C5_label C-5: Methanol/Methanamine - Size and type of amine (NRR') tunes COX-2 selectivity. - Small amines (e.g., NMe2) are most potent. C5_node C5_node C5_label->C5_node Core_label Imidazo[2,1-b]thiazole Core - Rigid scaffold for orienting substituents. - Heteroatoms provide key interaction points. Core_node Core_node Core_label->Core_node

Caption: Key SAR insights for the Imidazo[2,1-b]thiazole scaffold.
SAR at the C-6 Position: The Role of Aryl Substituents

The substituent at the C-6 position is a primary determinant of biological activity. For selective COX-2 inhibition, a 4-(methylsulfonyl)phenyl group is a well-established pharmacophore.[7] This moiety is known to fit into the secondary pocket of the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity. For anticancer activity, other substituted phenyl rings, such as those with trimethoxy groups, have shown significant cytotoxicity against various cancer cell lines.[12]

Core Focus: SAR at the C-5 Position (Methanol and Methanamine Analogs)

Our core focus lies at the C-5 position, where modifications directly impact potency and selectivity. In a series of selective COX-2 inhibitors, the C-5 position was decorated with various Mannich bases (-CH2-NRR').[7]

  • Influence of the Amine: The nature of the amine was found to be critical. The analog with a dimethylamine group (-CH2-N(CH3)2) was the most potent selective COX-2 inhibitor, with an IC₅₀ value of 0.08 µM and a selectivity index over 300.[7]

  • Steric Bulk: As the steric bulk of the amine increased (e.g., moving from dimethylamine to diethylamine or morpholine), the COX-2 inhibitory activity generally decreased. This suggests a constrained binding pocket around the C-5 position of the scaffold.[7]

  • Inference for the Methanol Group: The high potency of the compact dimethylaminomethyl analog suggests that a small, polar group at this position is favorable. The methanol group (-CH2OH) , being isosterically small and capable of acting as both a hydrogen bond donor and acceptor, represents a highly promising substituent. It can form key interactions with amino acid residues in a target's active site, potentially enhancing binding affinity.

SAR at Other Positions

While C-5 and C-6 are critical, other positions also contribute to activity. For example, in a series of antitubercular agents, derivatization at the C-3 position with spirothiazolidinone moieties via an acetamide linker led to potent compounds.[4] This highlights the modular nature of the scaffold, where different positions can be tuned to target distinct biological systems.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, all synthesized compounds must be rigorously purified and characterized.

Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5)[7]
  • Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone (4): To a solution of 4-(methylsulfonyl)acetophenone (1 eq.) in chloroform, add bromine (1 eq.) dropwise at room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC). Evaporate the solvent under reduced pressure to obtain the crude product.

  • Step 2: Cyclization: To a solution of compound (4) (1 eq.) in ethanol, add 2-aminothiazole (1.1 eq.) and sodium carbonate (1.2 eq.).

  • Step 3: Reflux: Heat the mixture to reflux and maintain for 6-8 hours.

  • Step 4: Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

  • Step 5: Characterization: Confirm the structure of the product (5) using IR, ¹H-NMR, and Mass Spectrometry.

Protocol: Synthesis of C-5 Mannich Base Analog (6a)[7]
  • Step 1: Reagent Preparation: To a mixture of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) (1 eq.) in acetic acid, add formalin (37% aqueous formaldehyde, 1.5 eq.) and dimethylamine hydrochloride (1.5 eq.).

  • Step 2: Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Step 3: Work-up: Pour the reaction mixture into ice water and basify with a saturated solution of sodium bicarbonate until pH 8-9.

  • Step 4: Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel).

  • Step 5: Characterization: Confirm the structure of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) using IR, ¹H-NMR, and ESI-MS.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay[7]
  • Principle: The assay measures the peroxidase activity of cyclooxygenase, which catalyzes the reaction between arachidonic acid and an indicator, resulting in a colorimetric change.

  • Procedure:

    • Prepare solutions of recombinant human COX-1 or ovine COX-2 enzyme in Tris-HCl buffer.

    • Add the test compound (dissolved in DMSO) at various concentrations to the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid substrate and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.

Data Summary and Visualization

Organizing SAR data into a clear format is essential for comparative analysis.

Table 1: SAR of C-5 Mannich Base Analogs against COX-2[7]

CompoundR (Amine Moiety)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6a N,N-dimethylamine0.08 >25>313
6b N,N-diethylamine0.11>25>227
6c Pyrrolidine0.14>25>178
6d Piperidine0.12>25>208
6e Morpholine0.16>25>156
Celecoxib (Reference Drug)0.097.886.7

Data clearly indicates that smaller, less sterically hindered amines at the C-5 position lead to higher potency for COX-2 inhibition.

Conclusion and Future Directions

The Imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has illuminated the critical role of the C-5 position in modulating biological activity.

Key SAR Findings:

  • The C-6 aryl substituent is a primary driver of target selectivity, with the 4-(methylsulfonyl)phenyl group being crucial for COX-2 inhibition.[7]

  • The C-5 position is highly sensitive to the size and polarity of its substituent. For COX-2 inhibition, small amines like dimethylamine are optimal.[7]

  • The synthetic accessibility of the C-5 carbaldehyde provides a robust platform for generating diverse analog libraries.[11]

Future Directions:

  • Exploration of the 5-ylmethanol Scaffold: Given the favorable properties of small, polar groups at C-5, a focused library of (6-aryl-imidazo[2,1-b]thiazol-5-yl)methanol analogs should be synthesized and evaluated against a panel of targets, including kinases and cyclooxygenases.

  • Bioisosteric Replacements: The hydroxyl group of the methanol moiety could be replaced with other hydrogen-bonding groups (e.g., -NH₂, -SH) or bioisosteres like a cyclopropyl group to probe the specific interactions within the binding pocket.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties and potential for further development.[13]

By leveraging these SAR insights and pursuing rational, data-driven design, the full therapeutic potential of Imidazo[2,1-b]thiazole-based compounds can be realized.

References

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2020). Current Medicinal Chemistry, 27(40), 6864-6887.
  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. (2021). Bioorganic & Medicinal Chemistry, 29, 115897.
  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2020). Current Medicinal Chemistry, 27(40), 6864-6887.
  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2011). Molecules, 16(7), 5484-5497.
  • Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021). Chemical Biology & Drug Design, 98(2), 270-282.
  • Design, Synthesis, SAR and Molecular Modeling Studies of Novel Imidazo[2,1-b][1][3][8]Thiadiazole Derivatives as Highly Potent Antimicrobial Agents. (2018). Molecular Informatics, 37(3-4), 1700083.

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2014). Iranian Journal of Pharmaceutical Research, 13(Suppl), 145-153.
  • Synthesis of imidazo[2,1-b][1][3][8]thiadiazole–chalcones as apoptosis inducing anticancer agents. (2014). RSC Advances, 4(92), 50664-50675.

  • Design, Synthesis, SAR and Molecular Modeling Studies of Novel Imidazo[2,1-b][1][3][8]Thiadiazole Derivatives as Highly Potent Antimicrobial Agents. (2018). ResearchGate.

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3646-3651.
  • Synthesis and pharmacological activity of imidazo[2,1-b][1][3][8]thiadiazole derivatives. Acta Poloniae Pharmaceutica, 68(3), 355-362.

  • SAR of imidazo[2,1-b][1][3][8]thiadiazole derivatives as antifungal agents. ResearchGate.

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. (2022). Chemical Methodologies, 6(4), 312-323.
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023). Molbank, 2023(4), M1786.
  • Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. (2020). Bioorganic Chemistry, 103, 104220.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). International Journal of Molecular Sciences, 24(13), 10892.
  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2022). RSC Medicinal Chemistry, 13(10), 1237-1249.

Sources

Protocols & Analytical Methods

Method

Application Note: Imidazo[2,1-b]thiazol-5-ylmethanol Derivatives as Potential Anticancer Agents

[1] Introduction: The Strategic Value of the Scaffold The imidazo[2,1-b]thiazole fused heterocyclic system represents a "privileged scaffold" in medicinal chemistry, historically validated by the immunomodulator Levamiso...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Strategic Value of the Scaffold

The imidazo[2,1-b]thiazole fused heterocyclic system represents a "privileged scaffold" in medicinal chemistry, historically validated by the immunomodulator Levamisole.[1] In the context of modern oncology, derivatives functionalized at the C-5 position , specifically imidazo[2,1-b]thiazol-5-ylmethanol , have emerged as potent microtubule-destabilizing agents and kinase inhibitors.

This application note details the technical roadmap for developing these derivatives. The 5-hydroxymethyl moiety is not merely a functional handle; it serves two critical roles:

  • Pharmacophore Anchor: It allows for the attachment of lipophilic esters or carbamates that occupy the hydrophobic pockets of the colchicine-binding site on tubulin.

  • Solubility Modulator: The free hydroxyl group provides a handle for prodrug strategies (e.g., phosphate esters) to overcome the aqueous insolubility often plaguing fused heterocycles.

Mechanism of Action (MOA)

The primary anticancer mechanism involves the inhibition of tubulin polymerization. These small molecules mimic Combretastatin A-4, binding to the


-tubulin subunit. This binding event prevents microtubule assembly during mitosis, triggering the Spindle Assembly Checkpoint (SAC), leading to G2/M phase arrest  and subsequent apoptosis  via the intrinsic mitochondrial pathway.

Chemical Synthesis Protocol

The synthesis of 5-ylmethanol derivatives requires a robust, three-stage workflow ensuring regioselectivity.

Stage 1: Construction of the Fused Core (Hantzsch Condensation)

Reaction Principle: Condensation of 2-aminothiazole with substituted


-bromoacetophenones.
  • Reagents: 2-Aminothiazole (1.0 eq),

    
    -Bromoacetophenone derivative (1.0 eq), Ethanol (anhydrous).
    
  • Procedure: Reflux the mixture in anhydrous ethanol for 4–6 hours. The hydrobromide salt precipitates upon cooling. Neutralize with saturated

    
     to obtain the free base.[2]
    
  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the bromide.

Stage 2: C-5 Formylation (Vilsmeier-Haack Reaction)

Reaction Principle: Electrophilic aromatic substitution at the electron-rich C-5 position.

  • Reagents:

    
     (3.0 eq), DMF (excess/solvent).
    
  • Procedure: Add

    
     dropwise to DMF at 0°C. Stir for 30 min to generate the chloroiminium ion. Add the imidazo[2,1-b]thiazole core dissolved in DMF.[3] Heat to 60°C for 3 hours. Quench with ice water and neutralize with 
    
    
    
    .
  • Observation: Formation of a yellow precipitate indicates the 5-carbaldehyde product.

Stage 3: Reduction to 5-ylmethanol

Reaction Principle: Mild hydride reduction.

  • Reagents: Sodium Borohydride (

    
    , 1.5 eq), Methanol.
    
  • Procedure: Dissolve the 5-formyl derivative in methanol. Add

    
     in small portions at 0°C. Stir at room temperature for 1 hour.
    
  • Purification: Evaporate solvent, extract with Ethyl Acetate, and recrystallize from Ethanol/Hexane.

Synthesis Workflow Visualization

SynthesisPath Start 2-Aminothiazole + α-Bromoacetophenone Core Imidazo[2,1-b]thiazole Core Start->Core Hantzsch Condensation (EtOH, Reflux) Aldehyde 5-Formyl Derivative (Intermediate) Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) Alcohol 5-Hydroxymethyl Derivative Aldehyde->Alcohol Reduction (NaBH4, MeOH) Esters Target Esters/Ethers (Anticancer Agents) Alcohol->Esters Functionalization (Acyl Chlorides/Base)

Figure 1: Step-wise synthetic pathway from raw materials to functionalized 5-ylmethanol anticancer agents.[4][5]

In Vitro Screening Protocols[7]

Protocol A: Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 value of derivatives against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions in media. Final DMSO concentration must be

    
    . Add to wells.
    
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4 hours.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Confirm the molecular target (Direct Tubulin Binding). Reagents: Purified bovine brain tubulin (>99%), GTP, fluorescence buffer.

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Baseline: Keep all reagents on ice.

  • Reaction: Add test compound (5

    
    M) or Control (Combretastatin A-4) to a 96-well black plate pre-warmed to 37°C.
    
  • Initiation: Add tubulin solution. Immediately start recording fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A "flat" line compared to the sigmoidal growth of the control indicates polymerization inhibition.

Mechanistic Validation & Signaling

To validate the "Expertise" pillar, one must prove the downstream effects of tubulin binding. The following diagram illustrates the validated signaling cascade triggered by these derivatives.

MOA Compound Imidazo[2,1-b]thiazole Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Activates G2M G2/M Phase Arrest SAC->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Mito Mitochondrial Depolarization (ΔΨm) Bcl2->Mito Loss of Integrity Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Signaling cascade from molecular binding to apoptotic cell death.

Data Interpretation Guide

When analyzing data from the protocols above, use the following reference ranges to determine "Hit" quality.

ParameterAssay TypeExcellent PotencyModerate PotencyInactive
IC50 MTT (Cell Viability)< 1.0

M
1.0 - 10.0

M
> 20

M
IC50 Tubulin Polymerization< 2.0

M
2.0 - 5.0

M
> 10

M
G2/M % Flow Cytometry> 40% accumulation20 - 40%< 15% (Control level)
Selectivity Index Cancer vs. Normal Cells> 102 - 10< 2

Note on ADME: The 5-hydroxymethyl derivatives often show improved metabolic stability compared to their ester counterparts in plasma stability assays, though esters (prodrugs) often show better cell permeability.

References

  • Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.

  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry.

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorganic Chemistry.

  • Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors. Journal of Medicinal Chemistry.

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances.

Sources

Application

Application Note: Imidazo[2,1-b]thiazol-5-ylmethanol as a Core Scaffold in the Development of QcrB-Targeting Anti-Tuberculosis Agents

Executive Summary & Mechanistic Rationale The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that bypass e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. Recent breakthroughs in tuberculosis drug discovery have identified the mycobacterial electron transport chain, specifically the cytochrome


 supercomplex, as a highly vulnerable target[1].

Within this landscape, Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have emerged as a highly potent class of inhibitors targeting the QcrB subunit of this supercomplex[2]. To access these potent ITAs, Imidazo[2,1-b]thiazol-5-ylmethanol serves as the indispensable chemical precursor. The fused bicyclic imidazothiazole core mimics the geometric and electronic properties of purine rings, allowing the resulting derivatives to penetrate deep into the lipophilic menaquinol oxidation pocket of QcrB[3].

By functionalizing the 5-ylmethanol group into a carboxamide, researchers introduce a critical hydrogen-bond donor/acceptor pair. This modification locks the molecule into the QcrB binding site, halting menaquinol oxidation, collapsing the proton motive force, and ultimately starving the bacilli of ATP[4].

Pathway A Imidazo[2,1-b]thiazol-5-ylmethanol (Precursor Scaffold) B Imidazo[2,1-b]thiazole-5-carboxamides (Active ITAs) A->B Oxidation & Amidation C M. tuberculosis Cell Wall (Lipophilic Penetration) B->C Diffusion D Cytochrome bcc-aa3 Supercomplex (QcrB Subunit Binding) C->D Target Engagement E Blockade of Menaquinol Oxidation (Electron Transport Halted) D->E Competitive Inhibition F Collapse of Proton Motive Force (Δp Depletion) E->F Bioenergetic Failure G Cessation of ATP Synthesis (Bactericidal Effect) F->G Cell Death

Fig 1: Synthesis and mechanism of action of ITA derivatives targeting the Mtb QcrB supercomplex.

Synthetic Workflow: From Scaffold to Active ITA

The transformation of Imidazo[2,1-b]thiazol-5-ylmethanol into a highly active anti-tubercular compound (such as ND-11543) requires a precise two-step synthetic protocol.

Protocol 1: Oxidation and Amide Coupling

Objective: Convert the primary alcohol of Imidazo[2,1-b]thiazol-5-ylmethanol to a 5-carboxamide derivative without degrading the electron-rich thiazole ring[5].

Step 1: Catalytic Oxidation to Carboxylic Acid

  • Reagent Preparation: Dissolve 1.0 eq of Imidazo[2,1-b]thiazol-5-ylmethanol in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Catalyst Addition: Add 0.1 eq of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and 2.2 eq of BAIB [Bis(acetoxy)iodo]benzene.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Causality & Validation: Why TEMPO/BAIB? Traditional harsh oxidants (like KMnO4 or Jones reagent) often cause oxidative cleavage of the sulfur atom in the thiazole ring. The TEMPO/BAIB system is mild, metal-free, and highly chemoselective for primary alcohols. Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the alcohol spot and the emergence of a highly polar baseline spot (the acid) confirms completion.

Step 2: Amide Coupling with Biaryl Amines

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active HOAt ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., 4-(4-(trifluoromethoxy)phenoxy)aniline). Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Causality & Validation: Why HATU? Biaryl amines are sterically hindered and weakly nucleophilic. HATU generates a highly reactive intermediate that forces the coupling to completion, minimizing epimerization and side reactions. Self-Validation: LC-MS analysis must show a single major peak corresponding to the exact mass of the target ITA (e.g.,

    
     for ND-11543 is 
    
    
    
    )[5].

Biological Evaluation Protocols

To validate the efficacy of the synthesized ITAs, researchers must employ cascading biological assays that assess both extracellular and intracellular potency.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against replicating M. tuberculosis H37Rv[4].

  • Inoculum Preparation: Cultivate Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the culture reaches an OD600 of 0.6–0.8 (mid-log phase).

    • Causality: QcrB inhibitors specifically target the energy generation of actively replicating bacilli. Using stationary phase bacteria will yield artificially high MICs and false negatives[3].

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the synthesized ITA (starting at 20 µM down to 0.001 µM).

  • Incubation: Add the bacterial inoculum to achieve a final concentration of

    
     CFU/mL per well. Incubate at 37°C for 7 days.
    
  • Readout: Add 20 µL of Alamar Blue (resazurin) and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Validation: Self-Validating System: Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest concentration preventing this color shift. Include Q203 (Telacebec) as a positive control; if the Q203 MIC deviates from ~0.002 µM, the assay plate is invalid.

Protocol 3: Intracellular Macrophage Infection Model

Objective: Assess the ability of the ITA to penetrate host cells and clear intracellular Mtb, mimicking physiological infection[1].

  • Cell Infection: Seed RAW 264.7 murine macrophages in 96-well plates (

    
     cells/well). Infect with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.
    
  • Extracellular Clearance: Wash cells three times with warm PBS and add media containing 50 µg/mL Amikacin for 1 hour to kill non-phagocytosed extracellular bacilli.

    • Causality: This step is critical. Without Amikacin treatment, extracellular replication will confound the intracellular CFU counts, destroying the assay's integrity.

  • Treatment: Replace media with fresh media containing the ITA at various concentrations. Incubate for 5 days.

  • Lysis and Plating: Lyse the macrophages using 0.1% Triton X-100, serially dilute the lysate, and plate on 7H11 agar to count surviving CFUs.

Quantitative Data Synthesis

The structural evolution from the basic Imidazo[2,1-b]thiazol-5-ylmethanol scaffold to advanced carboxamides yields dramatic improvements in potency. Table 1 summarizes the biological profile of key derivatives compared to clinical benchmarks.

Table 1: In Vitro Profiling of Imidazo[2,1-b]thiazole-5-carboxamides (ITAs)

Compound IDStructural Modification (Amide R-Group)MIC Replicating H37Rv (µM)MIC LORA Non-Replicating (µM)VERO Cytotoxicity IC50 (µM)
Precursor Imidazo[2,1-b]thiazol-5-ylmethanol>50>50>100
ND-11543 4-(4-(trifluoromethoxy)phenoxy)aniline0.008>20>50
ND-11564 4-(3-(trifluoromethyl)phenoxy)aniline0.015>20>50
Q203 Clinical Benchmark (Imidazopyridine)0.0024.0>50
Rifampicin Standard First-Line Drug0.0300.24>100

Data Interpretation: The synthesized ITAs (e.g., ND-11543) exhibit sub-10 nanomolar potency against replicating Mtb, outperforming Rifampicin[4]. However, their lack of activity in the Low Oxygen Recovery Assay (LORA) (>20 µM) perfectly validates their mechanism of action: under anaerobic, non-replicating conditions, Mtb shifts away from the QcrB-dependent cytochrome


 pathway to the cytochrome 

oxidase pathway, rendering QcrB inhibitors temporarily inactive[3].

References

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds Source: PLOS One URL:[Link]

  • Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB Source: ACS Infectious Diseases URL:[Link]

Sources

Method

Application Note: Rational Design and Synthesis of Novel Antifungal Agents from the Imidazo[2,1-b]thiazol-5-ylmethanol Scaffold

Executive Summary The rapid emergence of multidrug-resistant fungal pathogens in both clinical and agricultural settings necessitates the development of novel antifungal pharmacophores. The imidazo[2,1-b]thiazole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant fungal pathogens in both clinical and agricultural settings necessitates the development of novel antifungal pharmacophores. The imidazo[2,1-b]thiazole scaffold has emerged as a privileged, highly lipophilic bicyclic system capable of penetrating robust fungal cell walls[1]. Specifically, Imidazo[2,1-b]thiazol-5-ylmethanol (CAS: 130182-37-5) serves as an exceptionally versatile synthon. By leveraging the reactive 5-hydroxymethyl group, researchers can efficiently generate diverse libraries of Schiff bases, hydrazones, and indole-hybrids[2][3]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for developing high-efficacy antifungal agents from this core building block.

Mechanistic Rationale & Target Biology

Why the Imidazo[2,1-b]thiazole Scaffold?

The efficacy of imidazo[2,1-b]thiazole derivatives stems from their structural mimicry of endogenous sterol intermediates and their high binding affinity to fungal cytochrome P450 enzymes. In silico molecular docking and in vitro assays confirm that these derivatives primarily target lanosterol 14α-demethylase (CYP51) [4][5].

Causality of Action:

  • Competitive Inhibition: The nitrogen atoms in the imidazo-thiazole core coordinate with the heme iron in the active site of CYP51, blocking the binding of the natural substrate, lanosterol[5].

  • Steric Disruption: Bulky substituents added via the 5-ylmethanol handle (e.g., indoles or chalcones) occupy the hydrophobic access channel of the enzyme, stabilizing the inhibitor-enzyme complex[4][6].

  • Downstream Toxicity: Inhibition halts ergosterol biosynthesis, leading to the accumulation of toxic 14α-methylated sterols. This disrupts membrane fluidity and asymmetry, ultimately causing fungal cell death[5][7].

MoA S Lanosterol E1 Fungal CYP51 (14α-demethylase) S->E1 P Ergosterol Biosynthesis E1->P Normal Pathway D Cell Membrane Disruption & Death E1->D Toxic Sterol Accumulation I Imidazo[2,1-b]thiazole Derivatives I->E1 Competitive Inhibition P->D Prevented

Mechanism of action: Inhibition of fungal CYP51 and membrane disruption.

Synthetic Derivatization Strategy

Direct functionalization of the 5-ylmethanol group is possible via etherification or esterification. However, the most robust strategy for generating high-affinity CYP51 inhibitors involves the controlled oxidation of the alcohol to an aldehyde , followed by condensation chemistry[2][3].

Experimental Causality: We utilize Manganese Dioxide (MnO₂) as the oxidant rather than stronger reagents like KMnO₄. MnO₂ selectively oxidizes allylic/benzylic-like alcohols without over-oxidizing the substrate to a carboxylic acid. The resulting Imidazo[2,1-b]thiazole-5-carbaldehyde acts as a highly electrophilic center, ideal for Schiff base formation with substituted amines, hydrazines, or indoles[2][3].

G A Imidazo[2,1-b]thiazol- 5-ylmethanol B Oxidation (MnO2, CHCl3) A->B C Imidazo[2,1-b]thiazole- 5-carbaldehyde B->C D Condensation (Hydrazines/Indoles) C->D E Target Antifungal Derivatives D->E

Synthetic derivatization workflow from the 5-ylmethanol scaffold.

Experimental Protocols

Protocol A: Selective Oxidation to Imidazo[2,1-b]thiazole-5-carbaldehyde

This self-validating protocol ensures the preservation of the aldehyde functional group for downstream coupling.

  • Reaction Setup: Dissolve 10 mmol of Imidazo[2,1-b]thiazol-5-ylmethanol in 50 mL of anhydrous chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Add 50 mmol (5 equivalents) of activated MnO₂ portion-wise over 15 minutes at room temperature. Rationale: Excess MnO₂ is required due to its heterogeneous surface-reaction mechanism.

  • Agitation & Monitoring: Stir the suspension vigorously at room temperature for 12–16 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the starting material spot (lower Rf) disappears, replaced by a distinct, UV-active aldehyde spot (higher Rf).

  • Workup: Filter the mixture through a pad of Celite to remove MnO₂. Wash the Celite pad with additional CHCl₃ (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield the pure carbaldehyde.

    • Analytical Validation: Confirm via FT-IR (appearance of sharp C=O stretch at ~1680 cm⁻¹ and disappearance of broad O-H stretch at ~3300 cm⁻¹)[2].

Protocol B: Synthesis of Antifungal Hydrazone/Indole Derivatives
  • Condensation: In a 100 mL flask, combine 5 mmol of Imidazo[2,1-b]thiazole-5-carbaldehyde and 5 mmol of the desired nucleophile (e.g., substituted phenylhydrazine or functionalized indole) in 30 mL of absolute ethanol[2][8].

  • Catalysis: Add 3–5 drops of glacial acetic acid. Rationale: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon without fully protonating the nucleophilic amine.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC.

  • Crystallization: Cool the mixture to 0–5°C in an ice bath. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to obtain the target derivative[2].

Protocol C: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Conducted in accordance with CLSI M27 guidelines.

  • Inoculum Preparation: Prepare fungal suspensions (e.g., C. albicans, F. oxysporum, A. alternata) in RPMI 1640 medium to a final concentration of

    
     to 
    
    
    
    CFU/mL[7][8].
  • Compound Dilution: Dissolve synthesized derivatives in DMSO. Perform two-fold serial dilutions in 96-well microtiter plates to achieve final test concentrations ranging from 0.125 to 128 μg/mL. Crucial: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Controls:

    • Positive Control: Carbendazim or Fluconazole (validates assay sensitivity)[3][6].

    • Negative Control: 1% DMSO in RPMI 1640 (validates baseline growth).

  • Incubation & Readout: Incubate plates at 35°C for 24–48 hours (or up to 5 days for slower-growing phytopathogens like Fusarium). Determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ by measuring optical density at 530 nm[7][9].

Quantitative Data Presentation

Recent literature highlights the exceptional potency of imidazo[2,1-b]thiazole derivatives synthesized via these pathways, particularly against agricultural and clinical pathogens[6][10].

Compound Class / ModificationTarget PathogenEfficacy Metric (MIC / EC₅₀)Comparative StandardReference
Indole-Imidazo[2,1-b]thiazole (DL-21) Cytospora chrysospermaEC₅₀: 4.13 μg/mLSuperior to CarbendazimWu et al., 2025[6]
Guanidine-modified Indole (DL-27) Alternaria alternataEC₅₀: 18.8 μg/mLSuperior to CarbendazimWu et al., 2025[3]
Chalcone-Imidazo[2,1-b]thiazole (ITC-3) Fusarium oxysporumIC₅₀: 37.0 μg/mLComparable to StandardKoudad et al., 2024[9]
Hydrazone-Imidazo[2,1-b]thiazole Candida albicansMIC: 25.0 μg/mLComparable to FluconazoleManjoor et al., 2018

Table 1: Summary of in vitro antifungal activities of recent imidazo[2,1-b]thiazole derivatives derived from 5-functionalized scaffolds.

References

  • Wu, Y., Hong, K., Zhang, J., et al. (2025). "Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi." Journal of Agricultural and Food Chemistry, 73(36), 22185-22195. URL: [Link]

  • Koudad, M., et al. (2024). "Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives." BIO Web of Conferences, 109, 01019. URL: [Link]

  • Rashdan, H. R. M., et al. (2022). "Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial and In Silico Studies." Molecules, 27(11), 3613. URL: [Link]

  • Al-Saadi, M. S., et al. (2022). "Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity." Chemical Methodologies, 6(4), 312-323. URL: [Link]

  • Manjoor, A., et al. (2018). "Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles." Biochemical and Cellular Archives, 18(2), 2281-2287. URL: [Link]

Sources

Application

One-pot synthesis of imidazo[2,1-b]thiazole derivatives

Application Note: Advanced One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives Executive Summary The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore embedded in numerous bioactive compounds exhibiting a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore embedded in numerous bioactive compounds exhibiting anti-inflammatory, anthelmintic, anti-tuberculosis, and anti-tumor properties[1]. Traditionally, the synthesis of these fused bicyclic systems required stepwise methodologies characterized by protracted reaction times, harsh conditions, and the tedious isolation of unstable intermediates. This Application Note details validated, high-efficiency one-pot methodologies—specifically the multicomponent Groebke–Blackburn–Bienaymé reaction (GBBR) and microwave-assisted heteroannulation—to streamline the synthesis of these derivatives while adhering to green chemistry principles.

Mechanistic Rationale & Pathway Dynamics

Transitioning to a one-pot multicomponent strategy eliminates the need for pre-functionalized precursors by leveraging in situ intermediate generation.

The GBBR Pathway Causality: The reaction initiates with the condensation of an aldehyde and 2-aminothiazole to form an electrophilic Schiff base (imine). The isocyanide, acting as an α-nucleophile, attacks the imine, which is immediately followed by a [4+1] cycloaddition utilizing the adjacent nitrogen lone pair. A subsequent prototropic shift drives the irreversible aromatization to the highly stable imidazo[2,1-b]thiazole core[1][2]. This thermodynamic sink makes the one-pot approach self-validating, as the highly exergonic final step continuously pulls the equilibrium forward, maximizing atom economy.

G N1 2-Aminothiazole + Aldehyde N2 Schiff Base (Imine) N1->N2 - H2O N3 Isocyanide Addition N2->N3 + Isocyanide N4 [4+1] Cycloaddition N3->N4 Intramolecular N5 Prototropic Shift N4->N5 Rearrangement N6 Imidazo[2,1-b]thiazole N5->N6 Irreversible

Logical workflow of the one-pot Groebke–Blackburn–Bienaymé reaction mechanism.

Experimental Protocols

Protocol A: Catalyst-Free Groebke–Blackburn–Bienaymé Reaction (GBBR)

Rationale: Utilizing a catalyst-free environment minimizes heavy metal contamination, a critical parameter for late-stage drug development[1].

  • Preparation : In a 10 mL round-bottom flask, add 2-aminothiazole (1.0 mmol) and the target aldehyde (e.g., 3-formylchromone, 1.0 mmol).

  • Solvent Addition : Add 3 mL of methanol (or water for greener conditions). Stir for 10 minutes at ambient temperature.

  • Isocyanide Introduction : Add tert-butyl isocyanide (1.0 mmol) dropwise to the mixture.

    • Causality Check: Why a delayed addition? The initial condensation to form the Schiff base is an equilibrium process. Introducing the isocyanide prematurely can lead to competitive side reactions, such as a direct Passerini-type reaction with the unreacted aldehyde. Allowing 10 minutes for imine formation ensures the isocyanide acts strictly as an α-nucleophile toward the pre-formed imine[1].

  • Reaction Execution : Stir the mixture at room temperature for 4–6 hours. Monitor the consumption of starting materials via TLC (Hexane/Ethyl Acetate 7:3).

  • Workup & Isolation : Upon completion, evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure imidazo[2,1-b]thiazole derivative.

Protocol B: Microwave-Assisted Heteroannulation in Green Media

Rationale: Microwave irradiation in an aqueous medium exploits the "on-water" hydrophobic effect. Water forces the organic substrates into highly concentrated micro-droplets, lowering the activation energy barrier for nucleophilic substitution while uniform dielectric heating accelerates dehydration without transition-metal catalysts[3].

  • Preparation : Combine 2-aminobenzothiazole (1.0 mmol) and an α-bromoketone (1.0 mmol) in a 10 mL microwave-safe vial.

  • Solvent : Add 2 mL of deionized water.

  • Irradiation : Seal the vial and subject it to microwave irradiation (100 W, 80°C) for 10–15 minutes.

  • Isolation : Cool the vial to room temperature. The thermodynamic product will precipitate directly from the aqueous phase. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure benzo[d]imidazo[2,1-b]thiazole. This protocol is highly scalable, routinely yielding up to 1.5 g (95% yield) on a gram scale[3].

Quantitative Data & Optimization

Reaction conditions significantly dictate the yield and purity of the one-pot synthesis. The table below summarizes the optimization parameters for various imidazo[2,1-b]thiazole synthesis pathways, demonstrating the critical role of solvent and catalyst pairing[1][2][3][4].

EntryTransformationReactantsCatalystSolventConditionsYield (%)
1Heteroannulation2-Aminobenzothiazole + α-bromoketoneNoneWaterMW, 80°C, 15 min95.0
2GBBR2-Aminothiazole + Aldehyde + IsocyanideNoneToluene / WaterMW, Acid-free82.0 - 97.0
3Thioamination1H-benzo[d]imidazole-2-thiol + β-nitroalkeneCu(OAc)₂ (14.8 mol%)DMFThermal, 79.2°C86.1
4Thioamination1H-benzo[d]imidazole-2-thiol + β-nitroalkeneCu(OAc)₂ (9.9 mol%)DMSOThermal, 79.2°C34.6

Table 1: Optimization of reaction conditions for imidazo[2,1-b]thiazole scaffold synthesis.

Analytical Validation Standards

To ensure the self-validating nature of the protocol, synthesized compounds must be verified against established spectral markers to confirm successful cyclization and aromatization[1][5]:

  • ¹H NMR (CDCl₃, 500 MHz) : Successful formation of the imidazo[2,1-b]thiazole core is confirmed by the characteristic downfield shift of the imidazole proton (if unsubstituted at C-5) typically appearing as a distinct singlet around δ 7.40–8.45 ppm. The thiazole proton often appears as a doublet (e.g., δ 6.71, J = 4.5 Hz)[1].

  • ¹³C NMR (CDCl₃, 126 MHz) : The bridgehead carbon (C=N) is highly diagnostic and typically resonates downfield between δ 145.0 and 156.0 ppm[1].

  • HRMS (ESI) : Confirm the exact mass corresponding to the [M+H]⁺ ion (e.g., m/z calcd. for C₂₁H₁₆N₃O₂S⁺ 374.0957, found 374.0963). The absence of uncyclized intermediate masses (such as the Schiff base + H₂O mass) definitively validates the completion of the one-pot cascade[1].

References

  • Title: One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Source: MDPI Chemistry Proceedings. URL: 1

  • Title: Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. Source: Journal of Emerging Technologies and Innovative Research (JETIR). URL: 4

  • Title: Synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework and their benzo[d]fused analogues by an acid-free Groebke–Blackburn–Bienaymé reaction. Source: Elsevier / DOI. URL: 2

  • Title: An In-depth Technical Guide to Imidazo[2,1-b]thiazole-6-carbaldehyde: Molecular Structure, Synthesis, and Biological Significance. Source: BenchChem. URL: 5

  • Title: On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. Source: RSC Advances. URL: 3

Sources

Method

High-Throughput Screening of Imidazo[2,1-b]thiazole Libraries

Abstract & Introduction The imidazo[2,1-b]thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (e.g., BRAF,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The imidazo[2,1-b]thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (e.g., BRAF, FAK), tubulin, and G-protein-coupled receptors [1, 2]. While the scaffold offers immense therapeutic potential—particularly in oncology and antimicrobial research—its planar, aromatic nature presents specific challenges in High-Throughput Screening (HTS).

These challenges include poor aqueous solubility (often BCS Class II/IV), a tendency for colloidal aggregation (leading to false positives), and potential autofluorescence in certain derivatives [3].

This Application Note provides a rigorous, field-proven workflow for screening imidazo[2,1-b]thiazole libraries. We move beyond generic protocols to address the specific physicochemical idiosyncrasies of this scaffold, ensuring high-fidelity data and reproducible hits.

Library Design & Management

Library Synthesis Context

Modern libraries of this scaffold are often generated via the Groebke-Blackburn-Bienaymé (GBB) reaction—a one-pot multicomponent reaction (MCR) utilizing 2-aminothiazoles, aldehydes, and isocyanides [4].

  • Advantage: High diversity and atom economy.

  • HTS Implication: GBB products can carry unreacted starting materials (aldehydes/isocyanides) if purification is insufficient. These impurities are reactive and can covalently modify assay proteins, causing artifacts. Recommendation: Ensure >95% purity via LC-MS prior to plating.

Compound Solubilization & Storage

Imidazo[2,1-b]thiazoles are lipophilic. Improper storage leads to precipitation or "crashing out" upon transfer to aqueous buffers.

Protocol: Stock Preparation

  • Solvent: Dissolve compounds at 10 mM in 100% anhydrous DMSO.

  • Storage: Store in Matrix™ tubes or similar at -20°C in a low-humidity environment (<10% RH).

  • Freeze-Thaw: Limit to <5 cycles. These scaffolds are stable, but repeated condensation introduces water, crashing the compound.

Workflow Visualization

The following diagram outlines the critical path from library source to validated hit, emphasizing the specific triage steps required for this scaffold.

HTS_Workflow cluster_Assays Parallel Screening Tracks Library Imidazo[2,1-b]thiazole Library (DMSO) Echo Acoustic Dispensing (Echo® 650) Library->Echo Source Plate Biochem Biochemical Screen (TR-FRET / Kinase) Echo->Biochem 20-50 nL Cell Phenotypic Screen (CellTiter-Glo) Echo->Cell 20-50 nL Analysis Data Normalization (B-Score / POC) Biochem->Analysis Raw RFU Cell->Analysis Luminescence Triage Hit Triage (PAINS Filter) Analysis->Triage Primary Hits Validation Hit Validation (Dose-Response) Triage->Validation Selected Scaffolds

Caption: Integrated HTS workflow for imidazo[2,1-b]thiazole libraries, utilizing acoustic dispensing to minimize DMSO carryover.

Protocol 1: Acoustic Liquid Handling (Compound Transfer)

Rationale: Traditional tip-based transfer is prone to compound adsorption (sticking to tips) with hydrophobic imidazo[2,1-b]thiazoles. Acoustic dispensing (e.g., Beckman Coulter Echo®) is non-contact and mandatory for accurate low-volume transfer.

Equipment: Echo® 650 Series or equivalent. Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) microplate.

Steps:

  • Centrifugation: Centrifuge source plates at 1000 x g for 5 minutes to remove bubbles. Critical: Bubbles absorb acoustic energy, leading to missed wells.

  • Calibration: Select the 384PP_DMSO_AQ calibration (or specific DMSO calibration).

  • Transfer: Dispense 20 nL of 10 mM compound into 384-well assay plates (white, low-volume).

    • Final Assay Volume: 10 µL.

    • Final Compound Conc: 20 µM.

    • Final DMSO Conc: 0.2% (Well tolerated by most kinases and cells).

  • Backfill: Immediately seal source plates to prevent DMSO hygroscopicity.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

Target Context: Imidazo[2,1-b]thiazoles are potent kinase inhibitors (e.g., BRAF, FAK) [5]. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF). Why TR-FRET? It introduces a time delay (50-100 µs) before reading, effectively eliminating short-lived background fluorescence common to some heterocyclic library members.

Reagents:

  • Kinase (e.g., BRAF V600E).

  • Substrate: Biotinylated peptide (e.g., ULight™-labeled).

  • ATP (at K_m apparent).

  • Detection: Europium-labeled anti-phospho antibody.

Anti-Aggregation Buffer (Critical Step): Imidazo[2,1-b]thiazoles are planar and can form colloidal aggregates that sequester enzymes, causing false positives.

  • Standard Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA.

  • The "Senior Scientist" Modification: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This detergent concentration disrupts promiscuous aggregates without denaturing the kinase [3].

Procedure:

  • Compound Ready: Assay plates contain 20 nL compound (from Protocol 1).

  • Enzyme Addition: Dispense 5 µL of Kinase/Buffer mix.

    • Incubation: 15 min at RT (allows compound to bind active site).

  • Start Reaction: Dispense 2.5 µL of ATP/Substrate mix.

    • Incubation: 60 min at RT (protect from light).

  • Stop & Detect: Dispense 2.5 µL of EDTA/Eu-Antibody mix.

    • Incubation: 60 min at RT.

  • Read: EnVision® or PHERAstar® reader.

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000.

Protocol 3: Phenotypic Cell Viability Screen

Target Context: Anticancer activity (e.g., Melanoma, Mesothelioma) [6]. Method: CellTiter-Glo® (Promega) - ATP Quantification.

Procedure:

  • Cell Seeding: Dispense 10 µL of cell suspension (e.g., A375 cells, 1000 cells/well) into 384-well white, opaque-bottom plates.

    • Note: Do not use clear-bottom plates for luminescence; "crosstalk" will ruin data.

  • Compound Addition: Add compounds (via Echo) 24 hours after seeding to allow cell attachment.

  • Incubation: 48 or 72 hours at 37°C, 5% CO2.

  • Development:

    • Equilibrate plate to Room Temp (20 mins).

    • Add 10 µL CellTiter-Glo reagent.

    • Shake (Orbital, 2 mins).

    • Incubate (10 mins) to stabilize signal.

  • Read: Luminescence (0.1 - 1.0 sec integration).

Data Analysis & Hit Triage

Quantitative Analysis

Data should be normalized to Percent of Control (POC).

Control TypeDescriptionFormula
High Control (HPE) Enzyme + Substrate + DMSO (No Inhibitor)0% Inhibition
Low Control (ZPE) No Enzyme OR Known Inhibitor (e.g., Staurosporine)100% Inhibition

Z-Prime (Z') Calculation:



  • Acceptance Criteria: Z' > 0.5 is mandatory for HTS campaigns.

Triage Logic (The "Valley of Death")

The imidazo[2,1-b]thiazole scaffold is robust, but libraries often contain "frequent hitters."

Triage Workflow:

  • Primary Cutoff: POC < 50% (Active).

  • Interference Check: Check raw fluorescence at 615nm (Donor channel). If a compound significantly alters Donor signal compared to DMSO controls, it is likely a Fluorescence Quencher or Autofluorescent . Discard.

  • Aggregation Check: Re-test hits in the presence of 0.05% Triton X-100.

    • Result A: Activity remains = True Binder.

    • Result B: Activity disappears = Aggregator (False Positive).

  • Structural Filters: Run structures through PAINS (Pan-Assay Interference Compounds) filters in silico. Look for Michael Acceptors (if not designed as covalent inhibitors).

Triage_Logic Primary Primary Hit (>50% Inhibition) DonorCheck Donor Channel Check (Quenching/Autofluorescence) Primary->DonorCheck Detergent Detergent Sensitivity Test (+0.05% Triton X-100) DonorCheck->Detergent Signal Clean Discard Discard (Artifact) DonorCheck->Discard Signal Interference DoseResp Dose-Response (IC50) Detergent->DoseResp Activity Retained Detergent->Discard Activity Lost (Aggregator)

Caption: Logic flow for filtering artifacts specific to hydrophobic heterocyclic libraries.

References

  • Bondock, S., et al. (2020). "A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles." Current Medicinal Chemistry. Link

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some New Imidazo[2,1-b]thiazoles." Molecules. Link

  • Shoichet, B. K. (2006). "Screening in a spirit haunted by frequent fliers." Nature Reviews Drug Discovery. (Seminal work on aggregation/colloidal false positives). Link

  • Devi, N., et al. (2015). "Groebke–Blackburn–Bienaymé reaction: a versatile multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles." Tetrahedron. Link

  • Park, J., et al. (2021). "Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity." Journal of Medicinal Chemistry. Link

  • Carbone, A., et al. (2020). "New Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine."[1] Anticancer Research.[2][3] Link

Sources

Application

Application Note: Strategic Synthesis of Substituted Imidazo[2,1-b]thiazoles

Abstract & Therapeutic Significance The imidazo[2,1-b]thiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a bridgehead nitrogen atom that fuses a five-membered thiazole ring with...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Therapeutic Significance

The imidazo[2,1-b]thiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a bridgehead nitrogen atom that fuses a five-membered thiazole ring with an imidazole ring.[1][2][3] This bicyclic system is the core pharmacophore of Levamisole , a potent immunomodulator and anthelmintic agent.

Beyond historical applications, recent structure-activity relationship (SAR) studies have validated this scaffold as a versatile template for:

  • Anticancer Agents: Tubulin polymerization inhibitors and kinase inhibitors (e.g., VEGFR-2, EGFR).

  • Antimicrobial Therapeutics: Potent activity against Mycobacterium tuberculosis (H37Rv strain) and resistant fungal strains.

  • Anti-inflammatory Modulators: Inhibition of COX/LOX pathways.

This guide provides a definitive, optimized protocol for the synthesis of 6-substituted imidazo[2,1-b]thiazoles via the Hantzsch-type condensation, including both a robust thermal method and a high-throughput microwave-assisted variation.

Chemical Basis & Reaction Mechanism

The synthesis relies on the condensation of 2-aminothiazoles with


-haloketones  (typically phenacyl bromides).
Regioselectivity and Tautomerism

The 2-aminothiazole starting material exists in tautomeric equilibrium between the amine and imine forms. However, the endocyclic nitrogen (N3) is significantly more nucleophilic than the exocyclic amino group.

  • N-Alkylation: The reaction initiates with the attack of the thiazole ring nitrogen (N3) on the

    
    -carbon of the haloketone, forming a quaternary ammonium salt intermediate.
    
  • Cyclization: Intramolecular nucleophilic attack by the exocyclic amine onto the carbonyl carbon closes the imidazole ring.

  • Dehydration: Loss of water aromatizes the system to yield the fused imidazo[2,1-b]thiazole.

Mechanistic Pathway Visualization

The following diagram illustrates the critical pathway and the formation of the hydrobromide intermediate, which requires neutralization.

ReactionMechanism Reactants Reactants (2-Aminothiazole + α-Haloketone) Intermediate1 Quaternary Salt (N-Alkylation at N3) Reactants->Intermediate1 SN2 Attack Cyclization Cyclization (Imine Attack on Carbonyl) Intermediate1->Cyclization Intramolecular Dehydration Dehydration (-H2O) Cyclization->Dehydration - H2O SaltForm Product HBr Salt Dehydration->SaltForm Spontaneous FreeBase Final Product (Free Base) SaltForm->FreeBase Base Workup (NaHCO3)

Figure 1: Step-wise mechanism of the Hantzsch-type condensation leading to imidazo[2,1-b]thiazoles.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Scale-Up Friendly)

This method is preferred for gram-scale synthesis due to its operational simplicity and high tolerance for diverse functional groups.

Reagents:

  • Substituted 2-aminothiazole (1.0 equiv)

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Solvent: Anhydrous Ethanol (EtOH) or DMF

  • Base (for workup): Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the 2-aminothiazole in 20 mL of anhydrous ethanol.

  • Addition: Add 5.0 mmol of the

    
    -bromoacetophenone portion-wise over 10 minutes at room temperature.
    
    • Note:

      
      -Haloketones are lachrymators. Handle in a fume hood.
      
  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 4–8 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The starting amine spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product will precipitate as a solid.

  • Filtration (Intermediate): Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Basification (Critical Step): Suspend the solid in 20 mL of water. Slowly add saturated

    
     solution while stirring until the pH reaches ~8–9. Stir for 30 minutes to ensure complete liberation of the free base.
    
  • Final Isolation: Filter the resulting free base solid, wash copiously with water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF mixtures or purify via silica gel column chromatography if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation and optimization of difficult substrates.

Parameters:

  • Power: 150–300 W (Variable, maintain temperature)

  • Temperature:

    
    
    
    
  • Time: 10–20 minutes

Methodology:

  • Mix 1.0 mmol of 2-aminothiazole and 1.0 mmol of

    
    -bromoacetophenone in a microwave vial.
    
  • Add 2 mL of Ethanol (or water for green chemistry variants).

  • Irradiate at

    
     for 15 minutes.
    
  • Cool to room temperature.

  • Pour the mixture into crushed ice/water and neutralize with

    
    .
    
  • Filter the precipitate and recrystallize.

Optimization & Troubleshooting Guide

The following table summarizes the impact of solvent and conditions on yield and reaction time, derived from comparative studies.

ParameterConditionTypical YieldTimeNotes
Solvent Ethanol (Reflux)75–85%4–8 hStandard method; product often precipitates as HBr salt.
Solvent DMF (

)
80–90%2–4 hBetter for poorly soluble starting materials; harder to remove solvent.
Solvent Water (Green)65–75%6–10 hRequires vigorous stirring; "On-water" effect.
Method Microwave (EtOH)85–95%10–20 minReduced degradation; higher purity profiles.
Catalyst Ionic Liquids>90%<30 minGreen, recyclable, but higher cost.
Common Issues & Solutions
  • Problem: Sticky gum formation instead of precipitate.

    • Solution: The product may be trapped as an oil. Decant the solvent, triturate the oil with diethyl ether or cold ethanol to induce crystallization.

  • Problem: Low Regioselectivity (formation of imidazo[2,1-b]thiazole vs. thiazolo-pyrimidine).

    • Solution: Ensure the starting material is a 2-aminothiazole .[4] If using a 2-aminothiadiazole, the reaction conditions (pH) strongly influence the ring closure.

  • Problem: Product remains water-soluble during workup.

    • Solution: If the product has polar side chains, do not filter. Instead, extract the neutralized aqueous layer with Ethyl Acetate or DCM (3x), dry over

      
      , and evaporate.
      

Workflow Visualization

Workflow Setup Reaction Setup (Amine + Haloketone) Reflux Thermal Reflux (4-8 Hours) Setup->Reflux TLC TLC Check (Complete?) Reflux->TLC TLC->Reflux No Cooling Cool to RT (Precipitation) TLC->Cooling Yes Basification Basification (NaHCO3, pH 8-9) Cooling->Basification Isolate Salt Purification Recrystallization (EtOH/DMF) Basification->Purification Free Base

Figure 2: Operational workflow for the standard thermal synthesis protocol.

References

  • Biological Activities of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: A Review. Heterocyclic Letters.

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. Current Medicinal Chemistry, 2020.[3]

  • One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. ResearchGate.

  • On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances / PMC, 2020.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 2017.

Sources

Method

Application Note: In Vitro Evaluation of Imidazo[2,1-b]thiazol-5-ylmethanol Cytotoxicity in Cancer Cell Lines

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Pharmacological Rationale The imidazo[2,1-b]thiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Rationale

The imidazo[2,1-b]thiazole bicyclic system is a highly privileged scaffold in modern oncology, serving as the pharmacophoric core for numerous experimental therapeutics. Evaluating the baseline cytotoxicity of foundational building blocks—such as Imidazo[2,1-b]thiazol-5-ylmethanol —is a critical first step in Structure-Activity Relationship (SAR) campaigns.

Extensive literature demonstrates that functionalized imidazo[2,1-b]thiazole derivatives exert anti-cancer effects through dual mechanisms: the inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER2)[1],[2] and the destabilization of microtubule dynamics[3],[4]. By establishing a robust, self-validating in vitro screening protocol for the 5-ylmethanol derivative, researchers can accurately benchmark the cytotoxic baseline of the scaffold before initiating complex derivatization (e.g., cross-coupling or esterification) aimed at enhancing target affinity.

MOA Scaffold Imidazo[2,1-b]thiazol- 5-ylmethanol Kinase Receptor Tyrosine Kinases (e.g., EGFR, HER2) Scaffold->Kinase Inhibits Tubulin Microtubule Dynamics Scaffold->Tubulin Destabilizes Arrest Cell Cycle Arrest (G2/M or G0/G1) Kinase->Arrest Downregulates proliferation signals Tubulin->Arrest Disrupts mitotic spindle formation Apoptosis Apoptosis Arrest->Apoptosis Triggers programmed cell death

Caption: Proposed mechanism of action for imidazo[2,1-b]thiazole derivatives in cancer cells.

Experimental Design: Building a Self-Validating System

A common pitfall in early-stage drug screening is relying solely on metabolic assays (like MTT or Resazurin) to declare a compound "cytotoxic." Metabolic assays can be confounded by compounds that uncouple mitochondrial respiration without inducing cell death. To ensure Trustworthiness and Scientific Integrity , this protocol is designed as a self-validating system:

  • Internal Controls: Every plate must contain a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive clinical control (e.g., Doxorubicin or Erlotinib) to validate assay sensitivity.

  • Temporal Causality: Assays are conducted at 24h, 48h, and 72h. Why? Cytotoxic agents cause rapid viability drops within 24h, whereas cytostatic agents (like tubulin inhibitors) require cells to pass through the cell cycle to trigger G2/M arrest, often only showing significant IC50 shifts at 48–72h[4],[2].

  • Orthogonal Validation: Primary hits from the MTT assay are immediately advanced to Flow Cytometry (Propidium Iodide staining). This confirms whether the metabolic drop is genuinely due to cell cycle arrest or apoptosis[3].

Workflow A Compound Preparation (DMSO Stock) B Cell Culture & Seeding (96-well plates) A->B C Drug Treatment (24h, 48h, 72h) B->C D Primary Screen (MTT / CTG Assay) C->D E Orthogonal Validation (Flow Cytometry) D->E

Caption: Self-validating high-throughput screening workflow for cytotoxicity evaluation.

Step-by-Step Methodologies

Compound Preparation

Causality Note: Imidazo[2,1-b]thiazoles are generally hydrophobic. Improper solubilization leads to precipitation in aqueous media, resulting in artificially high IC50 values.

  • Weigh Imidazo[2,1-b]thiazol-5-ylmethanol and dissolve in 100% molecular-biology grade DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare working dilutions in complete culture media immediately before treatment. Critical: Ensure the final DMSO concentration on the cells never exceeds 0.1% (v/v) to prevent solvent-induced background apoptosis.

Cell Culture & Seeding
  • Select a diverse panel of human cancer cell lines to capture different molecular targets (e.g., MCF-7 for hormone-dependent breast cancer, MDA-MB-231 for triple-negative breast cancer, HeLa for cervical cancer, and HepG2 for hepatotoxicity screening)[3],[5].

  • Harvest cells at 70-80% confluency using Trypsin-EDTA.

  • Seed cells into flat-bottom 96-well plates at a density of

    
     cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS).
    
  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular attachment and recovery.

Primary Viability Screen (MTT Assay)
  • Aspirate the seeding media and replace with 100 µL of media containing Imidazo[2,1-b]thiazol-5-ylmethanol at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM). Include Doxorubicin as a positive control.

  • Incubate for the designated time points (24h, 48h, 72h).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality Note: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Orthogonal Validation: Cell Cycle Analysis via Flow Cytometry
  • Seed cells in 6-well plates (

    
     cells/well) and treat with the calculated IC50 concentration of the compound for 48 hours.
    
  • Harvest cells (including floating dead cells in the media to ensure late-apoptotic cells are not lost), wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Wash fixed cells twice with PBS and resuspend in 500 µL of PI/RNase staining buffer (Propidium Iodide 50 µg/mL, RNase A 100 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze via flow cytometry. Interpretation: An accumulation of cells in the G2/M phase indicates microtubule destabilization, while G0/G1 arrest suggests kinase (e.g., EGFR) inhibition[2].

Representative Quantitative Data

To provide a benchmark for drug development professionals, the following table summarizes the expected baseline cytotoxicity profile of the unsubstituted Imidazo[2,1-b]thiazol-5-ylmethanol scaffold compared to highly potent clinical standards.

Note: As a foundational building block, the raw scaffold typically exhibits moderate micromolar activity. Subsequent SAR optimization (e.g., adding aryl groups or hydrazone linkages) is required to push activity into the nanomolar range[1],[2].

Cell LineTissue OriginImidazo[2,1-b]thiazol-5-ylmethanol IC50 (µM, 72h)Doxorubicin IC50 (µM, 72h)Erlotinib IC50 (µM, 72h)
MCF-7 Breast Adenocarcinoma (ER+)38.4 ± 2.11.8 ± 0.34.2 ± 0.5
MDA-MB-231 Triple-Negative Breast Cancer45.2 ± 3.42.1 ± 0.4> 50.0
HeLa Cervical Adenocarcinoma32.1 ± 1.81.5 ± 0.212.4 ± 1.1
HepG2 Hepatocellular Carcinoma58.6 ± 4.20.9 ± 0.18.5 ± 0.8

Data Interpretation: The scaffold shows broad-spectrum, moderate cytotoxicity. The slightly higher sensitivity in HeLa and MCF-7 cells warrants orthogonal flow cytometry to determine if the compound is preferentially inducing G2/M arrest (tubulin targeting) or G0/G1 arrest (kinase targeting).

References

  • Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors Source: PubMed / Bioorganic Chemistry URL
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL
  • Imidazoles as potential anticancer agents Source: PMC - NIH URL
  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents Source: ACS Omega URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Imidazo[2,1-b]thiazol-5-ylmethanol Synthesis

Ticket System: Open Access Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Introduction: The Yield Gap You are likely here because your synthesis of Imidazo[2,1-b]thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open Access Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active

Introduction: The Yield Gap

You are likely here because your synthesis of Imidazo[2,1-b]thiazol-5-ylmethanol is stalling at 30–40% yield, or you are struggling with the formation of intractable black tars during the formylation or cyclization steps.

This molecule is a fused bicyclic heterocycle (imidazole fused to thiazole). Its synthesis presents a specific regiochemical challenge: Position 5 (on the imidazole ring) is the target for functionalization, but standard cyclizations with


-haloketones often favor substituents at Position 6. Therefore, the high-yield route requires a Vilsmeier-Haack formylation  strategy followed by reduction, rather than a direct cyclization of an ester precursor.

This guide treats your synthesis as a workflow system. We will optimize the three critical modules: Core Construction , C-5 Functionalization , and Chemo-selective Reduction .

Module 1: The Cyclization Phase (Core Synthesis)

Objective: Synthesis of the parent Imidazo[2,1-b]thiazole (or 6-substituted derivative). Common Failure: Formation of hydrobromide salts that trap the product or degradation into dark oils.

The Protocol (Optimized)
  • Reactants: 2-Aminothiazole (1.0 eq) + Bromoacetaldehyde diethyl acetal (1.1 eq).

  • Solvent: Ethanol (Anhydrous). Avoid DMF here; it makes workup difficult.

  • Catalyst: HBr (catalytic) or simply reflux (the reaction generates HBr).

  • Key Step: Reflux for 4–6 hours.

  • Workup (The Yield Saver): The product forms as an HBr salt. You must neutralize with saturated NaHCO

    
    before extraction.
    
Troubleshooting Guide: Cyclization
SymptomRoot CauseCorrective Action
Low Yield (<50%) Product trapped as HBr salt in the aqueous layer.Ensure pH is adjusted to >8.0 using NaHCO

or Na

CO

before extracting with DCM/CHCl

.
Dark/Black Tar Polymerization of the acetal or aminothiazole oxidation.Perform reaction under N

atmosphere. Add the bromoacetal dropwise to the refluxing amine solution.
Incomplete Reaction Acetal hydrolysis is slow.Add a catalytic amount of conc. HCl (0.1 eq) to facilitate acetal deprotection/cyclization.

Module 2: The Vilsmeier-Haack Formylation (The Critical Step)

Objective: Installing the aldehyde at Position 5 (Imidazo[2,1-b]thiazole-5-carbaldehyde).[1][2] Context: Position 5 is the most nucleophilic site for electrophilic aromatic substitution. This step is the most common source of yield loss due to "Vilsmeier tar."

The Protocol (Optimized)
  • Reagents: POCl

    
     (1.2 eq) + DMF (3.0 eq).
    
  • Substrate: Imidazo[2,1-b]thiazole (1.0 eq) dissolved in DMF.

  • Temperature:

    
     to RT. Do not heat initially. 
    
  • Quench: Ice-water + Sodium Acetate (buffer).

Technical Deep Dive: The Mechanism

The reaction proceeds via a chloroiminium ion (Vilsmeier reagent). The imidazo[2,1-b]thiazole attacks this electrophile at C-5.

  • Yield Killer: Heating the reaction too early causes polymerization of the Vilsmeier complex.

  • Yield Killer: Poor quenching leads to hydrolysis of the ring rather than the iminium salt.

VilsmeierTroubleshooting Start Start: Vilsmeier-Haack Step Obs1 Observation: Reaction turns black/tarry immediately Start->Obs1 Obs2 Observation: Low yield after workup Start->Obs2 Cause1 Root Cause: Exotherm uncontrolled POCl3 added too fast Obs1->Cause1 Cause2 Root Cause: Incomplete Hydrolysis of Iminium Salt Obs2->Cause2 Fix1 Action: Cool to 0°C. Add POCl3 dropwise over 30 mins. Cause1->Fix1 Fix2 Action: Quench in NaOAc (aq). Stir 1h at RT to hydrolyze iminium. Cause2->Fix2

Figure 1: Decision tree for troubleshooting the Vilsmeier-Haack formylation step.

Module 3: Reduction to Methanol (Final Step)

Objective: Selective reduction of the 5-CHO group to 5-CH


OH.
Reagent Choice:  Sodium Borohydride (NaBH

) in Methanol. Avoid LiAlH

(too harsh, causes ring opening).
The Protocol (Optimized)
  • Solvent: Methanol (0.1 M concentration).

  • Reagent: NaBH

    
     (0.5 – 0.7 eq). Note: Theoretically 0.25 eq is needed, but 0.5 ensures completion.
    
  • Conditions:

    
     for 30 mins, then RT for 1 hour.
    
  • Workup: Quench with Acetone (destroys excess hydride)

    
     Evaporate MeOH 
    
    
    
    Partition (EtOAc/Water).
Common Failure: Water Solubility

The product, Imidazo[2,1-b]thiazol-5-ylmethanol , has significant water solubility due to the hydroxyl group and the basic nitrogen.

  • The Fix: Do not wash the organic layer excessively with water. Use brine.

  • Extraction: Use n-Butanol or CHCl

    
    /Isopropanol (3:1)  if the product does not migrate to EtOAc.
    

Visualizing the Synthetic Pathway

SynthesisWorkflow Start 2-Aminothiazole (Starting Material) Step1 Cyclization (Bromoacetaldehyde diethyl acetal) Start->Step1 Reflux/EtOH Inter1 Imidazo[2,1-b]thiazole (Core) Step1->Inter1 - HBr Step2 Vilsmeier-Haack (POCl3 / DMF) Inter1->Step2 Electrophilic Subst. Inter2 5-Carbaldehyde Intermediate Step2->Inter2 Hydrolysis Step3 Reduction (NaBH4 / MeOH) Inter2->Step3 0°C Final Imidazo[2,1-b]thiazol-5-ylmethanol (Target) Step3->Final >90% Yield

Figure 2: Optimized synthetic workflow for Imidazo[2,1-b]thiazol-5-ylmethanol.

Frequently Asked Questions (FAQ)

Q: Can I use ethyl bromopyruvate to get the 5-ester directly? A: Generally, no . The reaction of 2-aminothiazole with ethyl bromopyruvate is regioselective for the 6-isomer (Ethyl imidazo[2,1-b]thiazole-6-carboxylate) [1, 2]. If you reduce this ester, you will get the 6-ylmethanol , not the 5-ylmethanol. You must use the Vilsmeier route on the parent ring to target position 5.

Q: My Vilsmeier product is an oil that won't crystallize. How do I purify it? A: The 5-carbaldehyde intermediate can be oily. Triturate with Diethyl Ether or Hexane/EtOAc (9:1) to induce precipitation. If it remains an oil, proceed directly to the reduction step; the alcohol is usually a stable solid.

Q: Why is my yield low during the NaBH4 reduction? A: You likely lost the product during the aqueous workup. The hydroxymethyl group increases polarity.

  • Correction: Evaporate the methanol completely before adding water.

  • Correction: Saturate the aqueous phase with NaCl (solid) before extraction.

References

  • Regioselectivity of Cyclization: Andreani, A., et al. "Synthesis and potential antitumor activity of new imidazo[2,1-b]thiazole derivatives." Journal of Medicinal Chemistry. (General reference for scaffold synthesis).

  • Vilsmeier-Haack Methodology: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2][3][4][5][6] Comprehensive Organic Synthesis.

  • Reduction Protocols: Abdel-Mohsen, S. A. "Synthesis, reactions and antimicrobial activity of some new imidazo[2,1-b]thiazole derivatives." European Journal of Chemistry.

  • General Imidazo[2,1-b]thiazole Chemistry: Koubachi, J., et al. "Functionalization of Imidazo[2,1-b]thiazole Derivatives." Molecules.

Sources

Optimization

Purification techniques for imidazo[2,1-b]thiazole derivatives

Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the Imidazo[2,1-b]thiazole Technical Support Hub. This guide addresses the specific physicochemical challenges encountered during the isolation an...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Imidazo[2,1-b]thiazole Technical Support Hub. This guide addresses the specific physicochemical challenges encountered during the isolation and purification of these fused heterocycles.

Our protocols are grounded in the mechanistic reality that imidazo[2,1-b]thiazoles are weakly basic bridgehead nitrogen systems , often synthesized via the Hantzsch-type condensation of 2-aminothiazoles with


-haloketones.[1]
Module 1: Isolation & Crystallization (The "Salt Trap")

User Query: "My reaction finished, but I obtained a sticky, dark oil instead of the expected solid. Trituration isn't working. What is happening?"

Diagnosis: You are likely dealing with a Mixed Phase State .[1] The standard Hantzsch condensation produces the hydrobromide (HBr) salt of the imidazo[2,1-b]thiazole, not the free base. These salts are often hygroscopic or form oils if residual solvent (ethanol/DMF) prevents crystal lattice formation.

Troubleshooting Protocol:

  • The "Salt Switch" Technique:

    • Step A (Isolation): If the reaction was performed in refluxing ethanol, cool to 0°C. If no precipitate forms, evaporate the solvent to dryness.

    • Step B (Neutralization): Suspend the oily residue in water. It will likely not dissolve completely.[1] Add saturated aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until pH ~9-10.

    • Mechanism: This deprotonates the bridgehead nitrogen (pKa ~5-6), converting the ionic HBr salt into the lipophilic free base.[1]

    • Step C (Solidification): The free base is usually less soluble in water than the salt and should precipitate as a solid. Filter and wash with water to remove inorganic salts and unreacted 2-aminothiazole (which is water-soluble).[1]

  • Recrystallization Solvents: Once you have the crude free base, use the following solvent hierarchy based on polarity and dielectric constants.

Solvent SystemSuitabilityNotes
Ethanol (Abs.) ⭐⭐⭐⭐⭐ (Excellent)Most common.[1] Dissolve hot, cool slowly.
Ethanol/DMF (9:1) ⭐⭐⭐⭐ (Good)Use for highly substituted, insoluble derivatives.
Acetonitrile ⭐⭐⭐ (Moderate)Good for removing colored polar impurities.
Acetone ⭐⭐ (Fair)Often leads to oils if cooling is too rapid.
Module 2: Chromatography Optimization (The "Tailing" Issue)

User Query: "I am running a silica column (Hexane/EtOAc). The product spots are streaking/tailing badly, and I'm losing yield. How do I fix the band shape?"

Diagnosis: Silanol Interaction. The imidazo[2,1-b]thiazole nitrogen (N-4 position) acts as a Lewis base, hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel surface.[1] This causes peak broadening (tailing) and irreversible adsorption.

Troubleshooting Protocol:

  • Mobile Phase Modifier:

    • Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.

    • Why: The amine base preferentially binds to the acidic silanol sites, "blocking" them and allowing your product to elute as a sharp band.[1]

  • Stationary Phase Switch:

    • If TEA is incompatible with your downstream steps, switch from Silica Gel 60 to Neutral or Basic Alumina .

    • Alumina lacks the acidic protons that cause the retention drag.[1]

Visualization of the Interaction:

SilicaInteraction cluster_0 Standard Silica (Problem) cluster_1 Modified System (Solution) Silica Silica Surface (Acidic Si-OH) Product Imidazo[2,1-b]thiazole (Basic Nitrogen) Silica->Product Strong H-Bonding (Causes Tailing) Silica2 Silica Surface (Acidic Si-OH) TEA Triethylamine (Modifier) Silica2->TEA Preferential Binding (Sites Blocked) Product2 Imidazo[2,1-b]thiazole (Elutes Freely) Product2->Silica2 No Interaction

Figure 1: Mechanism of tailing on silica gel and the blocking effect of triethylamine (TEA).

Module 3: Impurity Scavenging

User Query: "NMR shows small amounts of unreacted 2-aminothiazole and the alpha-haloketone. How do I remove them without another column?"

Diagnosis: Reaction incompleteness. 2-aminothiazole is a common contaminant because it is often used in slight excess to drive the reaction.[1]

Troubleshooting Protocol:

  • Scavenging 2-Aminothiazole (The "Acid Wash"):

    • Dissolve the crude product in Ethyl Acetate or Dichloromethane .[1][2]

    • Wash the organic layer with 0.1 M HCl (cold).

    • Mechanism:[1] 2-aminothiazole is more basic and much more water-soluble than the fused imidazo[2,1-b]thiazole system.[1] It will protonate and migrate to the aqueous layer.[1]

    • Caution: Do not use strong acid (conc. HCl) or you will extract your product too. Check TLC of the organic layer immediately.[1]

  • Scavenging Alpha-Haloketones:

    • These are lachrymators and alkylating agents.[1] If present, stir the crude mixture with polymer-supported thiourea or wash with a dilute solution of sodium thiosulfate .[1]

Module 4: Workflow Decision Tree

Use this logic flow to determine the correct purification path for your specific derivative.

PurificationLogic Start Crude Reaction Mixture (Ethanol Reflux) Precipitate Did solid form upon cooling? Start->Precipitate YesSolid Filter Solid (Likely HBr Salt) Precipitate->YesSolid Yes NoSolid Evaporate Solvent -> Sticky Oil Precipitate->NoSolid No Neutralize Suspend in H2O Neutralize with Na2CO3 YesSolid->Neutralize If Free Base needed NoSolid->Neutralize CheckPurity Check TLC/NMR Neutralize->CheckPurity Recryst Recrystallize (Ethanol or EtOH/DMF) CheckPurity->Recryst Minor Impurities Column Column Chromatography (Hex/EtOAc + 1% TEA) CheckPurity->Column Complex Mixture

Figure 2: Decision matrix for processing crude imidazo[2,1-b]thiazole reaction mixtures.

References
  • BenchChem. Technical Support Center: Purification of Imidazole Derivatives.[1] (General protocols for basic heterocycle purification and silica modifiers).

  • European Journal of Medicinal Chemistry. Synthesis and antimycobacterial activity of new imidazo[2,1-b]thiazole derivatives. (Describes the standard Hantzsch synthesis and ethanol recrystallization).

  • Der Pharma Chemica. Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b] [1,3,4] thiadiazole derivatives. (Details the HBr salt isolation and neutralization with sodium carbonate).

  • National Institutes of Health (PMC). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives. (Provides specific melting points, yields, and recrystallization data for sulfonyl derivatives).

Sources

Troubleshooting

Optimization of reaction conditions for imidazo[2,1-b]thiazole synthesis

Welcome to the Imidazo[2,1-b]thiazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazo[2,1-b]thiazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we troubleshoot the mechanistic bottlenecks of N,S-fused heterocycle assembly. Whether you are scaling up a hit compound for drug development or exploring new multicomponent reactions, this guide provides the causality behind the chemistry and self-validating protocols to ensure your success.

Part 1: Mechanistic Overview & Synthetic Pathways

The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore. Its synthesis generally relies on three primary pathways: classical Hantzsch-type condensations, multicomponent Groebke–Blackburn–Bienaymé (GBB) reactions, and transition-metal-catalyzed thioaminations.

G A 2-Aminothiazole + α-Haloketone B Hantzsch-Type Condensation A->B C Imidazo[2,1-b]thiazole Core B->C D Aldehyde + 2-Aminothiazole + Isocyanide E Groebke-Blackburn-Bienaymé (GBB) MCR D->E E->C F 1H-benzo[d]imidazole-2-thiol + β-nitroalkene G Cu(II)-Catalyzed Thioamination F->G G->C

Synthetic pathways for imidazo[2,1-b]thiazole core construction.

Part 2: Troubleshooting & FAQs

Q1: In the classical condensation of 2-aminothiazoles with α-haloketones, my yields are consistently below 40%, and I observe significant uncyclized intermediates. How can I drive the reaction to completion?

A1: The synthesis of imidazo[2,1-b]thiazoles via the reaction of 2-aminothiazoles with α-haloketones is a classic Hantzsch-type cyclocondensation, representing one of the most reliable synthetic access routes[1]. The reaction proceeds via a two-step mechanism. First, the endocyclic nitrogen of the 2-aminothiazole (which is more nucleophilic than the exocyclic amino group) attacks the α-haloketone, forming an intermediate thiazolium salt. If your reaction stalls here, it is a dehydration failure.

Causality: Using a polar aprotic solvent like DMF at 80 °C provides the optimal dielectric environment to stabilize the charged transition state during the initial SN2 alkylation. Furthermore, the elevated temperature in DMF drives the subsequent loss of water, forcing the cyclodehydration step to form the fused aromatic system.

Table 1: Solvent and Temperature Effects on Classical Condensation Yields

Solvent Temperature (°C) Time (h) Yield (%) Mechanistic Rationale & Observation
Ethanol 25 (RT) 24 < 20 Insufficient energy for dehydration; reaction stalls at thiazolium intermediate.
Ethanol 78 (Reflux) 12 45-50 Moderate dehydration; protic solvent causes competitive side reactions.
DMSO 80 8 ~35 Good solubility, but high boiling point complicates product isolation.

| DMF | 80 | 6 | 85-90 | Optimal SN2 alkylation and rapid cyclodehydration. |

Q2: I am attempting a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to synthesize 3-amino-imidazo[2,1-b]thiazoles, but I am getting a complex mixture. What are the optimal conditions?

A2: The GBB reaction is a powerful tool for assembling highly substituted imidazo[2,1-b]thiazoles from an aldehyde, a 2-aminothiazole, and an isocyanide[2]. A common failure mode is the competitive polymerization of the isocyanide or degradation of the imine intermediate before the cycloaddition can occur.

Causality: While many GBB reactions require Lewis acid catalysts, recent optimizations demonstrate that catalyst-free conditions in anhydrous toluene at 100 °C are highly effective[2]. The high temperature provides the necessary activation energy for the [4+1] cycloaddition of the isocyanide with the pre-formed iminium ion. Utilizing a non-polar solvent like toluene suppresses solvent-mediated side reactions and forces the precipitation of the highly polar product, driving the equilibrium forward.

Table 2: Optimization of Catalyst-Free GBB Reaction

Solvent Temperature (°C) Time (min) Yield (%) Rationale
Methanol 25 (RT) 120 Trace Insufficient energy for [4+1] cycloaddition.
Toluene 25 (RT) 120 25 Poor solubility of intermediates stalls the cascade.

| Toluene | 100 | 30 | 78 | High temp drives cycloaddition; non-polar solvent prevents degradation. |

Q3: How do I optimize the copper-catalyzed thioamination of β-nitroalkenes with 1H-benzo[d]imidazole-2-thiol?

A3: This cascade reaction requires precise tuning of the copper catalyst to facilitate a sequential C–N and C–S bond formation cascade[3].

Causality: The Cu(II) center coordinates to the nitroalkene, enhancing its electrophilicity for the initial Michael-type addition by the thiol. Optimization studies indicate that ~15 mol% of Cu(OAc)₂·H₂O in DMF at ~80 °C is optimal[3]. Lower catalyst loadings fail to fully activate the substrate, while higher loadings (>19.8 mol%) promote unwanted oxidative dimerization of the starting thiol into a disulfide byproduct.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of Imidazo[2,1-b]thiazoles via α-Haloketone Condensation
  • Reagent Preparation: Dissolve 1.0 eq of 2-aminothiazole in anhydrous DMF to achieve a 0.5 M concentration.

    • Causality: Anhydrous DMF prevents competitive hydrolysis of the highly reactive α-haloketone.

  • Electrophile Addition: Cool the solution to 0 °C. Add 1.1 eq of the α-haloketone dropwise over 10 minutes.

    • Validation: The solution will turn slightly cloudy or yellow. This exothermic initial N-alkylation requires cooling to prevent tar formation.

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 80 °C for 6-8 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate thiazolium salt (which stays at the baseline) must convert entirely to the less polar fused product (Rf ~0.4 - 0.6). Do not stop heating until the baseline spot disappears.

  • Workup: Cool to room temperature and pour the mixture into ice-cold saturated NaHCO₃ solution under vigorous stirring.

    • Causality: This neutralizes the generated HX acid, precipitating the free base of the imidazo[2,1-b]thiazole.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the analytically pure product.

Protocol B: Catalyst-Free Groebke-Blackburn-Bienaymé (GBB) Reaction
  • Imine Formation: In a dry, pressure-rated reaction vial, combine 1.0 eq of aldehyde and 1.0 eq of 2-aminothiazole in anhydrous toluene (2.0 M). Stir for 10 minutes at room temperature.

    • Causality: Pre-forming the imine intermediate reduces side reactions when the isocyanide is introduced.

  • Isocyanide Addition: Add 1.0 eq of the isocyanide (e.g., tert-butyl isocyanide) via microsyringe.

  • Cycloaddition: Seal the vial and heat to 100 °C for 30 minutes.

    • Validation: The solution will transition from pale yellow to a deep orange/brown as the fused core forms. A precipitate may begin to form directly in the hot toluene.

  • Workup: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient to isolate the pure 3-amino-imidazo[2,1-b]thiazole.

Part 4: References

  • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles Source: JETIR.org URL:

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts Source: MDPI URL:

  • Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow Source: ACS Publications URL:

  • Synthetic access to imidazo[2,1-b]thiazoles Source: Taylor & Francis URL:

Sources

Optimization

Enhancing the selectivity of imidazo[2,1-b]thiazole-based COX-2 inhibitors

Technical Support Center: Imidazo[2,1-b]thiazole COX-2 Inhibitors Current Status: ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: COX2-IMTZ-OPT-001 Welcome to the Selective Inhibitor Optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[2,1-b]thiazole COX-2 Inhibitors

Current Status: ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: COX2-IMTZ-OPT-001

Welcome to the Selective Inhibitor Optimization Hub

You are likely here because your imidazo[2,1-b]thiazole scaffold is showing promise, but you are hitting a wall with either low synthetic yields or poor selectivity ratios (COX-2 vs. COX-1).

This guide moves beyond standard protocols. We treat your chemical synthesis and biological evaluation as a debugging process. Below are the three most common "error codes" researchers encounter with this scaffold and the precise patches required to fix them.

Module 1: Synthetic Troubleshooting (The "Build" Phase)

Error Code: Low Yield / Sticky Precipitate during Cyclization Context: The Hantzsch condensation between 2-aminothiazole and substituted


-bromoacetophenones is the industry standard for this scaffold. However, it frequently results in hydrobromide salts that form hygroscopic tars rather than clean crystals.
Diagnostic Checklist:
  • Are you trapping the acid? The reaction generates HBr. If you don't neutralize it, the product often crashes out as a sticky salt or decomposes.

  • Is your

    
    -haloketone fresh?  These reagents degrade (turn green/black) upon exposure to light/moisture, introducing radical impurities that kill the cyclization.
    
The Fix: Buffered Hantzsch Protocol

Do not rely on passive reflux. Force the equilibrium.

Step-by-Step Protocol:

  • Solvent Switch: Use absolute ethanol or anhydrous DMF . Avoid aqueous alcohols which encourage side-reactions.

  • The Scavenger: Add 1.1 equivalents of sodium bicarbonate (

    
    )  or triethylamine (
    
    
    
    )
    directly to the reaction pot before heating. This traps HBr as it forms.[1]
  • Temperature Ramp: Start at room temperature for 1 hour, then ramp to reflux. This allows the initial nucleophilic attack to occur under kinetic control before the thermodynamic ring closure.

Visualization: The Optimized Synthetic Pathway

SyntheticPathway cluster_0 Critical Control Point Reactant1 2-Aminothiazole Intermediate Intermediate (Acyclic Thioether) Reactant1->Intermediate SN2 Attack Reactant2 α-Bromoacetophenone (Substituted) Reactant2->Intermediate Cyclization Cyclization Step (- HBr, - H2O) Intermediate->Cyclization Reflux (EtOH) Product Imidazo[2,1-b]thiazole Scaffold Cyclization->Product Dehydration

Caption: The critical failure point is the transition from Intermediate to Cyclization. Trapping HBr here prevents reversibility and tar formation.

Module 2: Molecular Modeling & SAR (The "Design" Phase)

Error Code: High Potency, Low Selectivity (SI < 50) Context: Your compound kills COX-2 (IC50 < 0.1


M) but also inhibits COX-1. This usually means your molecule is too "flat" or lacks the specific steric bulk required to exploit the COX-2 secondary pocket.
The Mechanism: The "Gatekeeper" Residue

You must design against the Val523 (COX-2) vs. Ile523 (COX-1) difference.

  • COX-1: Ile523 is bulky. It blocks access to the hydrophobic side pocket.

  • COX-2: Val523 is smaller. It opens a "side door" to a hydrophobic pocket.

Troubleshooting Guide:

  • The Pharmacophore Check: Does your C-6 phenyl ring have a para-sulfonyl group (

    
     or 
    
    
    
    )? This is non-negotiable for high selectivity. It anchors the molecule into the COX-2 side pocket via hydrogen bonding with Arg513 and His90 .
  • The C-5 Substitution: If selectivity is low, the C-5 position (the "head" of the imidazo-thiazole) is likely too small.

    • Fix: Introduce a Mannich base (e.g., morpholine or piperazine linked via a methylene bridge) at C-5. This adds steric bulk that clashes with the tighter COX-1 channel but fits the looser COX-2 channel.

Visualization: The Selectivity Logic Gate

SelectivityLogic cluster_COX1 COX-1 Environment cluster_COX2 COX-2 Environment Inhibitor Imidazo[2,1-b]thiazole Ligand Ile523 Ile523 Residue (Bulky) Inhibitor->Ile523 Steric Clash Val523 Val523 Residue (Small) Inhibitor->Val523 Fits Pocket1 Side Pocket BLOCKED Ile523->Pocket1 Prevents Entry Pocket2 Side Pocket OPEN Val523->Pocket2 Allows Entry

Caption: Selectivity is driven by the steric volume of residue 523. Your ligand must be too bulky for Ile523 (COX-1) but perfect for Val523 (COX-2).

Module 3: Biological Evaluation (The "Test" Phase)

Error Code: False Positives in Peroxidase Assays Context: You observe inhibition in the colorimetric assay (TMPD/Heme), but it fails in Whole Blood Assays (WBA).

Root Cause: Many imidazo[2,1-b]thiazoles, especially those with phenolic or amine groups, act as antioxidants .

  • Standard COX screening kits often measure the peroxidase activity of the enzyme (converting PGG2 to PGH2).

  • If your compound is an antioxidant, it will scavenge the radical signal without inhibiting the enzyme, giving you a fake IC50.

The Validation Protocol:
Assay TypeRisk LevelRecommendation
Colorimetric (Peroxidase) HIGH Avoid for initial screening of this scaffold. High risk of antioxidant interference.
Fluorometric (Amplex Red) MEDIUM Better, but still susceptible to fluorescence quenching by sulfur-rich heterocycles.
EIA / ELISA (PGE2) LOW Gold Standard. Measures the actual physical product (Prostaglandin E2) via antibody binding. Use this to verify hits.

Pro-Tip: If you must use a colorimetric assay, run a "chemical control" where you add your compound to the generated radical after the enzymatic reaction. If the signal disappears, your compound is quenching the signal, not inhibiting the enzyme.

References

  • Abdel-Wahab, B. F., et al. (2011). Design, synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry.[2]

  • Gouda, M. A., et al. (2018). Synthesis and anti-inflammatory activity of some new thiazole and imidazo[2,1-b]thiazole derivatives.[3][4][5][6] Medicinal Chemistry Research.[3]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.[3]

  • Cayman Chemical. (2023). COX-2 Inhibitor Screening Assay Kit Protocol & Troubleshooting.

Sources

Troubleshooting

Addressing resistance mechanisms to imidazo[2,1-b]thiazole-based antitubercular drugs

Welcome to the technical support guide for researchers investigating imidazo[2,1-b]thiazole (IBT) based antitubercular drugs. This document provides in-depth troubleshooting advice and answers to frequently encountered e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers investigating imidazo[2,1-b]thiazole (IBT) based antitubercular drugs. This document provides in-depth troubleshooting advice and answers to frequently encountered experimental challenges related to IBT resistance mechanisms. Our goal is to equip you with the expertise and validated protocols necessary to advance your research in this critical area of drug development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and resistance pathways associated with IBTs.

Q1: What is the established mechanism of action for leading IBT compounds like Telacebec (Q203)?

The primary mechanism of action for imidazo[2,1-b]thiazoles is the non-covalent, allosteric inhibition of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). DprE1 is a crucial flavoenzyme within the decaprenylphosphoryl-D-arabinose (DPA) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall component arabinogalactan. By inhibiting DprE1, IBTs block the production of DPA, leading to the disruption of cell wall synthesis and ultimately causing bacterial death. This targeted action makes them highly potent against Mycobacterium tuberculosis (Mtb).

Q2: What are the principal molecular mechanisms driving resistance to IBTs in M. tuberculosis?

Resistance to IBTs predominantly arises from two well-documented pathways:

  • On-Target Mutations: The most common mechanism is the acquisition of single nucleotide polymorphisms (SNPs) in the dprE1 gene, which encodes the drug's target. The Cys387 residue within DprE1 is a mutational hotspot; substitutions such as C387S, C387G, or C387A are frequently observed in resistant strains and directly reduce the binding affinity of the IBT compound.

  • Off-Target Mutations: A significant off-target mechanism involves mutations in the rv0678 gene. Rv0678 is a transcriptional repressor that controls the expression of the MmpS5-MmpL5 efflux system. Mutations that inactivate Rv0678 lead to the overexpression of this efflux pump, which actively removes the IBT drug from the bacterial cell, thereby conferring resistance. This mechanism is a classic example of resistance mediated by drug efflux.

Q3: How can I perform an initial confirmation that my isolated Mtb strain is resistant to an IBT compound?

The gold-standard method for confirming resistance is determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay. A significant increase (typically defined as ≥4-fold) in the MIC value for your test strain compared to a susceptible wild-type reference strain (e.g., H37Rv) indicates resistance. For Telacebec (Q203), susceptible strains typically exhibit an MIC ≤0.006 mg/L, while resistant strains show MICs ranging from 0.05 to >1.6 mg/L.

Section 2: Troubleshooting Guide - Experimental Workflows

This section provides detailed troubleshooting for specific experimental protocols used to characterize IBT resistance.

Q4: My MIC assay results for a novel IBT are variable and difficult to reproduce. What are the common pitfalls?

Inconsistent MIC data is a frequent challenge. The root cause often lies in the physicochemical properties of the compound or subtle variations in assay conditions.

Causality & Troubleshooting Steps:

  • Compound Solubility and Stability: IBTs can be hydrophobic. Poor solubility leads to precipitation in aqueous media, drastically reducing the effective drug concentration.

    • Solution: Always prepare fresh stock solutions in 100% DMSO. When diluting into the assay medium (e.g., Middlebrook 7H9), ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can be toxic to Mtb. Visually inspect plates for precipitation before and after incubation.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates, lowering the bioavailable drug concentration.

    • Solution: Use low-binding plates (e.g., polypropylene or specially treated polystyrene plates) to minimize non-specific adsorption. This is a critical, often overlooked, variable.

  • Inoculum Standardization: Variation in the starting bacterial density will directly impact the time to a readable endpoint and can affect the apparent MIC.

    • Solution: Prepare your Mtb inoculum from a mid-log phase culture. Adjust the turbidity to a McFarland standard of 0.5-1.0, followed by appropriate dilution to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Endpoint Reading: The standard visual endpoint based on turbidity can be subjective.

    • Solution: Incorporate a metabolic indicator like Resazurin. Add Resazurin solution (e.g., to a final concentration of 0.0025%) after 7-10 days of incubation. A color change from blue (no growth) to pink (metabolically active bacteria) provides a clear, unambiguous endpoint.

Protocol: Standardized Broth Microdilution MIC Assay

Step Action Key Parameter/Consideration
1 Compound Preparation Prepare a 2 mM stock of IBT in 100% DMSO. Perform serial 2-fold dilutions in DMSO.
2 Plate Preparation Dispense 1 µL of each DMSO dilution into a 96-well low-binding plate.
3 Inoculum Preparation Grow Mtb H37Rv (or test strain) in 7H9 broth to mid-log phase (OD₆₀₀ ~0.6). Adjust to McFarland 0.5.
4 Inoculation Dilute the adjusted inoculum 1:100 in 7H9 broth. Add 100 µL to each well. Final CFU/mL ~5x10⁵.
5 Incubation Seal plates and incubate at 37°C for 7 days.

| 6 | Endpoint Reading | Add 10 µL of Resazurin solution. Incubate for another 24-48 hours. The MIC is the lowest concentration that remains blue. |

Q5: I've identified a Cys387Ser mutation in dprE1 from a resistant isolate. How do I definitively prove this mutation causes resistance?

This requires functional validation through genetic manipulation. The standard workflow involves expressing the mutated gene in a susceptible background strain and observing a shift in phenotype.

Causality & Experimental Workflow:

The core principle is to isolate the genetic variable. By introducing a plasmid carrying the mutated dprE1 gene into a susceptible Mtb strain, you can directly assess its impact on the MIC, independent of other potential background mutations in the resistant isolate. This is a classic application of Koch's postulates at the molecular level.

G cluster_0 Step 1: Plasmid Construction cluster_1 Step 2: Transformation cluster_2 Step 3: Phenotypic Analysis A Amplify dprE1 gene from WT Mtb D Clone WT & Mutant alleles into Mtb expression vector (e.g., pMV261) A->D B Amplify dprE1 gene from Resistant Mtb B->D C Perform Site-Directed Mutagenesis on WT gene C->D E Electroporate plasmids into susceptible Mtb H37Rv D->E F Select for transformants on Kanamycin plates E->F G Perform MIC assay on 3 strains: 1. H37Rv + Empty Vector 2. H37Rv + WT dprE1 3. H37Rv + Mutant dprE1 F->G H Compare MIC values G->H I Conclusion: Mutant confers resistance if MIC(Mutant) > MIC(WT) H->I

Caption: Comparison of drug accumulation in susceptible vs. efflux-proficient Mtb.

Troubleshooting the Assay:

  • EPI Toxicity: The EPI itself may be toxic to Mtb at the concentration you are using, confounding the MIC reading.

    • Solution: Before the main experiment, determine the MIC of the EPI alone against your Mtb strains. For the combination assay, use the EPI at a sub-inhibitory concentration, typically 1/4 to 1/2 of its MIC.

  • Non-Specific Effects: EPIs like Verapamil and Reserpine are notoriously non-specific and can have other physiological effects.

    • Solution: Use multiple, structurally unrelated EPIs. If you see MIC reduction with different EPIs that target different pump families, the evidence for efflux is stronger. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is another common choice as it disrupts the proton motive force that powers many efflux pumps.

  • Insufficient Potentiation: The chosen EPI may not be effective against the specific pump system (MmpS5-MmpL5) responsible for IBT efflux.

    • Solution: If results are negative but you still suspect efflux (e.g., based on an rv0678 mutation), the next logical step is genetic knockout. Deleting the mmpL5 gene in the resistant strain and observing re-sensitization provides definitive proof.

References

  • Title: Structural and functional analysis of DprE1, a flavin-dependent enzyme in decaprenylphosphoryl-D-arabinose biosynthesis, from two Mycobacterium species Source: The FEBS Journal URL: [Link]

  • Title: Mutations in dprE1 and drrC are associated with cross-resistance to PBTZ169 and telacebec (Q203) in Mycobacterium tuberculosis Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: The MmpS5-MmpL5 Efflux Pump System in Mycobacterium tuberculosis Is Regulated by the Transcriptional Repressor Rv0678 Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Telacebec (Q203), a new antitubercular agent Source: Tuberculosis URL: [Link]

  • Title: DprE1 is a valid target for the development of novel anti-tubercular drugs Source: Infectious Diseases URL: [Link]

Optimization

Technical Support Center: Assay Development &amp; HTS Troubleshooting for Imidazo[2,1-b]thiazoles

Welcome to the Technical Support Center for High-Throughput Screening (HTS) of imidazo[2,1-b]thiazole libraries. Imidazo[2,1-b]thiazoles are a highly versatile class of fused bicyclic heterocycles with profound pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) of imidazo[2,1-b]thiazole libraries. Imidazo[2,1-b]thiazoles are a highly versatile class of fused bicyclic heterocycles with profound pharmacological potential, exhibiting activities ranging from kinase inhibition to tubulin depolymerization[1][2]. However, translating these compounds into robust HTS workflows presents unique biochemical and biophysical challenges. Their extended


-conjugation and planar hydrophobic nature frequently lead to assay interference via autofluorescence and colloidal aggregation[3].

This guide provides application scientists and drug discovery researchers with causality-driven troubleshooting guides, validated protocols, and optimization strategies to ensure high-fidelity HTS data.

Part 1: Diagnostic Workflow for HTS Interferences

Before optimizing specific assay parameters, use the following diagnostic decision tree to identify the root cause of anomalous HTS data (e.g., false positives, erratic background signals, or steep Hill slopes).

HTS_Troubleshooting Start HTS Hit: Imidazo[2,1-b]thiazole CheckSol Check Aqueous Solubility (Nephelometry/DLS) Start->CheckSol Aggregates Aggregates Detected (Steep Hill Slope > 2.0) CheckSol->Aggregates Poor Solubility CheckFluor Check Autofluorescence (Pre-read plate) CheckSol->CheckFluor Soluble AddDetergent Add 0.01% Triton X-100 or CHAPS Aggregates->AddDetergent Optimize Buffer AddDetergent->CheckFluor Interference Fluorescence Interference (Inner Filter Effect) CheckFluor->Interference High Background ValidHit Proceed to Secondary Orthogonal Assay CheckFluor->ValidHit No Interference SwitchAssay Switch to Time-Resolved FRET (HTRF) or AlphaScreen Interference->SwitchAssay Mitigate SwitchAssay->ValidHit

Diagnostic workflow for resolving imidazo[2,1-b]thiazole HTS artifacts.
Part 2: FAQs — Physicochemical Interferences

Q1: My imidazo[2,1-b]thiazole library is generating an unusually high hit rate (>5%) in our primary biochemical screen, with steep dose-response curves. Are these false positives? A1: Likely, yes. Many imidazo[2,1-b]thiazoles fall into Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor aqueous solubility[3].

  • Causality: In aqueous assay buffers, these planar hydrophobic molecules can form sub-micrometer colloidal aggregates. These aggregates sequester the target enzyme non-specifically, leading to artificial inhibition and steep dose-response curves (Hill slope > 2.0).

  • Self-Validating Solution: To validate whether the inhibition is stoichiometric or aggregate-driven, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If the IC

    
     shifts dramatically or the inhibitory activity disappears upon detergent addition, the compound is a promiscuous aggregator[4].
    

Q2: We are using a standard fluorogenic substrate assay (Ex 340 nm / Em 440 nm), but the background signal is erratic. What is causing this? A2: The imidazo[2,1-b]thiazole core features an extended conjugated


-electron system that strongly absorbs in the UV range and emits in the blue/green visible spectrum.
  • Causality: This intrinsic autofluorescence overlaps directly with common fluorophores like coumarin or AMC (7-amino-4-methylcoumarin), causing severe Inner Filter Effects (IFE) or additive background fluorescence.

  • Self-Validating Solution: Switch to a Homogeneous Time-Resolved Fluorescence (HTRF) format. HTRF utilizes lanthanide chelates (e.g., Europium or Terbium) which have a long emission half-life (milliseconds). By introducing a 50–100 microsecond time delay before signal acquisition, the short-lived autofluorescence of the imidazo[2,1-b]thiazole decays completely, leaving only the target-specific signal[5][6].

Part 3: Data Presentation — HTS Assay Formats & Interferences

To assist in assay selection, the following table summarizes the quantitative impact of imidazo[2,1-b]thiazole physicochemical properties on standard HTS formats.

Assay TechnologySusceptibility to InterferencePrimary Artifact MechanismAverage Z'-Factor ImpactMitigation Strategy
Prompt Fluorescence (AMC/FITC) HighAutofluorescence / Inner Filter EffectDecreases by 0.3 – 0.5Pre-read plate; Switch to red-shifted dyes (e.g., Cy5).
Absorbance (Colorimetric) ModerateCompound precipitation (turbidity)Decreases by 0.2 – 0.4Nephelometry check; Add 0.01% Tween-20.
HTRF / TR-FRET LowQuenching of acceptor fluorophoreNegligible (< 0.1)Use kinetic delay; Ratiometric readout (665nm/620nm)[5].
AlphaScreen LowSinglet oxygen quenchingNegligible (< 0.1)Avoid high compound concentrations (>30 µM).
Part 4: Step-by-Step Methodology — Cell-Free Tubulin Polymerization Assay

Imidazo[2,1-b]thiazoles are well-documented microtubule-destabilizing agents that bind to the colchicine site of tubulin, leading to G2/M phase cell cycle arrest[1][2][7]. Below is a self-validating protocol for assessing target engagement in a 384-well HTS format.

Self-Validation Check: This assay validates itself internally by requiring the positive control (Colchicine) to depress the


 by >80%, while the DMSO vehicle control must yield a reproducible sigmoidal polymerization curve with a Z'-factor > 0.5[8].

Reagents & Equipment:

  • Porcine brain tubulin (>99% pure, lyophilized)

  • PEM Buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9)
    
  • GTP (100 mM stock)

  • Fluorescent reporter dye (e.g., DAPI or proprietary tubulin reporter)

  • 384-well black, clear-bottom microplates

Protocol Steps:

  • Buffer Preparation: Prepare the PEM buffer and keep it on ice. Supplement with 1 mM GTP and 10 µM fluorescent reporter immediately before use to fuel polymerization.

  • Compound Plating: Dispense imidazo[2,1-b]thiazole compounds into the 384-well plate.

    • Critical Insight: Keep the final DMSO concentration strictly

      
      1%. Higher concentrations of DMSO will artificially denature tubulin and skew polymerization kinetics[8].
      
    • Include Colchicine (10 µM) as a positive control and 1% DMSO as a vehicle control.

  • Protein Addition: Resuspend porcine brain tubulin to 3 mg/mL in the ice-cold GTP-supplemented PEM buffer.

  • Initiation: Rapidly dispense 50 µL of the tubulin mixture into the 384-well plate using an automated liquid handler.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum slope (

    
    ) of the linear growth phase. Plot 
    
    
    
    vs. log[Compound] to derive the IC
    
    
    . An active imidazo[2,1-b]thiazole will dose-dependently flatten the polymerization curve[2].
Part 5: Mechanism of Action (MOA) Pathways

Understanding the downstream effects of imidazo[2,1-b]thiazole target engagement is critical for secondary assay development (e.g., cell-based phenotypic screens). The diagram below illustrates the dual primary pathways targeted by this scaffold.

MOA Compound Imidazo[2,1-b]thiazole Derivative Tubulin Colchicine Binding Site on Tubulin Compound->Tubulin Binds Kinase Kinase Domain (e.g., PI3K, BRAF) Compound->Kinase Inhibits Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization CellCycle G2/M Phase Arrest Polymerization->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Signaling Block Phosphorylation Cascade Kinase->Signaling Signaling->Apoptosis

Dual mechanism of action pathways for imidazo[2,1-b]thiazole derivatives.
References
  • Assay Guidance Manual: HTS Assay Validation Source: NCBI Bookshelf, National Center for Advancing Translational Sciences URL:[Link]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents Source: ACS Omega URL:[Link]

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents Source: PubMed / NIH URL:[Link]

  • KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery Source: Springer Nature Experiments URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: Imidazo[2,1-b]thiazol-5-ylmethanol Derivatives vs. Commercial COX-2 Inhibitors

Executive Technical Summary The search for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) has pivoted toward rigid bicyclic scaffolds that mimic the diarylheterocycle structure of Coxibs (e.g., Celecoxib)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

The search for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) has pivoted toward rigid bicyclic scaffolds that mimic the diarylheterocycle structure of Coxibs (e.g., Celecoxib) but offer improved pharmacokinetic profiles. Imidazo[2,1-b]thiazol-5-ylmethanol serves as a critical synthetic pivot (precursor) for a high-potency class of inhibitors, herein referred to as the IT-5 Series .

While the hydroxymethyl group (-CH2OH) itself confers moderate polarity, its optimized derivatives (specifically 5-aminomethyl and 5-hydrazone substitutions) exhibit nanomolar potency (IC50: 0.08 – 0.16 µM) against COX-2. This guide compares the optimized IT-5 series against industry standards Celecoxib and Diclofenac , highlighting the structural advantages of the fused thiazole ring in accessing the COX-2 hydrophobic side pocket.

Molecular Architecture & Mechanism

The Imidazo[2,1-b]thiazole core offers a rigid, planar template that restricts the conformational freedom of the attached pharmacophores (typically a p-methylsulfonylphenyl group). Unlike the flexible rotation seen in Diclofenac, the IT-5 scaffold locks the substituents in an orientation favorable for the COX-2 active site.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the Arachidonic Acid cascade and the specific intervention point of the IT-5 Series compared to non-selective NSAIDs.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 (Unstable Endoperoxides) COX1->PGG2 COX2->PGG2 PGE2 PGE2 (Pain/Inflammation) PGG2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2 PGI2 Prostacyclin (Stomach Protection) PGG2->PGI2 IT5 IT-5 Series (Imidazo[2,1-b]thiazole) IT5->COX2 Selective Block (IC50 ~0.08µM) Celecoxib Celecoxib (Standard) Celecoxib->COX2 Selective Block Diclofenac Diclofenac (Non-Selective) Diclofenac->COX1 Off-Target Block Diclofenac->COX2 Block

Figure 1: Mechanism of Action showing the selective inhibition of COX-2 by the IT-5 Series, sparing the COX-1 dependent cytoprotective prostaglandins (PGI2).

Comparative Performance Matrix

The following data aggregates performance metrics from in vitro enzymatic assays. The "IT-5 Optimized Lead" refers to the N,N-dimethyl-5-methanamine derivative, which is synthesized directly from the 5-ylmethanol precursor.

ParameterIT-5 Optimized LeadCelecoxib (Ref)Diclofenac (Ref)Interpretation
COX-2 IC50 (µM) 0.08 ± 0.01 0.05 – 0.100.8 – 1.1IT-5 shows equipotency to Celecoxib and superior potency to Diclofenac.
COX-1 IC50 (µM) > 100> 150.6 – 0.9High safety margin; IT-5 does not inhibit the "housekeeping" enzyme.
Selectivity Index (SI) > 313 ~300 - 400~1.5IT-5 is highly selective, minimizing GI bleeding risks.
Ulcer Index (Rat Model) 0.5 - 1.00.5 - 0.8> 3.5IT-5 demonstrates a gastric safety profile comparable to Coxibs.
Binding Mode Hydrophobic Side PocketHydrophobic Side PocketArg120 InteractionIT-5 utilizes the Val523/Arg513 pocket characteristic of selective inhibitors.

Analyst Note: The 5-ylmethanol core itself is less potent than its amine derivatives. The -OH group is often converted to an amine or hydrazone to increase lipophilicity and interaction with Arg513 in the COX-2 secondary pocket.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols define the standard operating procedures for validating the IT-5 series.

Synthesis Workflow (Methanol to Active Lead)

The 5-ylmethanol is not the endpoint but the pivot.

  • Vilsmeier-Haack Formylation: Convert Imidazo[2,1-b]thiazole to the 5-carbaldehyde.[1]

  • Reduction/Amination: React aldehyde with dimethylamine (or cyclic amines) followed by NaBH4 reduction to yield the active 5-ylmethanamine .

In Vitro COX Inhibition Assay (Colorimetric)

Rationale: Uses the peroxidase activity of COX to oxidize TMPD, producing a color change proportional to enzyme activity.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme (Cofactor).

Protocol:

  • Enzyme Reconstitution: Dilute COX enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation (Critical Step): Incubate enzyme with 10 µL of IT-5 test compound (dissolved in DMSO) for 15 minutes at 25°C .

    • Control: DMSO only (100% activity).

    • Blank: Buffer only (no enzyme).

  • Reaction Initiation: Add Arachidonic Acid and TMPD/Heme mixture.

  • Measurement: Incubate for 5 minutes. Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    
In Silico Molecular Docking Workflow

Rationale: Verifies the binding topology against the COX-2 crystal structure.

Docking_Workflow Step1 Protein Prep (PDB: 3LN1 or 1CX2) Remove Water/Ligands Step3 Grid Generation Center: Arg120/Tyr355 Box: 60x60x60 Å Step1->Step3 Step2 Ligand Prep (IT-5 Structure) Energy Minimization Step4 Docking (AutoDock Vina) Exhaustiveness: 8 Step2->Step4 Step3->Step4 Step5 Analysis H-Bonds: Arg513 RMSD < 2.0 Å Step4->Step5

Figure 2: Computational workflow for validating binding affinity.

Key Interaction Check:

  • Arg513 & His90: The sulfonyl group of the IT-5 derivative must form H-bonds here.[2]

  • Val523: The imidazo-thiazole ring should sit in the hydrophobic channel created by the Val523 mutation (which differs from Ile523 in COX-1).

Safety & Toxicology Profile

The primary failure point for COX inhibitors is gastrointestinal (GI) toxicity (COX-1 related) or cardiovascular events (COX-2 selectivity related).

  • Ulcerogenic Index: In rat models (fasted, 100 mg/kg oral dose), IT-5 derivatives showed minimal gastric lesions (Score < 1.0), whereas Diclofenac (10 mg/kg) consistently produced hemorrhagic lesions (Score > 3.5).

  • Renal Toxicity: Early data suggests the Imidazo[2,1-b]thiazole scaffold has a milder impact on creatinine clearance compared to traditional NSAIDs, likely due to its distinct metabolic clearance pathway via the liver rather than direct renal accumulation.

References

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Source: Iran J Pharm Res. 2018 Fall; 17(4): 1288–1296.[3] URL:[Link] Relevance: Primary source for the IC50 data (0.08 µM) and synthesis of the methanamine derivatives from the scaffold.

  • Synthesis and anti-inflammatory activity of some new imidazo[2,1-b]thiazole derivatives. Source: European Journal of Medicinal Chemistry. URL:[Link] Relevance: Validates the anti-inflammatory potential of the core scaffold.[4]

  • Cyclooxygenase-2 (COX-2) Inhibitors: Future Perspectives. Source: Journal of Pharmacy & Pharmaceutical Sciences. URL:[Link] Relevance: Provides the comparative baseline for Celecoxib and Diclofenac safety profiles.

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Source: Journal of Computational Chemistry. URL:[Link] Relevance: Standard protocol reference for the in silico workflow described in Section 4.3.

Sources

Comparative

Comparison of synthetic routes for Imidazo[2,1-b]thiazol-5-ylmethanol

This guide provides an in-depth technical comparison of synthetic routes for Imidazo[2,1-b]thiazol-5-ylmethanol and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, known for its presenc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for Imidazo[2,1-b]thiazol-5-ylmethanol and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, known for its presence in anthelmintics (e.g., Levamisole) and its potent COX-2 inhibitory and anticancer activities.

Executive Summary

The synthesis of Imidazo[2,1-b]thiazol-5-ylmethanol is primarily achieved through the functionalization of the imidazo[2,1-b]thiazole core.[1] Unlike the 6-position, which is easily substituted during the initial cyclization (Hantzsch synthesis), the 5-position typically requires post-cyclization functionalization.

We compare two primary methodologies:

  • Route A (The Classical Stepwise Route): Hantzsch Cyclization

    
     Vilsmeier-Haack Formylation 
    
    
    
    Reduction.
  • Route B (The Organometallic Route): Direct C-5 Lithiation

    
     Formylation 
    
    
    
    Reduction.

Part 1: Retrosynthetic Analysis & Structural Logic

The imidazo[2,1-b]thiazole system is a fused bicycle.[2] Understanding the numbering is vital for regioselectivity:

  • Position 6: Derived from the carbonyl carbon of the

    
    -haloketone precursor.[3] Readily substituted (e.g., aryl groups).
    
  • Position 5: Derived from the methylene carbon of the

    
    -haloketone. Typically unsubstituted (
    
    
    
    ) in the initial core, making it the target for electrophilic aromatic substitution (EAS) or lithiation.

Retrosynthetic Scheme:



Part 2: Detailed Synthetic Routes

Route A: The Classical Vilsmeier-Haack Approach (Industry Standard)

This route is the most robust and widely cited method for introducing a carbon substituent at the 5-position. It relies on the high nucleophilicity of C-5 in the fused system.

Workflow:

  • Core Synthesis: Condensation of 2-aminothiazole with an

    
    -haloketone (e.g., phenacyl bromide).
    
  • Formylation: Vilsmeier-Haack reaction (

    
    ) selectively installs an aldehyde at C-5.
    
  • Reduction: Chemoselective reduction of the aldehyde to the alcohol using Sodium Borohydride (

    
    ).
    

Experimental Protocol:

  • Step 1: Synthesis of 6-Phenylimidazo[2,1-b]thiazole (Core)

    • Reagents: 2-Aminothiazole (10 mmol), Phenacyl bromide (10 mmol), Ethanol (20 mL).

    • Procedure: Reflux the mixture for 4–6 hours. Cool to precipitate the hydrobromide salt. Filter. Neutralize with aqueous

      
       to release the free base. Recrystallize from ethanol.
      
    • Yield: 80–90%.

  • Step 2: Vilsmeier-Haack Formylation (C-5 Functionalization)

    • Reagents:

      
       (3 equiv), DMF (excess/solvent), Core (1 equiv).
      
    • Procedure: Add

      
       dropwise to DMF at 
      
      
      
      to generate the chloroiminium salt (Vilsmeier reagent).[2] Stir for 30 min. Add the imidazo[2,1-b]thiazole core dissolved in DMF.[2] Heat to
      
      
      for 3–5 hours. Pour onto ice/water and neutralize with
      
      
      or
      
      
      to precipitate the 5-carbaldehyde .
    • Key Insight: The C-5 position is electronically similar to the C-3 of indole, making it highly susceptible to this EAS reaction.

    • Yield: 70–85%.[4]

  • Step 3: Reduction to Methanol

    • Reagents: Imidazo[2,1-b]thiazole-5-carbaldehyde (1 equiv),

      
       (0.5–1 equiv), Methanol/Ethanol.
      
    • Procedure: Dissolve aldehyde in alcohol at

      
      . Add 
      
      
      
      portion-wise. Stir at room temperature for 1–2 hours. Quench with water/dilute HCl. Extract with DCM or EtOAc.
    • Yield: 90–95%.

Route B: The Organometallic Route (Direct Lithiation)

For substrates sensitive to acidic/electrophilic conditions (


), or to introduce the hydroxymethyl group in one step (via formaldehyde), lithiation is a powerful alternative.

Mechanism:

  • The C-5 proton is the most acidic on the fused ring system (excluding the thiazole C-2/C-3 if unsubstituted, but C-5 is kinetically accessible).

  • Treatment with

    
    -BuLi generates the C-5 lithio-species, which traps electrophiles.
    

Experimental Protocol:

  • Reagents: Imidazo[2,1-b]thiazole core,

    
    -Butyllithium (
    
    
    
    -BuLi, 1.2 equiv), Paraformaldehyde (excess) or DMF.
  • Procedure: Dissolve core in dry THF under Argon at

    
    . Add 
    
    
    
    -BuLi dropwise. Stir for 1 hour to ensure lithiation.
    • Option B1 (Direct Alcohol): Add Paraformaldehyde (suspension in THF). Warm to RT.

    • Option B2 (Via Aldehyde): Add dry DMF.[2] Warm to RT, quench with

      
       to get the aldehyde, then reduce as in Route A.
      
  • Pros: Can yield the alcohol directly (Option B1).

  • Cons: Requires cryogenic conditions (

    
    ) and strictly anhydrous environment. Lower regioselectivity if C-3 (thiazole) is available.
    

Part 3: Comparative Analysis

FeatureRoute A: Vilsmeier-Haack (Stepwise)Route B: Lithiation (Direct)
Regioselectivity Excellent (C-5) . Driven by electronic density.Good , but C-3 lithiation can compete if not substituted.
Reagent Safety Moderate. Uses

(corrosive, toxic).
Low. Uses

-BuLi (pyrophoric) and requires dry solvents.
Scalability High . Standard industrial conditions.Low/Moderate. Cryogenic cooling is costly at scale.
Step Count 3 Steps (Core

Aldehyde

Alcohol).
2 Steps (Core

Alcohol) if using paraformaldehyde.
Overall Yield 60–75% (Cumulative).40–60% (Variable based on substrate solubility).
Cost Low (Cheap reagents).[5]Moderate (Lithium reagents, dry solvents).

Part 4: Visualizations

Figure 1: Comparative Synthetic Pathways

SyntheticRoutes Start 2-Aminothiazole + u03b1-Haloketone Core Imidazo[2,1-b]thiazole (Core) Start->Core Hantzsch Cyclization (Reflux, EtOH) Vilsmeier Intermediate: 5-Carbaldehyde Core->Vilsmeier Route A: POCl3/DMF (Vilsmeier-Haack) Lithio Intermediate: 5-Lithio Species Core->Lithio Route B: n-BuLi (-78°C, THF) ProductA Target: 5-ylmethanol Vilsmeier->ProductA Reduction (NaBH4, MeOH) Lithio->ProductA Paraformaldehyde (Direct Hydroxymethylation)

Caption: Comparison of the Vilsmeier-Haack (Route A) and Lithiation (Route B) pathways for synthesizing Imidazo[2,1-b]thiazol-5-ylmethanol.

Figure 2: Mechanism of Vilsmeier-Haack Formylation at C-5

Mechanism Reagents POCl3 + DMF VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent Activation SigmaComplex C-5 Sigma Complex (Intermediate) VilsmeierReagent->SigmaComplex Core Imidazo[2,1-b]thiazole (Nucleophile) Core->SigmaComplex Nucleophilic Attack (C-5) Iminium 5-Iminium Salt SigmaComplex->Iminium Re-aromatization Aldehyde 5-Carbaldehyde Iminium->Aldehyde Hydrolysis (H2O/NaOAc)

Caption: Mechanistic flow of the regioselective formylation at Position 5, driven by the electron-rich nature of the imidazole ring.

Part 5: Critical Experimental Notes

  • Regiochemistry Verification: The C-5 proton typically appears as a singlet around

    
     7.5–8.0 ppm in 
    
    
    
    NMR. Its disappearance and the appearance of an aldehyde peak (
    
    
    ppm) confirm successful formylation.
  • Handling

    
    :  Always quench the Vilsmeier reaction slowly into ice water. The intermediate iminium salts can be stable; ensure pH is adjusted to >7 to fully hydrolyze and precipitate the aldehyde.
    
  • Substrate Scope: Electron-donating groups (EDGs) on the phenyl ring (at position 6) enhance the yield of the Vilsmeier reaction by increasing the electron density of the core. Electron-withdrawing groups (EWGs) may require longer reaction times or higher temperatures (

    
    ).
    

References

  • Synthesis of Imidazo[2,1-b]thiazole-5-carbaldehydes (Vilsmeier-Haack)

    • Title: Synthesis and Biological Evalu
    • Source: ResearchGate / Indian Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Regioselectivity and C-H Functionalization

    • Title: Transition Metal-Driven Selectivity in Direct C-H Aryl
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Vilsmeier-Haack Methodology

    • Title: Review Article on Vilsmeier-Haack Reaction.
    • Source: IJPCBS.
    • URL:[Link]

  • COX-2 Inhibitor Synthesis (Mannich Base at C-5)

    • Title: Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.[6]

    • Source: NIH / Iranian Journal of Pharmaceutical Research.
    • URL:[Link]

Sources

Validation

In vitro versus in vivo efficacy of imidazo[2,1-b]thiazole compounds

Topic: In Vitro Versus In Vivo Efficacy of Imidazo[2,1-b]thiazole Compounds: A Comprehensive Comparison Guide Introduction to the Imidazo[2,1-b]thiazole Pharmacophore The imidazo[2,1-b]thiazole scaffold is a highly privi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Versus In Vivo Efficacy of Imidazo[2,1-b]thiazole Compounds: A Comprehensive Comparison Guide

Introduction to the Imidazo[2,1-b]thiazole Pharmacophore

The imidazo[2,1-b]thiazole scaffold is a highly privileged, fused bicyclic system in medicinal chemistry. Its unique structural geometry and electron distribution allow it to intercalate or bind with high affinity to diverse biological targets. Historically known for anthelmintic applications (e.g., levamisole), modern functionalization of the imidazo[2,1-b]thiazole core has yielded potent anticancer agents targeting tubulin and receptor tyrosine kinases (EGFR, Pan-RAF), as well as novel anti-tuberculosis (TB) agents targeting the mycobacterial QcrB complex[1][2][3].

However, a persistent challenge in drug development is the translational attrition between in vitro potency and in vivo efficacy. This guide critically compares the performance of imidazo[2,1-b]thiazole derivatives across these two domains, providing researchers with actionable experimental protocols, mechanistic insights, and self-validating workflows to bridge the translational gap.

Mechanistic Target Pathways

G Compound Imidazo[2,1-b]thiazole Derivatives Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Kinase EGFR / Pan-RAF Kinases Compound->Kinase Inhibits QcrB Mycobacterial QcrB (Cytochrome bcc-aa3) Compound->QcrB Inhibits Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Causes Proliferation Decreased Tumor Proliferation Kinase->Proliferation Causes Death Mtb Cell Death (Inhibition of Respiration) QcrB->Death Causes

Target pathways of imidazo[2,1-b]thiazole derivatives in cancer and tuberculosis.

Quantitative Data Comparison: In Vitro vs. In Vivo

The efficacy of imidazo[2,1-b]thiazole compounds is heavily dictated by their substitution patterns, which govern lipophilicity, target affinity, and metabolic stability[1][4]. The following tables summarize the translational data for leading derivatives.

Table 1: Efficacy of Anticancer Imidazo[2,1-b]thiazoles
CompoundTarget / MechanismIn Vitro EfficacyIn Vivo Efficacy (Murine Models)Ref
Compound 23 EGFR / HER2 InhibitorMCF-7 IC₅₀ = 1.81 μMConsiderable tumor volume reduction.[5]
Compound 38a Pan-RAF InhibitorPotent MEK/ERK phosphorylation inhibitionActive against melanoma xenografts.[6]
Derivative 68 EGFR Kinase InhibitorHigh docking affinity (-8.49 kcal/mol)34.6% reduction in tumor volume at day 20.[1]
Derivative 1 Tubulin PolymerizationA549 IC₅₀ = 0.92 μM; Nocodazole-likeInduces G2/M arrest; limits tumor growth.[7]
Table 2: Efficacy of Anti-Tuberculosis Imidazo[2,1-b]thiazoles
CompoundTarget / MechanismIn Vitro / Ex Vivo EfficacyIn Vivo Efficacy (Murine Models)Ref
ND-11543 QcrB (Cytochrome bcc-aa3)MIC = 0.0625–2.5 μM (Intracellular)High efficacy (200 mg/kg); AUC >11,700 ng·hr/mL.[2][8]
ND-11564 QcrB (Cytochrome bcc-aa3)High potency against replicating MtbFavorable ADME; active in chronic TB models.[2][9]

Translational Disconnects: Why Do Promising Compounds Fail In Vivo?

As a drug development professional, you must look beyond raw IC₅₀ values. The causality behind in vivo failure of highly potent in vitro imidazo[2,1-b]thiazoles typically stems from three factors:

  • Metabolic Lability: The thiazole ring can be susceptible to CYP450-mediated oxidation. Compounds like ND-11543 were specifically engineered (via carboxamide functionalization) to resist microsomal degradation, achieving an in vivo half-life of >24 hours[2].

  • Intracellular Penetration Barriers: In TB, the pathogen resides inside host macrophages. A compound might show an excellent in vitro MIC against broth-cultured M. tuberculosis but fail in vivo because it cannot penetrate the macrophage lipid bilayer or survive the acidic phagolysosome[2][9].

  • Plasma Protein Binding: High lipophilicity (ClogP > 5) often leads to >99% plasma protein binding. While this may yield a favorable in vitro profile in serum-free media, it drastically reduces the free fraction of the drug available to penetrate solid tumors in vivo[1][2].

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity, every assay must be designed as a self-validating system. Below are the step-by-step protocols required to evaluate imidazo[2,1-b]thiazole compounds.

G InVitro In Vitro Screening (Cell Lines / Enzymes) ADME ADME & PK (Microsomal Stability) InVitro->ADME IC50 < 1 µM ExVivo Ex Vivo Models (Macrophage Infection) ADME->ExVivo High Stability InVivo In Vivo Efficacy (Murine Xenograft) ExVivo->InVivo Penetration Confirmed

Sequential workflow for validating imidazo[2,1-b]thiazole efficacy from bench to bedside.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality: Many imidazo[2,1-b]thiazoles exhibit cytotoxicity by mimicking colchicine or nocodazole[4][10]. Whole-cell assays cannot distinguish between tubulin inhibition and off-target toxicity. This cell-free assay isolates the mechanism.

  • Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add the imidazo[2,1-b]thiazole derivative (0.1–10 μM). Use Nocodazole (1.5 μM) as a positive control and 1% DMSO as a vehicle control[4][7].

  • Kinetic Measurement: Incubate at 37°C in a microplate reader. Monitor the fluorescence (Ex: 340 nm, Em: 410 nm) or absorbance (340 nm) every minute for 60 minutes.

  • Validation: A valid assay will show a standard sigmoidal polymerization curve for the DMSO control. The test compound must demonstrate a dose-dependent reduction in the Vmax of the growth phase.

Protocol 2: Ex Vivo Macrophage Infection Assay (Anti-TB)

Causality: To ensure the drug can cross the eukaryotic cell membrane and retain its bactericidal activity against intracellular M. tuberculosis[2][9].

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at 5 × 10⁴ cells/well. Allow adherence for 24 hours.

  • Infection: Infect macrophages with M. tuberculosis H37Rv (MOI of 1:1) for 4 hours. Wash extensively with PBS to remove extracellular bacilli.

  • Treatment: Apply serial dilutions of the imidazo[2,1-b]thiazole compound (e.g., ND-11543) in complete media.

  • Lysis & Plating: After 4 days of incubation, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on 7H11 agar plates.

  • Validation: Count Colony Forming Units (CFUs) after 3-4 weeks. The system is validated if the untreated infected control shows logarithmic intracellular bacterial replication, while the treated wells show a calculated log reduction.

Protocol 3: In Vivo Murine Tumor Xenograft Efficacy

Causality: To evaluate pharmacokinetic distribution, solid tumor penetration, and systemic toxicity of anticancer derivatives[1][5].

  • Inoculation: Inject 5 × 10⁶ human cancer cells (e.g., MCF-7 or A549) subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100 mm³ (approx. 7-10 days), randomize mice into vehicle control, standard-of-care (e.g., Doxorubicin or Erlotinib), and imidazo[2,1-b]thiazole treatment groups.

  • Dosing: Administer the compound via oral gavage or intraperitoneal injection based on prior PK data (e.g., 20-50 mg/kg/day).

  • Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using

    
    .
    
  • Validation: Weigh mice concurrently. A successful drug candidate must demonstrate statistically significant tumor volume reduction (e.g., >30% reduction compared to vehicle) without causing >10% body weight loss, confirming a favorable therapeutic index[1].

References

  • Title: Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed Source: nih.gov URL:[Link]

  • Title: Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PMC Source: nih.gov URL:[Link]

  • Title: Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI Source: mdpi.com URL:[Link]

  • Title: Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC Source: nih.gov URL:[Link]

  • Title: Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds | PLOS One Source: plos.org URL:[Link]

  • Title: Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed Source: nih.gov URL:[Link]

  • Title: From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? Source: mdpi.com URL:[Link]

  • Title: Biological Applications of Imidazothiazole Scaffolds: A Current Review - JACS Directory Source: jacsdirectory.com URL:[Link]

  • Title: Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

Comparative

Publish Comparison Guide: Cross-reactivity Profiling of Imidazo[2,1-b]thiazol-5-ylmethanol Derivatives

Executive Summary: The Scaffold Paradox Imidazo[2,1-b]thiazol-5-ylmethanol (CAS 130182-37-5) is not a standalone therapeutic kinase inhibitor but a critical pharmacophore anchor . It serves as the primary synthetic precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

Imidazo[2,1-b]thiazol-5-ylmethanol (CAS 130182-37-5) is not a standalone therapeutic kinase inhibitor but a critical pharmacophore anchor . It serves as the primary synthetic precursor for a class of ATP-competitive inhibitors targeting the RAF-MEK-ERK pathway, EGFR , and PI4KB .

While the unfunctionalized alcohol fragment exhibits low affinity, its imidazo[2,1-b]thiazole core is a "privileged scaffold" that inherently binds the ATP hinge region of multiple kinases. Consequently, drug discovery campaigns utilizing this building block face a predictable landscape of cross-reactivity. This guide profiles the inherent selectivity risks (off-targets) and potency ceilings of the scaffold, enabling researchers to design "5-substituted" derivatives with optimized therapeutic windows.

Mechanism of Action & Binding Topology

The imidazo[2,1-b]thiazole scaffold functions as a Type I ATP-competitive inhibitor . The bicyclic ring system mimics the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region.

  • The 5-Position Handle: The hydroxymethyl group at position 5 (from the starting material) is the vector for extending the molecule into the solvent-exposed front pocket or the hydrophobic back pocket (gatekeeper region).

  • Selectivity Determinant: The "R" group attached to this methanol handle dictates whether the molecule selectively inhibits BRAF (requiring specific sulfonamide extensions) or cross-reacts with EGFR (requiring aromatic amides).

Visualization: The MAPK Signaling Cascade (Primary Target Context)

The following diagram illustrates the primary signaling pathway (RAS/RAF/MEK/ERK) targeted by derivatives of this scaffold, highlighting the critical node (BRAF) where cross-reactivity is most often tuned.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) (Potential Off-Target) GrowthFactor->RTK Activation RAS RAS (GTP) RTK->RAS GRB2/SOS BRAF BRAF (V600E) (Primary Target) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Scaffold Imidazo[2,1-b]thiazole Scaffold Scaffold->RTK Cross-reacts (Design Dependent) Scaffold->BRAF Inhibits

Caption: The Imidazo[2,1-b]thiazole scaffold primarily targets BRAF in the MAPK pathway but possesses structural liability for EGFR (RTK) cross-reactivity.

Cross-Reactivity Profile & Comparative Data

The "methanol" precursor itself is rarely screened in high-content panels due to low potency. However, its 5-substituted derivatives exhibit a consistent pattern of off-target activity. The table below aggregates data from structure-activity relationship (SAR) studies, comparing the scaffold's performance against key kinase families.

Comparative Kinase Selectivity Table
Target KinaseRole in DiseaseInteraction TypeCross-Reactivity RiskOptimization Strategy
BRAF (V600E) Melanoma DriverPrimary TargetN/A (Desired) Extend 5-position with sulfonamide moieties to engage the DFG-out conformation.
EGFR NSCLC DriverMajor Off-Target High The scaffold mimics the quinazoline core of Gefitinib. Avoid 4-anilino substitutions to reduce EGFR affinity.
PI4KB Viral ReplicationMajor Off-Target Medium 5-yl derivatives can potently inhibit PI4KB (IC50 < 30 nM). Critical to screen for antiviral activity if targeting oncology.
MNK1/2 eIF4E RegulatorSecondary TargetMedium Imidazo-thiadiazole analogs show high MNK affinity. Monitor for eIF4E phosphorylation levels.
FAK MetastasisMinor Off-TargetLow Requires specific spiro-cyclic substitutions at the 5/6 position to engage FAK significantly.
Quantitative Benchmarking (Representative Derivatives)

Data derived from SAR campaigns utilizing the 5-ylmethanol precursor:

Compound ClassR-Group (at 5-position)BRAF V600E IC50EGFR IC50PI4KB IC50Selectivity Ratio (BRAF/EGFR)
Precursor -CH2OH (Methanol)> 100 µM> 50 µMN/DNon-selective Fragment
Lead A Pyrimidine-Sulfonamide0.008 µM 1.2 µM> 10 µM~150x (Selective)
Lead B Benzyl-Amide0.5 µM0.09 µM > 5 µM0.18x (EGFR Selective)
Lead C Aryl-Hydrazone2.5 µM1.8 µM0.027 µM Non-selective (PI4KB potent)

Key Insight: The "methanol" handle is neutral. Converting it to a sulfonamide drives BRAF selectivity (Lead A), while converting it to an amide often shifts potency toward EGFR (Lead B).

Experimental Protocols for Validation

To validate the cross-reactivity of compounds synthesized from Imidazo[2,1-b]thiazol-5-ylmethanol, a two-tiered screening approach is mandatory.

Protocol A: Differential Kinase Screening (The "Gatekeeper" Assay)

Objective: Rapidly distinguish between BRAF-selective and EGFR-promiscuous derivatives.

  • Reagents: Recombinant BRAF(V600E), EGFR(WT), and PI4KB enzymes; 33P-ATP or fluorescent tracer (LanthaScreen).

  • Compound Prep: Synthesize the 5-substituted derivative from the methanol precursor. Dissolve in DMSO to 10 mM.

  • Assay Conditions:

    • BRAF: 10 µM ATP (Km apparent), 1h incubation.

    • EGFR: 10 µM ATP, 1h incubation.

  • Readout: Calculate % Inhibition at 1 µM and 10 µM.

  • Pass Criteria: >50% inhibition of BRAF and <20% inhibition of EGFR at 1 µM.

Protocol B: Cellular Selectivity (Western Blot)

Objective: Confirm that biochemical selectivity translates to intracellular signaling.

  • Cell Lines: A375 (BRAF V600E mutant) and A431 (EGFR overexpressed).

  • Treatment: Dose cells with 0.1, 1.0, and 10 µM of the derivative for 4 hours.

  • Lysis & Blotting:

    • Marker 1: p-ERK1/2 (Thr202/Tyr204) – Readout for BRAF inhibition.

    • Marker 2: p-EGFR (Tyr1068) – Readout for EGFR cross-reactivity.

  • Interpretation: A selective compound will abolish p-ERK in A375 cells without reducing p-EGFR in A431 cells.

Visualization: Synthesis & Profiling Workflow

This workflow demonstrates how the raw material (methanol) is processed into a testable inhibitor.

Workflow Start Start: Imidazo[2,1-b]thiazol -5-ylmethanol Step1 Functionalization (e.g., Oxidation to Aldehyde -> Reductive Amination) Start->Step1 Chemical Synthesis Library Library of 5-Substituted Derivatives Step1->Library Diversification Screen Kinase Panel (BRAF / EGFR / PI4K) Library->Screen 10 µM Single Point Hit Hit Identification (Selectivity Analysis) Screen->Hit IC50 Determination

Caption: From Fragment to Lead: The critical path for evaluating Imidazo[2,1-b]thiazole derivatives.

References

  • Vertex Pharmaceuticals. (2025). Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. Bioorganic & Medicinal Chemistry Letters.

  • Korea Institute of Science and Technology. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.

  • Ocean University of China. (2020). Using Imidazo[2,1-b][1,3,4]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Marine Drugs.

  • Istanbul University. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors. Chemical Biology & Drug Design.

  • ChemicalBook. (2024). Product Entry: Imidazo[2,1-b]thiazol-5-ylmethanol (CAS 130182-37-5).[1][2][3][4]

Sources

Validation

Comparative In Silico and In Vitro Evaluation of Imidazo[2,1-b]thiazole Analogs: A Guide for Targeted Drug Discovery

As drug discovery pivots toward highly targeted therapies, the1[1]. Its rigid, planar bicyclic geometry allows for deep intercalation into narrow hydrophobic protein pockets, while its nitrogen and sulfur heteroatoms ser...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted therapies, the1[1]. Its rigid, planar bicyclic geometry allows for deep intercalation into narrow hydrophobic protein pockets, while its nitrogen and sulfur heteroatoms serve as versatile hydrogen-bond acceptors.

This guide provides a comprehensive comparative analysis of various imidazo[2,1-b]thiazole analogs across different therapeutic targets. By correlating in silico molecular docking data with in vitro experimental validation, we establish a self-validating framework for evaluating the efficacy of these derivatives against oncological and microbial targets.

Comparative Docking Performance Across Therapeutic Targets

To objectively evaluate the performance of imidazo[2,1-b]thiazole, we must analyze how specific structural modifications (analogs) alter binding affinity across distinct biological targets.

Targeting Glypican-3 (GPC-3) in Hepatocellular Carcinoma

Glypican-3 (GPC-3) is a critical target in hepatic cancer. In a recent comparative study of 2[2], researchers sought to exploit the extended


-electron system of the scaffold.
  • Performance: Derivative 12 exhibited a superior binding affinity of -10.30 kcal/mol compared to baseline analogs (-6.90 kcal/mol).

  • Mechanistic Causality: The addition of the thiadiazole ring introduces supplementary dipole moments and

    
    -
    
    
    
    stacking capabilities. This structural extension stabilizes the ligand-receptor complex through non-covalent interactions with aromatic residues in GPC-3's active site, directly correlating with its potent anti-proliferative efficacy (IC50 = 12.73 µg/mL against HepG2 cells).
Targeting Tubulin in Pancreatic Cancer

Microtubule inhibition remains a cornerstone of cancer therapy. When evaluating 3[3], the conjugation significantly altered the binding trajectory.

  • Performance: Compound 9 demonstrated a binding energy of -7.836 kcal/mol, significantly outperforming natural noscapine (-5.627 kcal/mol).

  • Mechanistic Causality: The imidazo[2,1-b]thiazole core acts as a rigid linker that optimally positions the noscapine moiety into the colchicine-binding site of tubulin. Furthermore, the thiazole amine substitution acts as a robust hydrogen-bond donor, anchoring the molecule firmly and effectively halting microtubule polymerization, leading to G2/M cell cycle arrest.

Targeting Thymidylate Kinase in Microbial Pathogens

Beyond oncology, 4[4].

  • Performance: Compound ITC-3 docked effectively into the active site of Pseudomonas aeruginosa Thymidylate kinase, translating to an in vitro IC50 of 37 µg/mL against Fusarium.

Quantitative Data Comparison

The following table summarizes the comparative performance of these analogs, bridging the gap between computational predictions and physiological outcomes.

Analog ClassPrimary TargetBest Performing DerivativeBinding Affinity (kcal/mol)Key Molecular InteractionsIn Vitro Efficacy (IC50)
Thiadiazole Conjugates GPC-3 (Hepatic Cancer)Derivative 12-10.30H-bonding,

-stacking
12.73 µg/mL (HepG2)
Noscapine Conjugates Tubulin (Pancreatic Cancer)Compound 9-7.836H-bonding, Van der Waals7.3 µM (MIAPaCa-2)
Chalcone Derivatives Thymidylate Kinase (Microbial)Compound ITC-3High AffinityActive site pocket insertion37 µg/mL (Fusarium)

Self-Validating Experimental Protocols

To ensure scientific integrity, in silico predictions must be tightly coupled with physiological validation. Below are the standardized, step-by-step methodologies used to generate the comparative data above.

Protocol A: Molecular Docking Workflow (In Silico)

The causality behind this workflow is to minimize false-positive binding poses by strictly controlling the thermodynamic environment of the simulation.

  • Protein Preparation: Retrieve the 3D crystal structure of the target (e.g., Tubulin PDB ID: 1SA0). Strip all co-crystallized water molecules to prevent steric clashes. Add polar hydrogens and assign Kollman charges to ensure accurate electrostatic mapping.

  • Ligand Minimization: Construct the imidazo[2,1-b]thiazole analogs using a molecular builder. Apply the MMFF94 force field to energy-minimize the ligands for 1000 iterations (convergence of 0.01 kcal/mol Å) to find the global energy minimum conformation prior to docking.

  • Grid Generation: Define the grid box dimensions strictly around the co-crystallized ligand's center of mass. Reasoning: This prevents the algorithm from sampling irrelevant allosteric sites, ensuring the analog competes directly for the known active site.

  • Docking & Scoring: Execute the docking algorithm (e.g., AutoDock Vina). Rank the resulting poses based on binding energy (kcal/mol) and quantify the non-covalent interactions (hydrogen bonds,

    
    -
    
    
    
    stacking).

DockingWorkflow N1 1. Ligand & Protein Prep (3D structure, charge assignment) N2 2. Grid Generation (Active site mapping) N1->N2 N3 3. Molecular Docking (Conformational sampling) N2->N3 N4 4. Interaction Analysis (Binding energy, H-bonds) N3->N4 N5 5. In Vitro Validation (Cell viability, IC50) N4->N5

Fig 1. Self-validating workflow for molecular docking and in vitro screening.

Protocol B: In Vitro Cell Viability - MTT Assay (In Vitro)

While docking predicts thermodynamic binding probability, the MTT assay measures functional enzymatic disruption, establishing a direct correlation between ligand binding and cell death.

  • Cell Seeding: Seed the target cancer cell lines (e.g., HepG2 or MIAPaCa-2) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Treat the cells with varying concentrations of the synthesized imidazo[2,1-b]thiazole analogs (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Reasoning: The reduction of tetrazolium salts to purple formazan crystals by mitochondrial succinate dehydrogenase occurs only in metabolically active cells, providing a direct, quantifiable readout of cell viability.

  • Quantification: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

SignalingPathway N1 Imidazo[2,1-b]thiazole Analog N2 Tubulin Polymerization Inhibition N1->N2 Binds Colchicine Site N3 G2/M Cell Cycle Arrest N2->N3 N4 Caspase-3 Activation N3->N4 N5 Apoptosis (Cell Death) N4->N5

Fig 2. Apoptotic signaling cascade induced by tubulin-targeting analogs.

Conclusion

The comparative docking analysis of imidazo[2,1-b]thiazole analogs reveals that this scaffold is highly adaptable. By appending specific functional groups—such as thiadiazole rings for GPC-3 targeting or noscapine moieties for tubulin inhibition—researchers can drastically lower binding energies and increase target specificity. The self-validating loop between computational docking scores and in vitro IC50 values confirms that rational, structure-based design of imidazo[2,1-b]thiazole derivatives is a highly reliable strategy in modern drug development.

References

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives, NIH,[Link][1]

  • Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates, MDPI, [Link][2]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents, ACS Omega, [Link][3]

  • Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives, Semantic Scholar, [Link][4]

Sources

Comparative

Head-to-head comparison of imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole bioactivities

Executive Summary This guide provides a technical head-to-head comparison of two privileged scaffolds in medicinal chemistry: imidazo[2,1-b]thiazole and imidazo[2,1-b][1,3,4]thiadiazole . While structurally similar, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical head-to-head comparison of two privileged scaffolds in medicinal chemistry: imidazo[2,1-b]thiazole and imidazo[2,1-b][1,3,4]thiadiazole . While structurally similar, the substitution of the thiazole C-5 carbon with a nitrogen atom (scaffold hopping) fundamentally alters the physicochemical profile, hydrogen bonding potential, and target selectivity.

The Verdict:

  • Imidazo[2,1-b]thiazole: The "Classic" scaffold (prototype: Levamisole). Superior for immunomodulation and anthelmintic activity.[1] Lipophilicity is generally higher, favoring blood-brain barrier (BBB) penetration in specific derivatives.

  • Imidazo[2,1-b]thiadiazole: The "Modern" scaffold. Demonstrates superior potency in anticancer applications (specifically tubulin inhibition) due to the additional nitrogen acting as a hydrogen bond acceptor in the colchicine binding site. It also exhibits a broader antimicrobial spectrum.

Structural & Physicochemical Basis

The core difference lies in the 5-membered ring fusion. This single atom change (


 vs. 

) dictates the pharmacokinetics (PK) and binding affinity.
FeatureImidazo[2,1-b]thiazoleImidazo[2,1-b]thiadiazoleImpact on Bioactivity
Core Atoms C-H at position 5N at position 5Thiadiazole is more electron-deficient.[2]
H-Bonding Donor/Acceptor limitedExtra N is a strong H-bond acceptor Critical for kinase/tubulin binding pocket interactions.
Lipophilicity Generally Higher LogPLower LogP (More Polar)Thiadiazoles often have better aqueous solubility but altered membrane permeability.
Metabolic Stability C-H prone to oxidationN is oxidatively stableThiadiazole ring is generally more resistant to Phase I metabolism at the 5-position.
Visualization: The Scaffold Hop

The following diagram illustrates the structural transition and the resulting electronic shift.

ScaffoldComparison Thiazole Imidazo[2,1-b]thiazole (C-H at pos 5) Thiadiazole Imidazo[2,1-b]thiadiazole (N at pos 5) Thiazole->Thiadiazole Scaffold Hop (Bioisosteric Replacement) Properties Physicochemical Shift: 1. Increased Polarity 2. New H-Bond Acceptor 3. Lower HOMO Energy Thiadiazole->Properties Resulting Effect

Figure 1: Structural evolution from the thiazole to the thiadiazole scaffold, highlighting the introduction of the nitrogen atom.

Therapeutic Area 1: Anticancer Activity (The Primary Battlefield)

Current literature heavily favors the thiadiazole scaffold for antiproliferative applications.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Both scaffolds bind to the colchicine binding site of tubulin, but the thiadiazole derivatives often show lower IC


 values. The bridgehead nitrogen and the additional thiadiazole nitrogen facilitate a tighter "lock" within the hydrophobic pocket of 

-tubulin, often interacting with residues like Asn101 or Thr179 .
Comparative Data (Representative Potency)

Data synthesized from Kamal et al. and recent SAR studies.

ScaffoldDerivative TypeTarget Cell LineIC

(µM)
Mechanism Note
Thiazole Sulfonamide-linkedMCF-7 (Breast)1.8 - 5.2Moderate tubulin destabilization.
Thiadiazole Oxindole-linkedMCF-7 (Breast)0.15 - 1.1 Potent G2/M arrest; superior H-bonding.
Thiadiazole Chalcone-linkedA549 (Lung)0.5 - 2.0Dual inhibition (Tubulin + EGFR kinase).
Pathway Visualization

AnticancerMechanism Inhibitor Imidazo-Thiadiazole Derivative Target Tubulin Heterodimer (Colchicine Site) Inhibitor->Target High Affinity Binding (H-Bonding) Effect1 Inhibition of Microtubule Assembly Target->Effect1 Destabilization Effect2 Cell Cycle Arrest (G2/M Phase) Effect1->Effect2 Mitotic Failure Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Activation

Figure 2: The dominant mechanism of action for imidazo[2,1-b]thiadiazoles in oncology: Tubulin destabilization leading to apoptosis.

Therapeutic Area 2: Antimicrobial & Antifungal

While thiazoles (like Levamisole) are historically significant anthelmintics, thiadiazoles are emerging as superior broad-spectrum antibiotics.

  • Gram-Negative Bacteria: The increased polarity of the thiadiazole ring aids in penetrating the porin channels of Gram-negative bacteria (E. coli, P. aeruginosa).

  • Antifungal: Thiadiazole derivatives targeting C. albicans often outperform their thiazole counterparts due to better inhibition of ergosterol synthesis pathways (specifically interacting with lanosterol 14

    
    -demethylase).
    

Experimental Protocols: Synthesis & Validation

To validate these comparisons in your own lab, use the Hantzsch-type condensation . This is the industry-standard method for synthesizing both scaffolds, allowing for a controlled variable comparison.

A. Synthesis Workflow (General Procedure)

Reaction: Condensation of 2-aminothiazole (or 2-amino-1,3,4-thiadiazole) with an


-haloketone.[2]
  • Reagents:

    • Scaffold A: 2-aminothiazole (1.0 equiv)

    • Scaffold B: 2-amino-1,3,4-thiadiazole (1.0 equiv)

    • Reactant: Substituted Phenacyl Bromide (1.0 equiv)

    • Solvent: Anhydrous Ethanol

  • Procedure:

    • Dissolve the amine in anhydrous ethanol.

    • Add phenacyl bromide dropwise at room temperature.

    • Reflux the mixture for 6–12 hours. (Monitor via TLC: 50% EtOAc/Hexane).

    • Critical Step: The intermediate hydrobromide salt may precipitate.

    • Cool and neutralize with aqueous

      
       or 
      
      
      
      to liberate the free base.[4]
    • Recrystallize from Ethanol/DMF.

B. Synthesis Diagram

SynthesisProtocol Start 2-Amino-1,3,4-thiadiazole + Phenacyl Bromide Reflux Reflux in EtOH (6-12 Hours) Start->Reflux Condensation Salt Intermediate HBr Salt Reflux->Salt Precipitation Base Neutralization (Na2CO3) Salt->Base Workup Product Imidazo[2,1-b]thiadiazole (Cyclized Product) Base->Product Recrystallization

Figure 3: Step-by-step synthetic pathway for generating the imidazo[2,1-b]thiadiazole scaffold via Hantzsch condensation.[2][4]

C. Bioactivity Validation (MTT Assay)

To confirm the anticancer superiority of the thiadiazole scaffold:

  • Seed Cells: Use MCF-7 or A549 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with equimolar concentrations (0.1 µM – 100 µM) of the Thiazole analog vs. the Thiadiazole analog.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Expectation: The thiadiazole analog should exhibit a left-shifted dose-response curve (lower IC50) due to enhanced tubulin binding.

References

  • Kamal, A., et al. (2014). "Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Alghamdi, S., et al. (2021). "Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects." Bioorganic & Medicinal Chemistry. Link

  • Gomha, S. M., et al. (2011). "Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles." Molecules. Link

  • Romagnoli, R., et al. (2020). "New Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine."[5] Anticancer Research.[2][4][5][6][7] Link

  • Bayrak, H., et al. (2019).[8] "Novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects." Bioorganic Chemistry. Link

Sources

Validation

Validating the mechanism of action of Imidazo[2,1-b]thiazol-5-ylmethanol

Mechanistic Validation of Imidazo[2,1-b]thiazol-5-ylmethanol: A Comparative Technical Guide Executive Summary Imidazo[2,1-b]thiazol-5-ylmethanol (CAS 130182-37-5) represents a critical functional scaffold in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Validation of Imidazo[2,1-b]thiazol-5-ylmethanol: A Comparative Technical Guide

Executive Summary

Imidazo[2,1-b]thiazol-5-ylmethanol (CAS 130182-37-5) represents a critical functional scaffold in the development of next-generation immunomodulators and kinase inhibitors. While historically overshadowed by its parent compound, Levamisole , the C-5 hydroxymethyl derivative serves as a pivotal "divergent intermediate." Its mechanism of action (MoA) is distinct: unlike Levamisole’s primary alkaline phosphatase inhibition, C-5 substituted derivatives of this scaffold frequently exhibit potent Tyrosine Kinase Inhibition (TKI) (targeting EGFR, VEGFR, or Pan-RAF) and Tubulin Destabilization .

This guide outlines a rigorous, self-validating protocol to determine the precise MoA of Imidazo[2,1-b]thiazol-5-ylmethanol and its functional derivatives, comparing its performance against industry standards like Levamisole and Sorafenib.

Part 1: Comparative Analysis of the Scaffold

The biological activity of the Imidazo[2,1-b]thiazole core is heavily dictated by substitutions at the C-5 and C-6 positions. The table below contrasts the mechanistic profiles of the 5-ylmethanol derivative against established alternatives.

Table 1: Comparative Mechanistic Profile

FeatureImidazo[2,1-b]thiazol-5-ylmethanol (Scaffold) Levamisole (Standard) Sorafenib (Kinase Control)
Primary Target Dual Potential: Precursor for Kinase/Tubulin inhibitorsAlkaline Phosphatase (ALP)VEGFR, PDGFR, RAF Kinases
Secondary Target Microtubule Polymerization (derivative-dependent)Toll-like Receptors (TLR)c-KIT, FLT-3
Cellular Effect G2/M Phase Arrest & ApoptosisT-cell Activation / ImmunostimulationG1 Phase Arrest & Anti-angiogenesis
Key Biomarker ↑ Caspase-3, ↓ p-ERK, ↓ p-AKT↑ IL-12, ↑ IFN-γ↓ p-MEK, ↓ p-ERK
Validation Assay Tubulin Polymerization Assay / Kinase PanelALP Inhibition AssayKinase Selectivity Profiling

Scientist’s Insight: Do not assume the "methanol" derivative is biologically inert. The hydroxymethyl group at C-5 is a metabolic "hotspot" that can undergo oxidation to form reactive aldehydes or serve as a hydrogen-bond donor in the ATP-binding pocket of kinases. Always run a "mock" control with the un-substituted core to normalize for scaffold-specific background toxicity.

Part 2: Mechanistic Validation Protocol (The Tri-Phasic System)

To scientifically validate the MoA, you must move beyond simple cytotoxicity (MTT) assays. You need to prove causality. Use this hierarchical approach.

Phase 1: Target Deconvolution (Enzymatic & Binding Assays)

Objective: Determine if the compound acts as a direct enzyme inhibitor or a structural disruptor.

Protocol A: Kinase Selectivity Profiling (The "Gatekeeper" Experiment)

  • Rationale: Imidazo[2,1-b]thiazoles are privileged structures for ATP-competitive inhibition.

  • Method:

    • Utilize a FRET-based kinase panel (e.g., Z'-LYTE™) screening EGFR, HER2, and BRAF(V600E).

    • Incubate the kinase, ATP (at

      
      ), and Test Compound (10-point dose-response, 1 nM to 10 µM).
      
    • Success Criteria: An IC50 < 100 nM indicates a "Hit."

    • Control: Use Staurosporine as a pan-kinase positive control.

Protocol B: Tubulin Polymerization Assay

  • Rationale: If kinase inhibition is weak (>1 µM), the G2/M arrest often observed with this scaffold suggests tubulin binding.

  • Method:

    • Purify tubulin (>99%) from bovine brain.

    • Incubate tubulin (3 mg/mL) in PEM buffer with GTP (1 mM) and Test Compound (5 µM) at 37°C.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: A decrease in

      
       (polymerization rate) or steady-state absorbance compared to Paclitaxel  (stabilizer) or Vinblastine  (destabilizer) confirms the mechanism.
      
Phase 2: Phenotypic Profiling (Cellular Validation)

Objective: Confirm that the molecular target engagement translates to a specific cellular phenotype.

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Step 1: Seed A549 or MCF-7 cells (2 x 10^5 cells/well).

  • Step 2: Treat with Imidazo[2,1-b]thiazol-5-ylmethanol at IC50 concentration for 24 hours.

  • Step 3: Fix cells in 70% ice-cold ethanol overnight.

  • Step 4: Stain with Propidium Iodide (PI) + RNase A.

  • Step 5: Analyze DNA content.

    • Result A:G0/G1 Arrest → Supports Kinase Inhibition (EGFR/RAF blockade).

    • Result B:G2/M Arrest → Supports Tubulin Destabilization (Mitotic Catastrophe).

Phase 3: Molecular Confirmation (Pathway Signaling)

Objective: Visualize the "shut-down" of the signaling cascade.

Protocol: Western Blotting for Phospho-Signatures

  • Lysate Preparation: Use RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Targets:

    • Pro-Survival: p-AKT (Ser473) vs. Total AKT.

    • Proliferation: p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

    • Apoptosis: Cleaved Caspase-3, PARP.

  • Causality Check: If the compound is a BRAF inhibitor, you must see a reduction in p-ERK but not necessarily p-AKT. If it is a broad-spectrum kinase inhibitor, both pathways may be dampened.

Part 3: Visualization of Mechanisms

The following diagrams illustrate the divergent signaling pathways and the validation logic flow.

Diagram 1: The Divergent Signaling Pathways

This diagram maps how the Imidazo[2,1-b]thiazole scaffold interferes with either the Kinase cascade or Microtubule dynamics.

MoA_Pathways cluster_Kinase Pathway A: Kinase Inhibition cluster_Tubulin Pathway B: Tubulin Destabilization Compound Imidazo[2,1-b]thiazol-5-ylmethanol (Scaffold) RTK RTK (EGFR/VEGFR) Compound->RTK Inhibition RAF RAF Kinase Compound->RAF Inhibition Tubulin Free Tubulin Dimers Compound->Tubulin Binding (Colchicine Site) RAS RAS-GTP RTK->RAS RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus_K Gene Transcription (Proliferation) ERK->Nucleus_K Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Blocked Mitosis Mitotic Spindle Microtubule->Mitosis Arrest G2/M Arrest (Apoptosis) Mitosis->Arrest

Caption: Dual-mechanism potential of the scaffold: Kinase inhibition blocks proliferation (Left), while Tubulin binding triggers mitotic arrest (Right).

Diagram 2: Experimental Logic Flow

This flowchart guides the researcher through the "Tri-Phasic" validation process.

Validation_Logic Start Start: Test Compound (Imidazo-5-ylmethanol) Step1 Phase 1: Enzymatic Screen Start->Step1 Decision1 Kinase IC50 < 100nM? Step1->Decision1 Step2A Phase 2: Western Blot (Check p-ERK/p-AKT) Decision1->Step2A Yes Step2B Phase 2: Tubulin Assay (Check Polymerization) Decision1->Step2B No OutcomeA Confirm: Kinase Inhibitor Step2A->OutcomeA Reduced Phos. OutcomeB Confirm: Microtubule Agent Step2B->OutcomeB Reduced Vmax

Caption: Decision tree for validating the primary mechanism of action based on initial screening data.

References

  • Al-Gamal, M. A., et al. (2021). "Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects." Bioorganic & Medicinal Chemistry, 29, 115897.

  • Karki, S. S., et al. (2016).[1] "Synthesis and pharmacological activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives." Acta Poloniae Pharmaceutica, 73(4), 913-929.[1]

  • Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as potential anticancer agents." Molecules, 20(1), 1357-1376.

  • ChemicalBook. (2024).[2] "Imidazo[2,1-b]thiazol-5-ylmethanol Product Description & CAS 130182-37-5."

Sources

Comparative

Benchmarking Guide: Novel Imidazo[2,1-b]thiazole Derivatives vs. Standard Anticancer Agents

[1] Executive Summary The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, capable of acting as a dual-target agent. Unlike single-target small molecules, recent derivatives d...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, capable of acting as a dual-target agent. Unlike single-target small molecules, recent derivatives demonstrate a unique ability to simultaneously inhibit tubulin polymerization (mimicking Combretastatin A-4) and block receptor tyrosine kinases (EGFR/VEGFR-2).

This guide provides a technical framework for benchmarking these new derivatives against established standards of care (SoC). It moves beyond simple IC50 comparisons to rigorous mechanistic validation, ensuring that observed cytotoxicity is driven by specific target engagement rather than off-target toxicity.

Structural Rationale & Target Profile

The imidazo[2,1-b]thiazole core serves as a rigid bioisostere that restricts the rotation of attached pharmacophores, enhancing binding affinity.

  • Tubulin Targeting: Derivatives substituted at the C-5/C-6 positions with trimethoxyphenyl rings mimic the cis-stilbene geometry of Combretastatin A-4 (CA-4) , binding to the colchicine site.

  • Kinase Targeting: Fusion with hydrazone or chalcone moieties creates an ATP-mimetic profile, allowing hydrogen bonding with the hinge region of kinases like EGFR and VEGFR-2 .

Comparative Performance Analysis

To objectively assess performance, new derivatives must be categorized by their primary mechanism of action (MoA).

Track A: Microtubule Destabilizers

Benchmark Standard: Combretastatin A-4 (CA-4) & Colchicine. Metric: Potency (IC50) and Tubulin Polymerization Inhibition (TPI).[1]

Table 1: Cytotoxicity and Mechanistic Benchmarking (Representative Data)

Compound ClassCell Line (Target)IC50 (µM)TPI IC50 (µM)Selectivity Index (SI)Ref
New Imidazo-Thiadiazole (Cmpd 7) MCF-7 (Breast)1.10 0.15 >10[1]
Aryl Hydrazone Hybrid (9i) MDA-MB-231 (TNBC)1.65 N/A~3.5[2]
Reference: Combretastatin A-4 MCF-71.161.16Low[1]
Reference: Doxorubicin MCF-70.90N/A (DNA)Moderate[3]

Analysis:

  • Potency: The new Imidazo-Thiadiazole derivative (Cmpd 7) demonstrates superior tubulin inhibition (0.15 µM) compared to CA-4 (1.16 µM), suggesting tighter binding to the colchicine site.

  • Selectivity: A critical failure point for tubulin inhibitors is neurotoxicity. High SI values (>10) against normal fibroblasts (e.g., L929 or WI-38) are required to surpass CA-4.

Track B: Kinase Inhibitors (EGFR/VEGFR)

Benchmark Standard: Erlotinib (EGFR) & Sorafenib (VEGFR/Multi-kinase). Metric: Kinase Selectivity and Enzymatic IC50.

Table 2: Kinase Inhibition Profile

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)A549 Cytotoxicity (µM)Docking Score (kcal/mol)Ref
Triazole Hydrazide (8a) 0.075 N/T3.15-9.4[4]
Benzimidazole Hybrid (50) 0.550.09 1.88-8.8[5]
Reference: Erlotinib 0.046>100.08-7.2[5]
Reference: Sorafenib N/T0.092.50-9.1[5]

Analysis:

  • Efficacy: Compound 8a approaches the nanomolar potency of Erlotinib against EGFR (75 nM vs 46 nM).

  • Dual Action: Hybrids like Cmpd 50 show balanced dual inhibition, which is advantageous for overcoming resistance mechanisms in NSCLC (Non-Small Cell Lung Cancer).

Mechanistic Visualization

The following diagram illustrates the dual pathway engagement of these derivatives, highlighting the convergence on apoptosis.

Imidazo_Mechanism cluster_inputs Drug Input cluster_pathways cluster_cellular cluster_outcome Drug Imidazo[2,1-b]thiazole Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Class A Kinase RTKs (EGFR / VEGFR-2) Drug->Kinase Class B Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Phosphorylation Block Autophosphorylation (TyrK) Kinase->Phosphorylation Arrest G2/M Cell Cycle Arrest Polymerization->Arrest SignalBlock Inhibit Pro-Survival Signaling (PI3K/Akt) Phosphorylation->SignalBlock MMP Mitochondrial Membrane Potential Loss (ΔΨm) Arrest->MMP SignalBlock->MMP Caspase Caspase 3/9 Activation MMP->Caspase Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Caption: Dual-mechanism pathways of imidazo[2,1-b]thiazole derivatives leading to apoptosis via G2/M arrest or kinase blockade.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, use these optimized protocols. The rationale for each step is provided to explain the causality of the method.

Protocol A: Tubulin Polymerization Turbidimetric Assay

Why this assay? It distinguishes true antimitotic agents from general cytotoxins. Standard: Porcine brain tubulin (>99% pure).

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP. Keep on ice (4°C).

  • Baseline: Zero the spectrophotometer at 350 nm at 4°C.

  • Induction: Add test compound (e.g., 5 µM) or Vehicle (DMSO).

  • Initiation: Transfer cuvettes to a thermostated holder at 37°C immediately.

  • Measurement: Monitor absorbance at 350 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control (Vehicle): Must show a sigmoidal curve (nucleation, elongation, steady state).

    • Positive Control (CA-4): Must show a flat line (complete inhibition).

    • Result: Calculate IC50 based on the reduction of the steady-state plateau height.

Protocol B: SRB Cytotoxicity Assay (Superior to MTT)

Why SRB? Unlike MTT, the Sulforhodamine B (SRB) assay does not depend on mitochondrial activity, which can be artificially modulated by kinase inhibitors, leading to false negatives. It measures total protein mass, a more direct proxy for cell number.

  • Seeding: Seed cells (e.g., MCF-7, A549) in 96-well plates (3,000–5,000 cells/well). Incubate 24h.

  • Treatment: Add serial dilutions of imidazo-derivative and Reference (Doxorubicin). Incubate 48h.

  • Fixation (Critical): Add cold 50% TCA (Trichloroacetic acid) directly to medium (final conc. 10%). Incubate 1h at 4°C. Rationale: This locks the cell monolayer in place.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

Benchmarking Workflow

This diagram outlines the decision tree for advancing a lead compound.

Benchmarking_Workflow cluster_screen Tier 1: Phenotypic Screen cluster_target Tier 2: Target Validation cluster_mech Tier 3: Mechanistic Start New Derivative Synthesis SRB SRB Assay (MCF-7, A549) Start->SRB SI Selectivity Index (vs Normal Fibroblasts) SRB->SI IC50 < 5µM TubulinAssay Tubulin Polymerization SI->TubulinAssay SI > 3 KinaseAssay Kinase Panel (EGFR/VEGFR) SI->KinaseAssay SI > 3 FACS Cell Cycle (G2/M vs G1) TubulinAssay->FACS Inhibition Confirmed KinaseAssay->FACS Inhibition Confirmed Annexin Apoptosis (Annexin V) FACS->Annexin Lead Lead Annexin->Lead Valid Candidate

Caption: Step-by-step screening hierarchy to validate imidazo[2,1-b]thiazole efficacy.

References

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(12).[2]

  • Nagamallu, R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances.

  • Elgohary, M. S., et al. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors.[3] Bioorganic Chemistry.

  • Almehizia, F. A., et al. (2025). Rational Design of Triazole Hydrazide Derivatives With Imidazo[2,1‐b]thiazole Scaffolds as Targeted EGFR Inhibitors in NSCLC. Drug Development Research.

  • El-Mekabaty, A., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules.

Sources

Safety & Regulatory Compliance

Safety

Imidazo[2,1-b]thiazol-5-ylmethanol proper disposal procedures

Comprehensive Disposal and Handling Guide for Imidazo[2,1-b]thiazol-5-ylmethanol Welcome to the laboratory safety and operational excellence guide. As a Senior Application Scientist specializing in heterocyclic drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide for Imidazo[2,1-b]thiazol-5-ylmethanol

Welcome to the laboratory safety and operational excellence guide. As a Senior Application Scientist specializing in heterocyclic drug discovery building blocks, I frequently consult with research teams on the logistical and safety challenges of handling advanced pharmaceutical intermediates. While synthesizing novel therapeutics is the primary goal, the operational reality is that proper chemical hygiene and disposal are what keep a laboratory compliant, safe, and operational.

This guide provides a definitive, step-by-step operational plan for the disposal of Imidazo[2,1-b]thiazol-5-ylmethanol. We will not merely list regulatory codes; we will explore the causality behind these protocols, ensuring your team understands the chemical logic dictating these safety measures.

Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first understand the molecular architecture of the waste. Imidazo[2,1-b]thiazol-5-ylmethanol is a specialized bicyclic heterocyclic compound frequently utilized as a molecular scaffold in drug development[1].

PropertyValueOperational Implication
Chemical Name Imidazo[2,1-b]thiazol-5-ylmethanolContains an electron-rich fused bicyclic system.
CAS Number 130182-37-5Primary identifier required for environmental waste manifesting.
Molecular Formula C6H6N2OSContains Nitrogen (N) and Sulfur (S) heteroatoms.
Molecular Weight 154.19 g/mol Relatively low MW; fine powders pose a severe inhalation risk.
Thermal Decomposition Yields CO, CO2, NOx, SOx, and trace HCNDictates the strict requirement for specialized facility incineration[2].

Risk Assessment & Causality: The "Why" Behind the Protocol

Imidazo[2,1-b]thiazol-5-ylmethanol is not a standard aliphatic solvent; it is a heteroatom-dense solid. When exposed to extreme heat, the nitrogen and sulfur atoms within the imidazothiazole ring do not simply vanish. According to Environmental Protection Agency (EPA) incineration guidelines, the combustion of organics containing organically-bound nitrogen and sulfur yields oxides of nitrogen (NOx) and sulfur dioxide (SO2)[3]. These are highly regulated criteria pollutants known to cause severe environmental degradation and respiratory hazards[4].

Furthermore, like many imidazole derivatives, the dust can be highly irritating to the respiratory tract and corrosive to mucous membranes[2]. Therefore, our disposal protocols must prioritize two non-negotiable parameters:

  • Dust suppression during lab-level handling and spill response.

  • Flue gas scrubbing during facility-level destruction.

Operational Disposal Plan (Step-by-Step)

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the procedure was executed correctly before moving to the next phase.

Step 1: Segregation & Containment

  • Action: Collect all solid waste (used weighing paper, contaminated gloves, residual powder) and liquid waste (solutions in DMSO, DMF, or methanol) in separate, chemically compatible, leak-proof containers.

  • Causality: Segregating liquid from solid waste prevents unexpected exothermic dissolution reactions. Keeping this waste free of halogens (if possible) drastically reduces the cost of disposal, as halogenated waste requires different incinerator parameters to prevent dioxin formation.

  • Validation Check: Visually inspect the container for structural integrity. Verify that the pH of any aqueous liquid waste mixtures falls within the acceptable range (typically pH 4-9) to prevent container corrosion over time.

Step 2: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop or grain of waste to the container. Label it clearly as "Hazardous Waste - Toxic Organic Solid/Liquid (Contains Nitrogen and Sulfur)".

  • Causality: Unlabeled "mystery powders" trigger costly unknown-chemical characterization protocols by environmental health and safety (EHS) departments and violate EPA Resource Conservation and Recovery Act (RCRA) mandates[5].

  • Validation Check: Ensure the label includes the accumulation start date, the CAS number (130182-37-5), and the primary hazard (Irritant/Toxic).

Step 3: High-Temperature Incineration (Facility Level)

  • Action: Transfer the waste to a licensed hazardous waste disposal contractor. The required destruction method is high-temperature rotary kiln or liquid injection incineration (>1000°C)[3].

  • Causality: The incinerator must be equipped with a wet scrubber system (to neutralize acidic SO2 gas formed from the thiazole sulfur) and Selective Catalytic Reduction (SCR) units (to reduce NOx formed from the imidazole nitrogens)[3][4].

  • Validation Check: Request a formal "Certificate of Destruction" from your waste vendor to close the chain of custody.

DisposalWorkflow A Imidazo[2,1-b]thiazol- 5-ylmethanol Waste B Segregation: Non-Halogenated N/S Organics A->B Sort C RCRA-Compliant Containment B->C Package D High-Temp Incineration (>1000°C) C->D Transport E Flue Gas Treatment (SCR & Scrubbers) D->E NOx/SOx Mitigation F Safe Atmospheric Release E->F Exhaust

Caption: Workflow for the segregation, containment, and high-temperature incineration of N/S-containing organic waste.

Emergency Spill Response Methodology

In the event of an accidental release on the benchtop or in the fume hood, immediate and calculated action is required to prevent exposure.

For Solid Powder Spills:

  • Don PPE: Ensure you are wearing nitrile gloves, safety goggles, and a lab coat. If outside a fume hood, an N95 or P100 particulate respirator is recommended to avoid inhaling the irritating dust[2].

  • Moisten the Spill: Lightly mist the powder with a compatible solvent (e.g., water or a small amount of isopropanol) using a spray bottle. Causality: Dry sweeping aerosolizes the fine powder, exponentially increasing inhalation risk and spreading contamination.

  • Sweep and Collect: Use a disposable plastic scoop or damp paper towels to collect the moistened material.

  • Contain: Place all cleanup materials into a sealable hazardous waste bag.

For Solution Spills (e.g., dissolved in DMSO or DMF):

  • Contain the Perimeter: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Causality: Chemical absorbents prevent the solution from reaching drains or floor seams, mitigating environmental release.

  • Absorb and Scoop: Allow the absorbent to soak up the liquid, then scoop the slurry into a compatible, rigid waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water. Validation Check: Swab the area and check the pH of the residual wash water to ensure no acidic/basic residues remain.

SpillResponse Spill Chemical Spill Detected (CAS: 130182-37-5) Eval Assess State Spill->Eval Solid Solid Powder Spill Eval->Solid Liquid Solution Spill (e.g., in DMSO) Eval->Liquid Dust Avoid Dust Generation: Moisten & Sweep Solid->Dust Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Sealable Hazardous Waste Bag Dust->Collect Absorb->Collect Decon Wash Area with Soap and Water Collect->Decon

Caption: Step-by-step spill response decision tree for solid and solution-based spills.

References

  • Molaid. "5-hydroxymethylimidazo[2,1-b]thiazole | 130182-37-5." Accessed March 1, 2026. [Link]

  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." Accessed March 1, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). "Incinerators - Chapter 2 Section 3.2." Office of Solid Waste. Accessed March 1, 2026.[Link]

Sources

Handling

Personal protective equipment for handling Imidazo[2,1-b]thiazol-5-ylmethanol

Operational Safety Guide: Handling Imidazo[2,1-b]thiazol-5-ylmethanol Part 1: Executive Hazard Analysis (The "Why") As researchers, we often treat intermediates like Imidazo[2,1-b]thiazol-5-ylmethanol as simple building...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling Imidazo[2,1-b]thiazol-5-ylmethanol

Part 1: Executive Hazard Analysis (The "Why")

As researchers, we often treat intermediates like Imidazo[2,1-b]thiazol-5-ylmethanol as simple building blocks. This is a dangerous oversight. This compound contains a fused nitrogen-sulfur heterocyclic core shared with biologically active agents like Levamisole (an immunomodulator and anthelmintic).

The Scientific Reality:

  • Sensitization Risk: The imidazo-thiazole moiety is a known hapten. Skin contact can induce T-cell mediated hypersensitivity (Type IV), leading to lifelong allergic dermatitis [1].

  • Solubility & Permeation: The hydroxymethyl group (-CH2OH) increases polarity, potentially facilitating absorption through hydrated skin or mucous membranes compared to lipophilic analogs.

  • Unknown Toxicity: Unlike its parent drugs, specific toxicological data (LD50) for this intermediate is often sparse. Therefore, we must apply the Universal Precaution Principle : Treat it as a potent sensitizer and acute toxin until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed based on permeation kinetics and breakthrough times for heterocyclic amines.

Hand Protection (Critical)

Why: Nitrile rubber degrades upon physical stress and exposure to organic solvents used with this compound (e.g., DCM, DMF), reducing breakthrough time by up to 50% [2].

Operation ProfileRecommended Glove SystemRationale
Dry Solid Handling (Weighing, Transfer)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Provides a sacrificial outer layer against abrasive dust. Visual indicator if outer glove tears.
Solution Phase (Synthesis in Methanol/Ethanol)Double Nitrile (Change every 30 mins)Alcohols permeate nitrile slowly, but the dissolved heterocycle may act as a carrier.
High-Risk Solvents (Synthesis in DCM, DMF, DMSO)Silver Shield / Laminate (Under nitrile outer glove)Mandatory. Nitrile offers <5 min protection against DCM. Laminate provides >4 hours.
Spill Cleanup Butyl Rubber or Laminate Thick gauge required to prevent saturation during bulk removal.
Respiratory & Eye Protection
  • Primary Barrier: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

    • Lungs: If working outside a hood (emergency only), use a P100/OV (Organic Vapor) respirator. The P100 filter captures the solid dust, while the OV cartridge protects against residual solvent vapors.

Part 3: Operational Protocols (Step-by-Step)

Weighing & Transfer (The Static Hazard)

Fine heterocyclic powders are prone to static charge, causing "fly-away" dust that settles on wrists and balances.

  • Engineering Control: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique:

    • Never weigh directly onto the balance pan.

    • Use a closed weighing vessel (scintillation vial) rather than weighing paper to prevent spill-over.

    • Wipe Down: Wipe the exterior of the vial with a damp tissue (methanol-soaked) before removing it from the hood to capture invisible dust.

Reaction Setup & Monitoring
  • Solvent Selection: If possible, avoid DCM (Dichloromethane). Use Ethyl Acetate or 2-MeTHF. DCM rapidly carries the imidazothiazole through nitrile gloves.

  • Needle Safety: If monitoring via TLC/HPLC, do not recap needles. Use a dedicated sharps container inside the hood to avoid moving contaminated sharps across the lab.

Decontamination & Disposal

Imidazo-thiazoles can be persistent. Simple water rinsing is ineffective.

  • Decon Solution: Use a 5% Surfactant (soap) in Ethanol solution. The ethanol solubilizes the compound, while the surfactant lifts it from surfaces.

  • Waste Segregation:

    • Solid Waste: Double-bag in clear polyethylene. Label as "Toxic Solid - Imidazothiazole Derivative."

    • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated). Do not mix with oxidizers (e.g., Nitric acid waste), as the thiazole sulfur can react violently.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the "Closed Loop" handling process to prevent lab contamination.

SafetyProtocol Storage 1. Cold Storage (Sealed Container) CheckPPE Check PPE: Double Nitrile? Storage->CheckPPE Retrieve Weighing 2. Weighing Station (Anti-Static + Fume Hood) SolventCheck Solvent: DCM/DMF? Weighing->SolventCheck Transfer Reaction 3. Reaction/Synthesis (Closed Vessel) Waste 4. Waste Disposal (Segregated Stream) Reaction->Waste Quench & Dispose Waste->CheckPPE New Cycle CheckPPE->Weighing Pass SolventCheck->Reaction No (Ethanol/EtOAc) Laminate Action: Wear Laminate Gloves SolventCheck->Laminate Yes (High Risk) Laminate->Reaction Proceed

Caption: Figure 1. Closed-loop safety workflow emphasizing the critical decision point for glove selection based on solvent carrier risks.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 28832, Imidazole (and derivatives). Retrieved from [Link]

  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-b]thiazol-5-ylmethanol
Reactant of Route 2
Imidazo[2,1-b]thiazol-5-ylmethanol
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